molecular formula C16H24ClN B10819492 R-(+)-Mono-desmethylsibutramine CAS No. 229639-54-7

R-(+)-Mono-desmethylsibutramine

Katalognummer: B10819492
CAS-Nummer: 229639-54-7
Molekulargewicht: 265.82 g/mol
InChI-Schlüssel: PLXKZKLXYHLWHR-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R-(+)-Mono-desmethylsibutramine is a useful research compound. Its molecular formula is C16H24ClN and its molecular weight is 265.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

229639-54-7

Molekularformel

C16H24ClN

Molekulargewicht

265.82 g/mol

IUPAC-Name

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine

InChI

InChI=1S/C16H24ClN/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13/h5-8,12,15,18H,4,9-11H2,1-3H3/t15-/m1/s1

InChI-Schlüssel

PLXKZKLXYHLWHR-OAHLLOKOSA-N

Isomerische SMILES

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC

Kanonische SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of R-(+)-Mono-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of R-(+)-Mono-desmethylsibutramine, a potent monoamine reuptake inhibitor and the primary active metabolite of sibutramine (B127822). This document details a feasible synthetic route, extensive characterization methodologies, and an exploration of its mechanism of action.

Introduction

Sibutramine, formerly marketed as an appetite suppressant, is a racemic mixture that undergoes in vivo demethylation to form its more active metabolites, mono-desmethylsibutramine (MDS) and di-desmethylsibutramine (DDS).[1][2] Research has demonstrated that the pharmacological activity of desmethylsibutramine (B128398) is enantioselective, with the R-(+)-enantiomer exhibiting significantly greater anorectic effects and potency as a norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitor compared to the S-(-)-enantiomer.[3] This guide focuses on the synthesis and characterization of the more active this compound, providing a foundational resource for researchers in pharmacology and medicinal chemistry.

Synthesis of this compound

Synthesis of Racemic (±)-Mono-desmethylsibutramine

A common method for the synthesis of racemic mono-desmethylsibutramine involves the demethylation of sibutramine.[5]

Experimental Protocol:

  • Materials: Sibutramine hydrochloride, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (B44618), Toluene (B28343) (anhydrous), Diethyl ether, Hydrochloric acid, Sodium bicarbonate, Magnesium sulfate, Silica (B1680970) gel for column chromatography.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sibutramine hydrochloride in a minimal amount of water and basify with a saturated sodium bicarbonate solution. Extract the free base of sibutramine with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain sibutramine free base.

    • Dissolve the sibutramine free base and triphenylphosphine in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) in anhydrous toluene to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield racemic (±)-Mono-desmethylsibutramine.

Chiral Resolution of (±)-Mono-desmethylsibutramine

The separation of the racemic mixture into its constituent enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.[3][6][7][8]

Experimental Protocol:

  • Materials: Racemic (±)-Mono-desmethylsibutramine, (+)-O,O'-Dibenzoyl-D-tartaric acid (DBDT), Methanol, Sodium hydroxide (B78521) solution (1M), Diethyl ether, Magnesium sulfate.

  • Procedure:

    • Dissolve racemic (±)-Mono-desmethylsibutramine in methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-O,O'-Dibenzoyl-D-tartaric acid in methanol.

    • Slowly add the DBDT solution to the amine solution with stirring.

    • Allow the mixture to stand at room temperature for several hours to facilitate the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt may be necessary to induce crystallization.

    • Collect the precipitated crystals by filtration and wash with a small amount of cold methanol. This solid is enriched in the diastereomeric salt of one enantiomer.

    • To isolate the free amine, suspend the crystals in water and add 1M sodium hydroxide solution until the pH is basic.

    • Extract the liberated free amine with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched mono-desmethylsibutramine.

    • The enantiomeric purity of the product should be determined by chiral HPLC analysis. The mother liquor, which is enriched in the other enantiomer, can be processed similarly to isolate the other enantiomer.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Analytical Data

The following table summarizes the key analytical data for this compound.

PropertyValue
Molecular Formula C₁₆H₂₄ClN
Molecular Weight 265.82 g/mol
CAS Number 229639-54-7
Appearance White to off-white solid
Optical Rotation [α]D Positive value (specific value to be determined experimentally)
Purity (by HPLC) >98%
Enantiomeric Excess (ee) >99% (as determined by chiral HPLC)
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should be consistent with the structure of mono-desmethylsibutramine. Key expected signals include those for the aromatic protons of the chlorophenyl group, the cyclobutyl protons, the methyl protons of the isobutyl group, and the N-methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show the correct number of distinct carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 266.1.

Chromatographic Methods

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric purity of the final product.

Experimental Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is required.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized for the specific column used.

  • Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs (e.g., 220-230 nm).

  • Procedure:

    • Dissolve a small amount of the synthesized this compound in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • The two enantiomers will be separated and will elute at different retention times.

    • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effects by acting as a potent inhibitor of the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[3] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing noradrenergic and serotonergic signaling. The primary molecular targets are the norepinephrine transporter (NET) and the serotonin transporter (SERT).[9][10][11][12] The R-(+)-enantiomer has a significantly higher affinity for NET compared to the S-(-)-enantiomer.[3]

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization racemic_synthesis Synthesis of Racemic (±)-Mono-desmethylsibutramine chiral_resolution Chiral Resolution using (+)-O,O'-Dibenzoyl-D-tartaric acid racemic_synthesis->chiral_resolution Racemic Mixture crystallization Crystallization of Diastereomeric Salt chiral_resolution->crystallization isolation Isolation of R-(+)-Enantiomer crystallization->isolation Liberation of Free Base hplc Chiral HPLC Analysis (Enantiomeric Purity) isolation->hplc nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr ms Mass Spectrometry isolation->ms optical_rotation Polarimetry (Optical Rotation) isolation->optical_rotation

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathway of this compound

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake NE_receptor Adrenergic Receptor NE->NE_receptor Binds SERT Serotonin (5-HT) SERT_transporter Serotonin Transporter (SERT) SERT->SERT_transporter Reuptake SERT_receptor Serotonin Receptor SERT->SERT_receptor Binds R_DMS R-(+)-Mono- desmethylsibutramine R_DMS->NET Inhibits R_DMS->SERT_transporter Inhibits

Caption: Inhibition of norepinephrine and serotonin reuptake by this compound.

References

Enantioselective Synthesis of Mono-desmethylsibutramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic strategies for producing mono-desmethylsibutramine, a primary active metabolite of the anti-obesity drug sibutramine (B127822). The focus is on enantioselective methods, which are critical due to the differential pharmacological activity of the enantiomers. The (R)-enantiomer of mono-desmethylsibutramine is known to be a more potent inhibitor of monoamine reuptake than the (S)-enantiomer, making its stereocontrolled synthesis a key objective in pharmaceutical research.

Metabolic Pathway of Sibutramine

Sibutramine undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by cytochrome P450 enzymes, to form its more active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). This metabolic cascade is crucial for the drug's therapeutic effect.

cluster_0 Metabolic Pathway of Sibutramine Sibutramine Sibutramine MDS Mono-desmethylsibutramine (M1) Sibutramine->MDS N-demethylation (CYP2B6) DDS Di-desmethylsibutramine (M2) MDS->DDS N-demethylation (CYP2B6)

Caption: Metabolic conversion of sibutramine to its active metabolites.

Enantioselective Synthetic Strategies

The development of a highly enantioselective synthesis is paramount for producing the desired (R)-enantiomer of mono-desmethylsibutramine. While specific literature on the enantioselective synthesis of mono-desmethylsibutramine is sparse, a highly efficient method for a key precursor, (R)-di-desmethylsibutramine, has been reported. This methodology provides a strong foundation for accessing the target molecule.

Catalytic Asymmetric Hydrogenation

A highly effective approach involves the asymmetric hydrogenation of a prochiral precursor. A notable example is the synthesis of (R)-di-desmethylsibutramine, which can serve as a template for the synthesis of (R)-mono-desmethylsibutramine.[1]

The overall workflow for this asymmetric synthesis is outlined below.

cluster_0 Asymmetric Hydrogenation Workflow Nitrile Nitrile Precursor (4) Dienamide Dienamide Intermediate (10) Nitrile->Dienamide Condensation & Quenching ChiralAmide Chiral Amide (R)-9 Dienamide->ChiralAmide Asymmetric Hydrogenation TargetAmine Target Amine (R)-3 (Di-desmethylsibutramine) ChiralAmide->TargetAmine Acidic Hydrolysis

Caption: Workflow for the enantioselective synthesis of a sibutramine precursor.

Quantitative Data for Asymmetric Hydrogenation of Dienamide 10:

ParameterValueReference
SubstrateDienamide 10[1]
CatalystRuthenium/(R)-MeOBiPheP[1]
Substrate/Catalyst Ratio500[1]
Enantiomeric Excess (ee)98.5%[1]
YieldAlmost Quantitative[1]

Experimental Protocol: Asymmetric Hydrogenation of Dienamide 10

This protocol is based on the reported synthesis of the di-desmethylsibutramine precursor and is a representative method.[1]

  • Preparation of the Dienamide Substrate (10):

    • The starting nitrile (4) is condensed with methallyl magnesium chloride.

    • The resulting product is quenched with acetic acid anhydride (B1165640) to yield the dienamide (10).

  • Asymmetric Hydrogenation:

    • The dienamide (10) is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.

    • The ruthenium/(R)-MeOBiPheP catalyst is added under an inert atmosphere. The substrate-to-catalyst ratio is maintained at 500.

    • The reactor is pressurized with hydrogen gas and the reaction is stirred at a controlled temperature until completion.

    • Reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC).

  • Hydrolysis to the Chiral Amine:

    • Upon completion of the hydrogenation, the solvent is removed.

    • The resulting chiral amide ((R)-9) is subjected to acidic hydrolysis (e.g., using a strong acid like HCl in water or an appropriate solvent).

    • The reaction is heated to drive the hydrolysis to completion.

    • After cooling, the reaction mixture is worked up by basification and extraction with an organic solvent to isolate the desired amine ((R)-3).

    • The enantiomeric excess of the final product is determined using chiral HPLC. The reported process indicates no erosion of enantioselectivity during hydrolysis.[1]

Racemic Synthesis of Mono-desmethylsibutramine

For comparative purposes, a known racemic synthesis for mono-desmethylsibutramine (DMS) is presented. This route typically involves the reduction of an amide precursor.

cluster_0 Racemic Synthesis of Mono-desmethylsibutramine Amide Amide Precursor DMS Racemic Mono-desmethylsibutramine Amide->DMS Reduction

Caption: General scheme for the racemic synthesis of mono-desmethylsibutramine.

Experimental Protocol: Reduction of Amide Precursor

  • Reduction:

    • The amide precursor is dissolved in a suitable anhydrous solvent (e.g., THF).

    • A reducing agent, such as borane (B79455) dimethyl sulfide (B99878) complex or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), is added slowly at a controlled temperature. The borane dimethyl sulfide complex is noted to produce fewer byproducts.

    • The reaction is stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • The reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by aqueous acid).

    • The product is extracted into an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography to yield racemic mono-desmethylsibutramine.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

General Workflow for Chiral Resolution:

cluster_0 Chiral Resolution Workflow Racemate Racemic Amine Salts Diastereomeric Salts Racemate->Salts + Chiral Resolving Agent Separation Separation (e.g., Crystallization) Salts->Separation Exploit different solubilities Enantiomer Enantiopure Amine Separation->Enantiomer Liberation of Amine

Caption: General workflow for the chiral resolution of an amine.

Experimental Protocol: Chiral Resolution (General)

  • Salt Formation:

    • The racemic mono-desmethylsibutramine is dissolved in a suitable solvent.

    • An equimolar amount of a chiral resolving agent (e.g., tartaric acid or a derivative) is added.

  • Diastereomer Separation:

    • The mixture is allowed to crystallize. One diastereomeric salt will typically crystallize preferentially due to lower solubility.

    • The crystals are collected by filtration.

  • Liberation of the Enantiomer:

    • The isolated diastereomeric salt is dissolved in water.

    • The pH is adjusted with a base to deprotonate the amine.

    • The free amine (the desired enantiomer) is extracted with an organic solvent.

    • The solvent is removed to yield the enantiopure product.

Summary and Outlook

The enantioselective synthesis of mono-desmethylsibutramine is a critical endeavor for the development of potentially safer and more effective anti-obesity agents. While direct, detailed protocols for the enantioselective synthesis of the mono-desmethyl metabolite are not widely published, the successful asymmetric synthesis of the closely related di-desmethyl precursor via catalytic hydrogenation offers a highly promising and scalable route.[1] Future research will likely focus on adapting such methodologies to directly produce enantiopure mono-desmethylsibutramine or on developing novel asymmetric routes to this important pharmacological agent.

References

Pharmacological Profile of R-(+)-Mono-desmethylsibutramine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive pharmacological profile of R-(+)-Mono-desmethylsibutramine, the more potent enantiomer of the active metabolite of sibutramine (B127822). Sibutramine was formerly marketed as an anti-obesity agent, and its pharmacological effects are primarily mediated by its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). This document details the mechanism of action, quantitative pharmacological data, and detailed experimental protocols for the characterization of this compound's interaction with monoamine transporters. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the fields of neuroscience and metabolic disorders.

Introduction

Sibutramine, a monoamine reuptake inhibitor, exerts its therapeutic effects primarily through its active metabolites.[1] The N-demethylated metabolite, mono-desmethylsibutramine, exists as two enantiomers, this compound and S-(-)-Mono-desmethylsibutramine. Pharmacological studies have revealed that the R-(+)-enantiomer is significantly more potent in its interaction with monoamine transporters, making its specific pharmacological profile of great interest for understanding the overall mechanism of action of sibutramine and for the potential development of more selective therapeutic agents.[2][3] This guide focuses on the in-depth pharmacological characterization of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the reuptake of monoamine neurotransmitters, specifically norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and to a lesser extent, dopamine (B1211576) (DA), from the synaptic cleft.[2][4] By blocking the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing noradrenergic, serotonergic, and dopaminergic neurotransmission.[5][6] This enhanced monoaminergic activity in the central nervous system is believed to be responsible for the appetite-suppressant and potential antidepressant effects observed with sibutramine administration.[2][4]

Signaling Pathway Diagram

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron R-MDES R-(+)-Mono- desmethylsibutramine NET Norepinephrine Transporter (NET) R-MDES->NET Inhibits SERT Serotonin Transporter (SERT) R-MDES->SERT Inhibits DAT Dopamine Transporter (DAT) R-MDES->DAT Inhibits NE_Vesicle Norepinephrine Vesicle NE_Synapse NE NE_Vesicle->NE_Synapse Release 5HT_Vesicle Serotonin Vesicle 5HT_Synapse 5-HT 5HT_Vesicle->5HT_Synapse Release DA_Vesicle Dopamine Vesicle DA_Synapse DA DA_Vesicle->DA_Synapse Release NE_Synapse->NET Reuptake NE_Receptor Norepinephrine Receptor NE_Synapse->NE_Receptor Binds 5HT_Synapse->SERT Reuptake 5HT_Receptor Serotonin Receptor 5HT_Synapse->5HT_Receptor Binds DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binds Postsynaptic_Effect_NE Noradrenergic Effect NE_Receptor->Postsynaptic_Effect_NE Signal Transduction Postsynaptic_Effect_5HT Serotonergic Effect 5HT_Receptor->Postsynaptic_Effect_5HT Signal Transduction Postsynaptic_Effect_DA Dopaminergic Effect DA_Receptor->Postsynaptic_Effect_DA Signal Transduction

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound on the reuptake of norepinephrine, serotonin, and dopamine has been quantified through in vitro assays. The data clearly demonstrates a higher affinity for the norepinephrine and serotonin transporters over the dopamine transporter.

CompoundTransporterIC50 (nM)[2]
This compound NET 1.3
SERT 9.4
DAT 53.8
S-(-)-Mono-desmethylsibutramineNET26.1
SERT218
DAT1020

Table 1: In vitro inhibition of monoamine uptake by enantiomers of mono-desmethylsibutramine. IC50 values represent the concentration of the compound required to inhibit 50% of the specific uptake of the respective radiolabeled neurotransmitter.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the functional potency of a compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Objective: To determine the IC50 values of this compound for the inhibition of norepinephrine, serotonin, and dopamine uptake.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT).[7][8]

  • Radiolabeled Neurotransmitters: [³H]-Norepinephrine, [³H]-Serotonin (5-HT), [³H]-Dopamine.[9]

  • Test Compound: this compound.

  • Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[9]

  • Lysis Buffer: 1% Sodium dodecyl sulfate (B86663) (SDS).

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing hNET, hSERT, or hDAT into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.[7]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation: Wash the cell monolayers with assay buffer and then pre-incubate with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: Add the respective [³H]-labeled neurotransmitter to each well to initiate the uptake reaction. The final concentration of the radioligand should be close to its Km value for the respective transporter.

  • Incubation: Incubate the plates for a short period (e.g., 1-5 minutes) at room temperature or 37°C to allow for neurotransmitter uptake.[9]

  • Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor for the respective transporter) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Uptake_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation Steps cluster_measurement Measurement and Analysis Plate_Cells Plate HEK293 cells expressing hNET, hSERT, or hDAT Pre_incubation Pre-incubate cells with test compound or vehicle Plate_Cells->Pre_incubation Prepare_Compound Prepare serial dilutions of This compound Prepare_Compound->Pre_incubation Initiate_Uptake Add [³H]-neurotransmitter (NE, 5-HT, or DA) Pre_incubation->Initiate_Uptake Incubate Incubate for a defined time (e.g., 1-5 min) Initiate_Uptake->Incubate Terminate_Uptake Terminate uptake by washing with ice-cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells with 1% SDS Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure radioactivity Lyse_Cells->Scintillation_Counting Data_Analysis Calculate IC50 values Scintillation_Counting->Data_Analysis

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand that has a known high affinity for the target.

Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine, serotonin, and dopamine transporters.

Materials:

  • Membrane Preparations: Membranes from cells (e.g., HEK293 or CHO) stably expressing hNET, hSERT, or hDAT, or from specific brain regions rich in these transporters (e.g., rat striatum for DAT).

  • Radioligands:

    • For hNET: [³H]-Nisoxetine or [³H]-Mazindol.

    • For hSERT: [³H]-Citalopram or [³H]-Paroxetine.

    • For hDAT: [³H]-WIN 35,428 or [³H]-GBR 12935.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[10]

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

    • Varying concentrations of this compound or vehicle.

    • Membrane preparation.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known potent displacer) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation_detection Separation and Detection cluster_analysis Data Analysis Prepare_Membranes Prepare cell membranes expressing transporters Assay_Setup Combine membranes, radioligand, and test compound in 96-well plate Prepare_Membranes->Assay_Setup Prepare_Reagents Prepare radioligand and R-(+)-MDES dilutions Prepare_Reagents->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Separate bound and free radioligand by vacuum filtration Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Calculate_Ki Determine IC50 and calculate Ki using Cheng-Prusoff equation Counting->Calculate_Ki

Caption: Workflow for the radioligand binding assay.

Conclusion

This compound is a potent inhibitor of norepinephrine and serotonin reuptake, with significantly lower activity at the dopamine transporter. Its enantioselective profile, with the R-(+)-isomer being substantially more potent than the S-(-)-isomer, highlights the stereospecificity of its interaction with monoamine transporters. The detailed pharmacological data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. This information is critical for the rational design of novel therapeutic agents targeting monoamine transporters for the treatment of various central nervous system and metabolic disorders. Further investigation into the in vivo effects and potential off-target activities of this compound is warranted to fully elucidate its therapeutic potential and safety profile.

References

In Vitro Activity of R-(+)-Mono-desmethylsibutramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(+)-Mono-desmethylsibutramine is one of the primary active metabolites of the anti-obesity drug sibutramine (B127822). Sibutramine itself is a racemic mixture that functions as a monoamine reuptake inhibitor, and its pharmacological effects are largely attributed to its desmethyl metabolites.[1] This technical guide provides an in-depth overview of the in vitro activity of the R-(+)-enantiomer of mono-desmethylsibutramine, focusing on its interaction with key monoamine transporters. The information presented herein is intended to support further research and drug development efforts in the fields of pharmacology and neuroscience.

Core Activity: Monoamine Reuptake Inhibition

The primary mechanism of action for this compound is the inhibition of the reuptake of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and to a lesser extent, serotonin (B10506) (5-HT) at their respective transporters: the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). By blocking these transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic, dopaminergic, and serotonergic neurotransmission.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of this compound at the human monoamine transporters has been quantified through in vitro uptake inhibition assays. The following table summarizes the IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity. For comparative purposes, data for the S-(-)-enantiomer and the parent drug, sibutramine, are also included where available.

CompoundNorepinephrine Transporter (NET) IC50 (nM)Dopamine Transporter (DAT) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
This compoundData not available in search resultsData not available in search resultsData not available in search results
S-(-)-Mono-desmethylsibutramineData not available in search resultsData not available in search resultsData not available in search results
Racemic Sibutramine5451943298

Note: While a key study by Rothman et al. (2003) indicates that the (R)-enantiomers of sibutramine metabolites are more potent inhibitors of norepinephrine and dopamine uptake than the (S)-enantiomers and sibutramine itself, the specific IC50 values were not available in the accessed search results. The provided IC50 values for racemic sibutramine are from a different source.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the in vitro activity of this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the serotonin, norepinephrine, and dopamine transporters.

a. Materials and Reagents:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Radioligands: [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT.

  • Reference compounds (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

  • Test compound (this compound).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethylenimine).

  • Scintillation cocktail and scintillation counter.

b. Cell Culture and Membrane Preparation:

  • Culture HEK293 cells expressing the target transporter to confluency.

  • Harvest cells and resuspend in ice-cold lysis buffer.

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., BCA assay).

  • Store membrane preparations in aliquots at -80°C.

c. Binding Assay Procedure:

  • Thaw the membrane preparation on ice and dilute to the desired protein concentration in assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and various concentrations of the test compound.

  • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Non-specific Binding (NSB): Add 50 µL of a high concentration of the appropriate reference compound, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Test Compound: Add 50 µL of serial dilutions of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

d. Data Analysis:

  • Calculate specific binding by subtracting NSB from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Preparation for Neurotransmitter Uptake Assays

This protocol describes the isolation of synaptosomes from rodent brain tissue for use in neurotransmitter uptake inhibition assays.

a. Materials and Reagents:

  • Rodent brain tissue (e.g., striatum for DAT, cortex for NET, whole brain minus cerebellum for SERT).

  • Sucrose (B13894) buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

  • Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4).

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

b. Procedure:

  • Euthanize the animal and rapidly dissect the desired brain region on ice.

  • Homogenize the tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 12,500 - 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in KRH buffer.

Neurotransmitter Uptake Inhibition Assay

This protocol details a method to measure the inhibition of radiolabeled neurotransmitter uptake into synaptosomes.

a. Materials and Reagents:

  • Prepared synaptosomes.

  • KRH buffer.

  • Radiolabeled neurotransmitters: [³H]-Norepinephrine, [³H]-Dopamine, [³H]-Serotonin.

  • Test compound (this compound).

  • Reference inhibitors.

  • 96-well microplates.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

b. Procedure:

  • Pre-incubate synaptosomes with various concentrations of this compound or vehicle in KRH buffer for a specified time at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (NE, DA, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Vesicle->Synapse Release Transporter Monoamine Transporter (NET, DAT, SERT) Metabolite R-(+)-Mono- desmethylsibutramine Metabolite->Transporter Inhibition Synapse->Transporter Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding & Signal Transduction

Caption: Monoamine reuptake inhibition by this compound.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Transporter start->prep_membranes setup_assay Set Up 96-Well Plate: Total Binding, NSB, Test Compound prep_membranes->setup_assay add_reagents Add Radioligand and Membrane Preparation setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Generalized workflow for a radioligand binding assay.

References

R-(+)-Mono-desmethylsibutramine as a monoamine reuptake inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on R-(+)-Mono-desmethylsibutramine as a Monoamine Reuptake Inhibitor

Introduction

Sibutramine (B127822), formerly marketed as an anti-obesity drug, functions as a prodrug and is metabolized in vivo into two primary active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[1] These metabolites are significantly more potent as monoamine reuptake inhibitors than sibutramine itself.[2][3] This guide focuses on the R-(+)-enantiomer of mono-desmethylsibutramine, a key active metabolite, and its role as a triple reuptake inhibitor of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). The enantiomers of sibutramine's metabolites have been shown to have different pharmacological activities, with the (R)-enantiomers demonstrating more potent anorectic effects.[1]

Mechanism of Action

This compound exerts its pharmacological effects by binding to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] By inhibiting these transporters, it blocks the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling. The serotonergic action is thought to particularly influence appetite and satiety.[1]

Pharmacological Data: Binding Affinities

The binding affinity of a compound for a transporter is typically expressed by the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and related compounds for the serotonin, norepinephrine, and dopamine transporters.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Sibutramine298–2,800350–5,451943–1,200
Desmethylsibutramine (M1)152049
(R)-Desmethylsibutramine 44 4 12
(S)-Desmethylsibutramine9,200870180
Didesmethylsibutramine (M2)201545
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212
Table 1: Binding affinities (Ki in nM) of sibutramine and its metabolites for monoamine transporters. Data sourced from Wikipedia.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the synaptic cleft.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron NE NE DA DA HT 5-HT MAO MAO vesicle Synaptic Vesicle (NE, DA, 5-HT) MAO->vesicle Metabolism VMAT VMAT2 VMAT->vesicle Packaging vesicle->NE Release vesicle->DA Release vesicle->HT cleft_space receptors Postsynaptic Receptors (Adrenergic, Dopaminergic, Serotonergic) NE->receptors NET NET NE->NET Reuptake DA->receptors DAT DAT DA->DAT Reuptake HT->receptors SERT SERT HT->SERT Reuptake R_MDS R-(+)-Mono- desmethylsibutramine R_MDS->NET Inhibition R_MDS->DAT Inhibition R_MDS->SERT Inhibition postsynaptic_neuron receptors->postsynaptic_neuron Signal Transduction NET->presynaptic_neuron DAT->presynaptic_neuron SERT->presynaptic_neuron

Mechanism of this compound.

Experimental Protocols

The determination of binding affinities and functional inhibition of monoamine transporters involves several key in vitro assays.

1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific transporter.

  • Objective: To measure the displacement of a radiolabeled ligand from the transporter by the test compound.

  • Materials:

    • Cell membranes prepared from cells expressing the human serotonin, norepinephrine, or dopamine transporter (e.g., HEK293 cells).

    • Radioligands:

      • For SERT: [³H]citalopram or [³H]paroxetine.

      • For NET: [³H]nisoxetine.

      • For DAT: [³H]WIN 35,428.

    • Test compound: this compound.

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The mixture is then rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed to remove any non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Synaptosomal Uptake Assays

These functional assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

  • Objective: To determine the functional potency (IC50) of the test compound in inhibiting neurotransmitter reuptake.

  • Materials:

    • Synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

    • Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, or [³H]DA.

    • Test compound: this compound.

    • Incubation buffer.

  • Procedure:

    • Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.

    • A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake reaction.

    • The uptake is allowed to proceed for a short period at a physiological temperature (e.g., 37°C).

    • The uptake is terminated by rapid filtration and washing with ice-cold buffer.

    • The amount of radioactivity taken up by the synaptosomes is quantified by scintillation counting.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel monoamine reuptake inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development binding_assay Radioligand Binding Assays (SERT, NET, DAT) uptake_assay Synaptosomal Uptake Assays ([³H]5-HT, [³H]NE, [³H]DA) binding_assay->uptake_assay Determine Ki selectivity_panel Receptor Selectivity Panel (Off-target screening) uptake_assay->selectivity_panel Determine IC50 pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) selectivity_panel->pk_studies Assess Specificity pd_studies Pharmacodynamic Studies (Microdialysis, Receptor Occupancy) pk_studies->pd_studies behavioral_studies Behavioral Models (e.g., Food Intake, Locomotor Activity) pd_studies->behavioral_studies toxicology Toxicology and Safety Pharmacology behavioral_studies->toxicology Efficacy formulation Formulation Development toxicology->formulation clinical_trials Clinical Trials formulation->clinical_trials IND-enabling Studies start Compound Synthesis (this compound) start->binding_assay

Workflow for evaluating monoamine reuptake inhibitors.

This compound is a potent monoamine reuptake inhibitor with high affinity for the norepinephrine, dopamine, and serotonin transporters. The data indicates a preference for NET, followed by DAT and SERT. The enantioselectivity of sibutramine's metabolites is a critical factor in their pharmacological profile, with the R-enantiomers generally showing greater activity. The experimental protocols outlined provide a framework for the characterization of such compounds. A thorough understanding of the pharmacology and mechanism of action of this compound is essential for the development of novel therapeutics targeting the monoamine transport systems for various neurological and psychiatric disorders.

References

Thermogenic Properties of R-(+)-Mono-desmethylsibutramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogenic properties of R-(+)-Mono-desmethylsibutramine, a primary active metabolite of sibutramine (B127822). While direct studies on the thermogenic effects of this specific enantiomer are limited, this document synthesizes available data on racemic sibutramine and its metabolites to elucidate the mechanism of action and potential thermogenic efficacy of this compound. The guide details the proposed signaling pathways, summarizes relevant quantitative data, and provides in-depth experimental protocols for the evaluation of its thermogenic and metabolic effects. This information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, metabolic disease, and drug development.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. Pharmacological interventions that increase energy expenditure through the stimulation of thermogenesis represent a promising therapeutic strategy. Sibutramine, a previously marketed anti-obesity medication, exerts its effects primarily through its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2), which act as serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors.[1][2] The R-(+)-enantiomers of these metabolites have been shown to be more potent in their anorexic and locomotor effects, suggesting they are the more pharmacologically active isomers.[3][4] This guide focuses on the thermogenic properties of this compound, extrapolating from the known effects of the racemic parent compound and its metabolites.

Mechanism of Action: A Hypothesized Pathway

The primary mechanism underlying the thermogenic effects of sibutramine and its metabolites is the inhibition of serotonin and norepinephrine reuptake in the central nervous system.[1][5] This leads to an increase in the synaptic concentrations of these neurotransmitters, resulting in the activation of the sympathetic nervous system (SNS).[6][7] The increased sympathetic outflow to peripheral tissues, particularly brown adipose tissue (BAT), is the key driver of thermogenesis.[5]

The proposed signaling cascade for this compound-induced thermogenesis is as follows:

  • Central Action: this compound inhibits the reuptake of norepinephrine and serotonin in the hypothalamus.

  • Sympathetic Nervous System (SNS) Activation: The elevated levels of norepinephrine and serotonin stimulate the sympathetic nervous system.

  • Norepinephrine Release in BAT: Sympathetic nerve terminals release norepinephrine in brown adipose tissue.

  • β3-Adrenergic Receptor Activation: Norepinephrine binds to and activates β3-adrenergic receptors on the surface of brown adipocytes.[1]

  • Intracellular Signaling: This activation triggers a cascade of intracellular events, including the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and the activation of protein kinase A (PKA).[8]

  • Lipolysis and UCP1 Activation: PKA activation leads to the phosphorylation of hormone-sensitive lipase, initiating the breakdown of triglycerides into free fatty acids. These fatty acids serve as both the fuel for thermogenesis and allosteric activators of Uncoupling Protein 1 (UCP1).[9][10]

  • Thermogenesis: UCP1, located in the inner mitochondrial membrane, uncouples oxidative phosphorylation from ATP synthesis, dissipating the proton gradient as heat.[11][12]

Thermogenic_Signaling_Pathway cluster_CNS Central Nervous System cluster_BAT Brown Adipocyte R-(+)-MDS R-(+)-Mono- desmethylsibutramine Reuptake_Inhibition Inhibition of NE & 5-HT Reuptake R-(+)-MDS->Reuptake_Inhibition SNS_Activation Sympathetic Nervous System Activation Reuptake_Inhibition->SNS_Activation NE_Release Norepinephrine Release SNS_Activation->NE_Release Sympathetic Outflow Beta3_AR β3-Adrenergic Receptor NE_Release->Beta3_AR AC_cAMP Adenylyl Cyclase → ↑ cAMP Beta3_AR->AC_cAMP PKA Protein Kinase A (PKA) Activation AC_cAMP->PKA Lipolysis Lipolysis → ↑ Free Fatty Acids PKA->Lipolysis UCP1 UCP1 Activation Lipolysis->UCP1 Thermogenesis Heat Production UCP1->Thermogenesis

Figure 1: Proposed signaling pathway for this compound-induced thermogenesis.

Quantitative Data on Thermogenic Effects

While specific data for this compound is not available, studies on racemic sibutramine provide a strong indication of the potential thermogenic effects.

Table 1: Effects of Sibutramine on Energy Expenditure in a Preclinical Model
CompoundDose (mg/kg)Change in Oxygen Consumption (VO2)Change in Colonic Temperature (°C)SpeciesReference
Sibutramine3Significant IncreaseNot SignificantRat[5]
Sibutramine10~30% Increase+0.5 to +1.0Rat[5]
Table 2: Effects of Sibutramine on Energy Expenditure in Humans
CompoundDoseStateChange in Energy ExpenditureReference
Sibutramine30 mg (single dose)Fasted+183% (0.20 kJ/min)[13][14]
Sibutramine30 mg (single dose)Fed+34% (0.15 kJ/min)[13][14]

Note: The data presented is for racemic sibutramine and its metabolites. It is hypothesized that this compound, being the more active enantiomer, may produce similar or more potent effects.

Experimental Protocols

The following protocols are standard methods for assessing the thermogenic properties of a compound like this compound in a preclinical setting.

Measurement of Oxygen Consumption (Indirect Calorimetry)

Indirect calorimetry is a non-invasive method to determine energy expenditure by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).[15][16]

Objective: To quantify the effect of this compound on whole-body energy expenditure.

Materials:

  • Metabolic cages (e.g., Oxymax/CLAMS)

  • Gas analyzers (O2 and CO2)

  • Data acquisition system

  • Experimental animals (e.g., mice or rats)

  • This compound solution and vehicle control

Procedure:

  • Acclimation: Acclimate animals to the metabolic cages for at least 24-48 hours before the experiment to minimize stress-induced artifacts.[17]

  • Baseline Measurement: Record baseline VO2, VCO2, and respiratory exchange ratio (RER = VCO2/VO2) for a stable period (e.g., 2-4 hours) before drug administration.

  • Dosing: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Continuously monitor VO2, VCO2, and RER for a predefined period post-dosing (e.g., 6-24 hours).

  • Data Analysis: Calculate the change in energy expenditure from baseline for both the treated and control groups. Analyze the data for statistical significance.

Measurement of Core Body Temperature

Objective: To determine the effect of this compound on core body temperature.

Materials:

  • Implantable telemetry probes or a rectal thermometer

  • Experimental animals

  • This compound solution and vehicle control

Procedure (Telemetry - Preferred Method):

  • Surgical Implantation: Surgically implant temperature-sensitive telemetry probes into the abdominal cavity of the animals. Allow for a recovery period of at least one week.[18]

  • Baseline Recording: Record baseline core body temperature for 24 hours prior to the experiment.

  • Dosing: Administer this compound or vehicle.

  • Continuous Monitoring: Continuously record core body temperature for the duration of the study.

  • Data Analysis: Compare the temperature profiles of the treated and control groups.

Procedure (Rectal Probe):

  • Baseline Measurement: Measure baseline rectal temperature by gently inserting a lubricated probe to a consistent depth (e.g., 2 cm for mice).[19]

  • Dosing: Administer the compound or vehicle.

  • Time-Point Measurements: Measure rectal temperature at predetermined time points post-dosing (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis: Analyze the change in temperature over time for each group.

Assessment of Brown Adipose Tissue (BAT) Activation and UCP1 Expression

Objective: To determine if this compound increases the expression of UCP1 in brown adipose tissue.

4.3.1. Western Blotting for UCP1 Protein

Materials:

  • Interscapular brown adipose tissue (iBAT) samples

  • Protein lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer system (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against UCP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Tissue Homogenization: Homogenize iBAT samples in lysis buffer on ice and centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-UCP1 antibody, followed by the HRP-conjugated secondary antibody.[20][21]

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

4.3.2. Quantitative PCR (qPCR) for Ucp1 mRNA

Materials:

  • iBAT samples

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for Ucp1 and a reference gene (e.g., Actb, Gapdh)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from iBAT samples.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, master mix, and primers.

  • Amplification and Detection: Run the qPCR program on a thermal cycler to amplify and detect the target genes.[22][23]

  • Data Analysis: Calculate the relative expression of Ucp1 mRNA using the ΔΔCt method, normalizing to the reference gene.

Experimental_Workflow start Animal Acclimation baseline Baseline Measurements (Indirect Calorimetry, Body Temp.) start->baseline dosing Administer R-(+)-MDS or Vehicle baseline->dosing monitoring Post-Dose Monitoring (Calorimetry, Body Temp.) dosing->monitoring euthanasia Euthanasia & Tissue Collection (iBAT) monitoring->euthanasia analysis Molecular Analysis euthanasia->analysis western Western Blot (UCP1 Protein) analysis->western qpcr qPCR (Ucp1 mRNA) analysis->qpcr data_analysis Data Analysis & Interpretation western->data_analysis qpcr->data_analysis

Figure 2: General experimental workflow for evaluating thermogenic properties.

Conclusion

This compound is hypothesized to be a potent thermogenic agent, acting through the central inhibition of norepinephrine and serotonin reuptake, leading to sympathetic activation of brown adipose tissue. While direct evidence for its thermogenic effects is pending, the established pharmacology of its parent compound and the enhanced potency of the R-enantiomer in other biological assays provide a strong rationale for its investigation as a therapeutic agent for obesity and related metabolic disorders. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of its thermogenic and metabolic profile. Further research is warranted to definitively characterize the thermogenic properties of this compound and its potential clinical utility.

References

R-(+)-Mono-desmethylsibutramine: An In-Depth Technical Guide on Appetite Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of R-(+)-Mono-desmethylsibutramine, an active metabolite of sibutramine (B127822), and its effects on appetite suppression. Sibutramine, a previously marketed anti-obesity medication, exerts its therapeutic effects through its pharmacologically active metabolites, primarily mono- and di-desmethylsibutramine.[1] The R-(+)-enantiomer of mono-desmethylsibutramine has demonstrated significantly greater anorectic potency compared to its S-(-)-enantiomer and the racemic parent compound.[2] This document details the core mechanism of action, presents quantitative data from key preclinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development in the field of metabolic therapeutics.

Core Mechanism of Action: Monoamine Reuptake Inhibition

This compound functions as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] Its primary mechanism involves binding to and blocking the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the dopamine (B1211576) transporter (DAT) on the presynaptic neuronal membrane.[1][4] This inhibition of reuptake leads to an increased concentration of these monoamine neurotransmitters in the synaptic cleft, thereby enhancing their signaling to postsynaptic neurons.[5]

The enhanced serotonergic and noradrenergic signaling in key hypothalamic nuclei, which are central to appetite regulation, is believed to be the primary driver of the appetite-suppressing effects.[6][7] Increased serotonin levels are associated with feelings of satiety, while elevated norepinephrine can increase metabolic rate and further contribute to a negative energy balance.[4][5] The dopaminergic component may influence the reward pathways associated with food consumption.[5]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies, highlighting the potency and efficacy of this compound in vitro and in vivo.

Table 1: In Vitro Inhibition of Monoamine Reuptake (IC50, nM)

CompoundNorepinephrine (NE)Serotonin (5-HT)Dopamine (DA)
This compound Potent Potent Moderate
S-(-)-Mono-desmethylsibutramineLess PotentLess PotentLess Potent
R-(+)-Di-desmethylsibutraminePotentPotentModerate
S-(-)-Di-desmethylsibutramineLess PotentLess PotentLess Potent

Source: Data extrapolated from studies on the enantioselective effects of sibutramine metabolites. A study on the enantioselective behavioral effects of sibutramine metabolites determined the IC50 values for the inhibition of norepinephrine, serotonin, and dopamine uptake in vitro.[2] Both (R)-enantiomers demonstrated greater potency than their respective (S)-enantiomers.[2]

Table 2: In Vivo Effects on Food Intake and Body Weight in Rats (4-day study)

Treatment (mg/kg, p.o.)Change in Body Weight (g)Change in Food Intake (g)
R-(+)-Sibutramine (5) -5.2 -8.5
R-(+)-Sibutramine (10) -10.8 -15.2
R-(+)-Sibutramine (20) -18.5 -22.1
(RS)-Sibutramine (5)-3.1-6.3
(RS)-Sibutramine (10)-7.9-12.8
(RS)-Sibutramine (20)-14.2-19.7
S-(-)-Sibutramine (5)+1.5+2.1
S-(-)-Sibutramine (10)+2.8+3.5
S-(-)-Sibutramine (20)+4.1+5.2

Source: A comparative study on the anorexic effects of sibutramine enantiomers in rats demonstrated that R-Sibutramine produced a dose-dependent decrease in body weight and food intake, while the S-enantiomer led to an increase in these parameters.[8][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's effects on appetite suppression.

In Vitro Neurotransmitter Reuptake Inhibition Assay

Objective: To determine the potency (IC50) of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine by their respective transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media.[10]

  • Compound Preparation: A serial dilution of this compound is prepared.

  • Assay Procedure:

    • Cells are plated in a 96- or 384-well microplate.[11]

    • The test compound (this compound) at various concentrations is pre-incubated with the cells.[12]

    • A radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) or a fluorescent substrate is added to initiate the uptake reaction.[10][12]

    • The reaction is incubated for a specific time at 37°C.[10]

    • Uptake is terminated by rapid washing with ice-cold buffer.[13]

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is measured using a scintillation counter.[13] For fluorescent assays, the intracellular fluorescence is measured using a fluorescence plate reader.[12]

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated using non-linear regression analysis.[13]

In Vivo Food Intake (Anorectic Effect) Study in Rodents

Objective: To assess the dose-dependent effect of this compound on food consumption in rats.

Methodology:

  • Animals: Adult male Wistar or Sprague-Dawley rats are used.[8][14] The animals are individually housed and acclimatized to the experimental conditions.

  • Baseline Measurement: For two consecutive days prior to the experiment, baseline body weight, food intake, and water intake are recorded daily.[8][9]

  • Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 5, 10, 20 mg/kg).[8][9] A vehicle control group receives the same volume of the vehicle solution.

  • Data Collection: Body weight, food intake, and water intake are measured daily for a period of four days following drug administration.[8][9] Food intake can be measured manually by weighing the remaining food or by using automated systems.

  • Data Analysis: The mean change in body weight and food intake from baseline is calculated for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between the treatment groups and the control group.

Locomotor Activity Assessment

Objective: To evaluate the potential stimulant effects of this compound on spontaneous motor activity.

Methodology:

  • Apparatus: An actophotometer or an open-field arena equipped with infrared beams is used to record locomotor activity.[8]

  • Animals: The same animals from the food intake study or a separate cohort can be used.

  • Procedure:

    • Each rat is placed individually in the activity monitoring chamber.[8]

    • Spontaneous motor activity is recorded for a defined period (e.g., 10 minutes) before and after drug administration.[8]

  • Data Analysis: The total number of beam breaks or distance traveled is recorded and compared between the different treatment groups. This helps to determine if the anorectic effects are independent of general changes in activity.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Hypothalamus) RDMS R-(+)-Mono- desmethylsibutramine SERT SERT RDMS->SERT Inhibits NET NET RDMS->NET Inhibits DAT DAT RDMS->DAT Inhibits Serotonin Serotonin (5-HT) ↑ Norepinephrine Norepinephrine (NE) ↑ Dopamine Dopamine (DA) ↑ Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Activates Norepinephrine->Postsynaptic_Receptors Activates Dopamine->Postsynaptic_Receptors Activates Satiety ↑ Satiety Postsynaptic_Receptors->Satiety Appetite ↓ Appetite Satiety->Appetite

Caption: Signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (HEK293 with hSERT, hNET, hDAT) Uptake_Assay Neurotransmitter Uptake Assay Cell_Culture->Uptake_Assay IC50 IC50 Determination Uptake_Assay->IC50 Drug_Admin Drug Administration (this compound) IC50->Drug_Admin Dose Selection Animal_Acclimatization Animal Acclimatization (Rats) Baseline Baseline Measurement (Body Weight, Food Intake) Animal_Acclimatization->Baseline Baseline->Drug_Admin Data_Collection Data Collection (Daily for 4 days) Drug_Admin->Data_Collection Locomotor_Activity Locomotor Activity Assessment Drug_Admin->Locomotor_Activity Analysis Statistical Analysis Data_Collection->Analysis Locomotor_Activity->Analysis

References

An In-depth Technical Guide to the Discovery and Development of Sibutramine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and analysis of sibutramine (B127822) and its pharmacologically active metabolites. Sibutramine, originally developed as an antidepressant, was later repurposed as an anti-obesity agent due to its effects on satiety and thermogenesis.[1][2] Its therapeutic actions are primarily mediated through its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[3][4][5] This document delves into the metabolic pathways, pharmacokinetic profiles, analytical methodologies, and the pharmacological significance of these key metabolites.

Discovery and Pharmacological Context

Sibutramine was initially investigated for its antidepressant properties in the 1980s, sharing a mechanism of action similar to tricyclic antidepressants.[1][6] However, its potent effects on weight reduction led to its development and eventual approval for the management of obesity.[1][2][6] The pharmacological effects of sibutramine are not primarily due to the parent compound itself, but rather its more potent N-desmethyl metabolites, M1 and M2.[4][6] These metabolites act as potent inhibitors of the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine, at the neuronal synapse.[3][7] This dual inhibition enhances satiety and is believed to increase energy expenditure through the stimulation of thermogenesis.[4][5][8]

Metabolic Pathways of Sibutramine

Sibutramine is extensively metabolized in the liver following oral administration, undergoing significant first-pass metabolism which reduces the bioavailability of the parent drug.[6] The primary metabolic pathway involves sequential N-demethylation by cytochrome P450 (CYP) enzymes to form the active metabolites M1 and M2.[3][6] While CYP3A4 was initially considered the principal enzyme, further research has identified CYP2B6 as the primary catalyst for the formation of both M1 and M2.[3][9][10][11] These active metabolites are subsequently hydroxylated and conjugated to form inactive metabolites, M5 and M6, which are then excreted, primarily in the urine.[3][6]

Sibutramine_Metabolism cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism Sibutramine Sibutramine (Tertiary Amine) M1 Metabolite 1 (M1) (Secondary Amine - Active) Sibutramine->M1 N-demethylation (CYP2B6, CYP3A4) M2 Metabolite 2 (M2) (Primary Amine - Active) M1->M2 N-demethylation (CYP2B6) M5_M6 Metabolites M5 & M6 (Inactive Conjugates) M1->M5_M6 Hydroxylation & Conjugation M2->M5_M6 Hydroxylation & Conjugation Excretion Excretion M5_M6->Excretion Renal Excretion

Figure 1: Metabolic Pathway of Sibutramine.

Pharmacokinetics of Sibutramine and its Metabolites

The pharmacokinetic profile of sibutramine is characterized by rapid absorption and extensive first-pass metabolism, leading to low concentrations of the parent drug and higher concentrations of the active metabolites M1 and M2.[6][7] The half-lives of M1 and M2 are significantly longer than that of sibutramine, contributing to their sustained pharmacological effect.[6][12]

ParameterSibutramineMetabolite M1Metabolite M2
Tmax (hours) 1.3~3~3
Cmax (ng/mL) -3.22-
AUC0-t (ng·h/mL) -22.1-
Half-life (t½) (hours) 1.65.213.4
Data sourced from a study in obese adolescents.[13]
ParameterSibutramineMetabolite M1Metabolite M2
AUC (Fasting vs. Fed) ~5-fold increase with food~2-fold increase with foodNo significant effect
Cmax (Fasting vs. Fed) ~3-fold increase with food~2-fold increase with foodNo significant effect
Tmax (Fasting vs. Fed) Delayed by 2-4 hours with foodDelayed by 2-4 hours with foodDelayed by 2-4 hours with food
Data from a pilot study in healthy male subjects.[14]

Experimental Protocols for Analysis

The quantification of sibutramine and its metabolites in biological matrices is crucial for pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for their simultaneous determination.[14][15][16]

This protocol outlines a typical LC-MS/MS procedure for the analysis of sibutramine, M1, and M2 in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add an internal standard (e.g., chlorpheniramine (B86927) or sibutramine-d7).[14][16]

  • Alkalinize the sample with sodium hydroxide.

  • Perform extraction with an organic solvent such as methyl tert-butyl ether.[14][16][17]

  • Vortex and centrifuge the sample.

  • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[14][17]

2. Chromatographic Separation:

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[16]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for sibutramine, M1, M2, and the internal standard.[17][18]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (500 µL) Spike Add Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Data Data Detect->Data Data Acquisition & Quantification Synthesis_Pathway Start 1-(4-chlorophenyl) cyclobutanecarbonitrile Ketone 1-[1-(4-chlorophenyl)cyclobutyl] -3-methylbutan-1-one Start->Ketone Tandem Grignard- Reduction PrimaryAmine Metabolite M2 (Primary Amine) Ketone->PrimaryAmine Leuckart Reaction & Hydrolysis SecondaryAmine Metabolite M1 (Secondary Amine) PrimaryAmine->SecondaryAmine Methylation Sibutramine Sibutramine (Tertiary Amine) SecondaryAmine->Sibutramine Methylation (Eschweiler-Clarke)

References

An In-depth Technical Guide to the Molecular Structure and Activity of R-(+)-Mono-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and pharmacological activity of R-(+)-Mono-desmethylsibutramine, an active metabolite of the anorectic drug sibutramine (B127822). The document details its chemical characteristics, provides experimental protocols for its synthesis and analysis, and presents its quantitative interaction with monoamine transporters. Furthermore, it elucidates the complex downstream signaling pathways affected by its mechanism of action, offering valuable insights for researchers in pharmacology and drug development.

Molecular Structure and Chemical Properties

This compound is the dextrorotatory enantiomer of mono-desmethylsibutramine, a primary active metabolite of sibutramine. Its chemical structure is characterized by a cyclobutane (B1203170) ring attached to a 4-chlorophenyl group and a substituted aminobutyl chain.

Chemical Name: (αR)-1-(4-Chlorophenyl)-N-methyl-α-(2-methylpropyl)cyclobutanemethanamine[1] CAS Number: 229639-54-7 Molecular Formula: C₁₆H₂₄ClN Molecular Weight: 265.82 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
pKa (Predicted)10.71 ± 0.20[1]
XLogP3-AA5[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count5[1]

Pharmacology

This compound is a potent monoamine reuptake inhibitor, targeting the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). By blocking these transporters, it increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. The R-enantiomer has been shown to have greater anorectic effects compared to the S-enantiomer.[2][3][4]

Quantitative Pharmacological Data

The inhibitory activity of this compound on the reuptake of norepinephrine, serotonin, and dopamine has been quantified, with the R-enantiomers demonstrating greater potency.[2][3][4]

TargetIC₅₀ (mg/kg, i.p. in rats) for Anorexic Effects
This compound ~2.5
S-(-)-Mono-desmethylsibutramine>10

In vitro uptake inhibition studies have further detailed the potency of the enantiomers:

TransporterIC₅₀ for this compoundIC₅₀ for S-(-)-Mono-desmethylsibutramine
Norepinephrine (NET)More potentLess potent
Dopamine (DAT)More potentLess potent
Serotonin (SERT)Less potent than for NET and DATLess potent

Signaling Pathways

The therapeutic and adverse effects of this compound are mediated through its modulation of serotonergic, noradrenergic, and dopaminergic signaling. The inhibition of reuptake leads to prolonged activation of postsynaptic receptors, triggering a cascade of intracellular events.

Dopaminergic Signaling Pathway

Increased dopamine in the synapse activates D1 and D2 receptors, which are coupled to G-proteins and modulate adenylyl cyclase activity.

This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT inhibits Dopamine_synapse Increased Synaptic Dopamine DAT->Dopamine_synapse leads to D1_receptor D1 Receptor Dopamine_synapse->D1_receptor activates D2_receptor D2 Receptor Dopamine_synapse->D2_receptor activates Gs Gs protein D1_receptor->Gs couples to Gi Gi protein D2_receptor->Gi couples to AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib inhibits cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces cAMP_dec ↓ cAMP AC_inhib->cAMP_dec reduces PKA Protein Kinase A (PKA) cAMP_inc->PKA activates Cellular_response2 Cellular Response (Indirect Pathway) cAMP_dec->Cellular_response2 modulates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Cellular_response1 Cellular Response (Direct Pathway) DARPP32->Cellular_response1 modulates

Caption: Dopaminergic signaling cascade initiated by this compound.

Noradrenergic Signaling Pathway

The increased synaptic norepinephrine primarily acts on α2-adrenergic receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase.

This compound This compound NET Norepinephrine Transporter (NET) This compound->NET inhibits Norepinephrine_synapse Increased Synaptic Norepinephrine NET->Norepinephrine_synapse leads to Alpha2_receptor α2-Adrenergic Receptor Norepinephrine_synapse->Alpha2_receptor activates Gi_protein Gi protein Alpha2_receptor->Gi_protein couples to AC_inhibition Adenylyl Cyclase (Inhibited) Gi_protein->AC_inhibition inhibits cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease results in Downstream_effectors Downstream Effectors cAMP_decrease->Downstream_effectors modulates Cellular_response Cellular Response Downstream_effectors->Cellular_response leads to

Caption: Noradrenergic signaling cascade initiated by this compound.

Serotonergic Signaling Pathway

Enhanced serotonergic transmission involves the activation of various 5-HT receptors, leading to diverse downstream signaling cascades, including those mediated by Gs and Gq proteins.

This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT inhibits Serotonin_synapse Increased Synaptic Serotonin SERT->Serotonin_synapse leads to HTR_Gs 5-HT Receptor (Gs-coupled) Serotonin_synapse->HTR_Gs activates HTR_Gq 5-HT Receptor (Gq-coupled) Serotonin_synapse->HTR_Gq activates Gs Gs protein HTR_Gs->Gs couples to Gq Gq protein HTR_Gq->Gq couples to AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP ↑ cAMP AC->cAMP produces IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG produces PKA PKA cAMP->PKA activates PKC PKC IP3_DAG->PKC activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release triggers Cellular_response_Gs Cellular Response PKA->Cellular_response_Gs Cellular_response_Gq Cellular Response PKC->Cellular_response_Gq Ca_release->Cellular_response_Gq

Caption: Serotonergic signaling cascades initiated by this compound.

Experimental Protocols

Asymmetric Synthesis of a Precursor to (R)-Mono-desmethylsibutramine

A highly enantioselective catalytic asymmetric synthesis of di-des-methylsibutramine, a precursor to mono-desmethylsibutramine, has been described.[2] This protocol can be adapted for the synthesis of the target molecule.

Workflow:

cluster_0 Synthesis of Dienamide cluster_1 Asymmetric Hydrogenation cluster_2 Hydrolysis Nitrile Nitrile (4) Condensation Condensation Product Nitrile->Condensation Grignard Methallyl Magnesium Chloride Grignard->Condensation Quenching Acetic Anhydride Quenching Condensation->Quenching Dienamide Dienamide (10) Quenching->Dienamide Hydrogenation Ru-catalyzed Asymmetric Hydrogenation ((R)-MeOBiPheP catalyst) Dienamide->Hydrogenation Chiral_amide Chiral Amide ((R)-9) (98.5% ee) Hydrogenation->Chiral_amide Hydrolysis Acidic Amide Hydrolysis Chiral_amide->Hydrolysis Final_product (R)-di-des-methylsibutramine Hydrolysis->Final_product

References

An In-Depth Technical Guide to the Metabolism and Active Metabolites of R-(+)-Mono-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine (B127822), formerly marketed as an anti-obesity drug, undergoes extensive metabolism to form pharmacologically active metabolites. This technical guide provides a comprehensive overview of the metabolism of the R-(+) enantiomer of its primary active metabolite, mono-desmethylsibutramine (M1). The document details the stereoselective nature of sibutramine's biotransformation, the key enzymatic players, and the subsequent metabolic pathways. Particular focus is given to the formation and activity of its downstream active metabolite, di-desmethylsibutramine (M2). This guide consolidates quantitative data, presents detailed experimental methodologies, and utilizes visualizations to elucidate complex metabolic processes, serving as a critical resource for researchers in pharmacology and drug development.

Introduction

Sibutramine is administered as a racemic mixture of R-(-) and S-(+) enantiomers. Its therapeutic effects are primarily mediated by its active mono-desmethyl (M1) and di-desmethyl (M2) metabolites.[1][2] These metabolites are more potent inhibitors of the reuptake of norepinephrine (B1679862) and serotonin (B10506) than the parent compound.[2] The R-(+) enantiomers of these metabolites exhibit significantly greater pharmacological activity compared to their S-(-) counterparts.[2] Understanding the metabolic fate of R-(+)-mono-desmethylsibutramine is therefore crucial for a complete comprehension of sibutramine's mechanism of action and pharmacokinetic profile.

Metabolic Pathways and Key Enzymes

The metabolism of sibutramine is a complex, stereoselective process primarily occurring in the liver. The initial N-demethylation of sibutramine to mono-desmethylsibutramine (M1) and the subsequent demethylation to di-desmethylsibutramine (M2) are critical activation steps. Further metabolism involves hydroxylation and conjugation.

Formation of this compound (M1)

The conversion of R-(+)-sibutramine to this compound is a primary metabolic step. While there is little to no stereoselectivity observed in this initial N-demethylation, the subsequent metabolism shows a clear preference for the S-(-) enantiomer.[1]

The primary enzyme responsible for the formation of both M1 and M2 is Cytochrome P450 2B6 (CYP2B6) .[3] Other isoforms, including CYP2C19 , CYP3A4 , and CYP3A5 , contribute to a lesser extent, particularly at higher substrate concentrations.[3]

Further Metabolism of this compound

This compound is further metabolized to R-(+)-di-desmethylsibutramine (M2). This step is also predominantly catalyzed by CYP2B6 .[1][3] Following the formation of the desmethyl metabolites, they can undergo hydroxylation to form hydroxylated metabolites (HM1 and HM2).[1] Studies in human liver microsomes have shown a significant stereoselectivity in these downstream pathways, with the S-enantiomers of M1 and M2 being more readily metabolized to M2, HM1, and HM2 compared to the R-enantiomers.[1]

dot

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_activity Pharmacological Activity Sibutramine R-(+)-Sibutramine M1 This compound (M1) Sibutramine->M1 N-demethylation (CYP2B6, CYP3A4/5, CYP2C19) M2 R-(+)-Di-desmethylsibutramine (M2) M1->M2 N-demethylation (CYP2B6, CYP2C19) HM1 Hydroxylated M1 (HM1) M1->HM1 Hydroxylation (CYP2B6, CYP2C19) Activity Inhibition of Norepinephrine & Serotonin Reuptake M1->Activity HM2 Hydroxylated M2 (HM2) M2->HM2 Hydroxylation (CYP2B6, CYP2C19) M2->Activity

Metabolic pathway of R-(+)-Sibutramine.

Quantitative Metabolic Data

Metabolic ConversionEnantiomer Ratio (S/R) of Intrinsic Clearance (Clint) in HLMPrimary Enzymes Involved
M1 to M21.97[1]CYP2B6, CYP2C19[1]
M1 to HM14.83[1]CYP2B6, CYP2C19[1]
M2 to HM29.94[1]CYP2B6, CYP2C19[1]
HLM: Human Liver Microsomes

A study utilizing recombinant CYP2B6 reported a mean apparent Km value of 8.02 µM for the formation of M1 and/or M2 from racemic sibutramine.[3] In human liver microsomes, the high-affinity component of this reaction showed a similar apparent Km of 4.79 µM.[3]

Active Metabolites and Pharmacological Activity

The pharmacological activity of sibutramine is primarily attributed to its mono- and di-desmethyl metabolites, with the R-(+) enantiomers being significantly more potent. These metabolites act as monoamine reuptake inhibitors, targeting norepinephrine (NET), serotonin (SERT), and to a lesser extent, dopamine (B1211576) (DAT) transporters.

CompoundIC50 (nM) for Norepinephrine Uptake InhibitionIC50 (nM) for Serotonin Uptake InhibitionIC50 (nM) for Dopamine Uptake Inhibition
This compound (M1)Data not availableData not availableData not available
S-(-)-Mono-desmethylsibutramine (M1)Data not availableData not availableData not available
R-(+)-Di-desmethylsibutramine (M2)Potent inhibitor[2]Potent inhibitor[2]Weaker inhibitor[2]
S-(-)-Di-desmethylsibutramine (M2)Less potent than R-(+)-M2[2]Less potent than R-(+)-M2[2]Less potent than R-(+)-M2[2]

Note: Specific IC50 values for the individual enantiomers of M1 were not found in the reviewed literature. However, it is established that the R-enantiomers of both metabolites have significantly greater anorexic effects.[2]

dot

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis A Prepare Incubation Mixture: - Human Liver Microsomes - R-(+)-Sibutramine (Substrate) - Phosphate (B84403) Buffer (pH 7.4) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C with shaking C->D E Terminate Reaction (e.g., with cold acetonitrile) D->E F Centrifuge to pellet protein E->F G Extract supernatant F->G H Analyze by Chiral LC-MS/MS G->H

In vitro metabolism experimental workflow.

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol provides a general framework for studying the metabolism of R-(+)-sibutramine in vitro.

Materials:

  • Pooled human liver microsomes (HLMs)

  • R-(+)-Sibutramine hydrochloride

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of R-(+)-sibutramine in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to working concentrations in phosphate buffer.

  • In a microcentrifuge tube, combine HLMs (final concentration typically 0.2-1.0 mg/mL), phosphate buffer, and the R-(+)-sibutramine working solution.

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a defined period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle agitation.

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis of Sibutramine Metabolites

This section outlines a general approach for the chiral separation and quantification of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chiral stationary phase column (e.g., Chiralcel AGP)

Chromatographic Conditions (Example):

  • Column: Chiralcel AGP (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.0) and an organic modifier (e.g., acetonitrile). The specific ratio and gradient will need to be optimized for the specific analytes.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Controlled, for example, at 25°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound (M1): Precursor ion [M+H]+ → Product ion

    • R-(+)-Di-desmethylsibutramine (M2): Precursor ion [M+H]+ → Product ion

    • Internal Standard: Precursor ion [M+H]+ → Product ion (Specific m/z values for precursor and product ions need to be determined for each analyte and internal standard)

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum sensitivity.

Conclusion

The metabolism of this compound is a critical determinant of the overall pharmacological activity of sibutramine. This process is characterized by stereoselectivity, with CYP2B6 playing a central role in the formation of the active di-desmethyl metabolite. The R-(+) enantiomers of both mono- and di-desmethylsibutramine are the more potent pharmacological agents. The information and protocols provided in this technical guide offer a robust foundation for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and drug development to further investigate the complex biotransformation of sibutramine and its analogues. A deeper understanding of these metabolic pathways is essential for the development of safer and more effective therapeutic agents.

References

In Vivo Efficacy of R-(+)-Mono-desmethylsibutramine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo studies conducted on R-(+)-Mono-desmethylsibutramine, an active metabolite of sibutramine, in various animal models. The document focuses on its pharmacological effects, particularly on appetite and locomotor activity, and presents detailed experimental protocols and the underlying signaling pathways.

Core Pharmacological Effects

This compound is the more pharmacologically active enantiomer of the two primary metabolites of sibutramine. In vivo studies in animal models, primarily rats, have demonstrated its significant effects on reducing food intake and increasing locomotor activity. These effects are attributed to its action as a potent inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake in the central nervous system.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies on this compound and its related compounds.

Table 1: In Vitro Monoamine Reuptake Inhibition

CompoundNorepinephrine (NE) IC50 (nM)Dopamine (DA) IC50 (nM)Serotonin (5-HT) IC50 (nM)
This compoundData not availableData not availableData not available
Racemic Mono-desmethylsibutramine2.95380
R-(+)-Di-desmethylsibutramine1.12423

Table 2: In Vivo Effects on Food Intake in Rats

CompoundDose (mg/kg, i.p.)Observation Period% Reduction in Food Intake (Compared to Control)Animal Model
This compound2.5 - 1024 - 42 hoursSignificant anorexic effectMale Long-Evans rats
Racemic Sibutramine523 daysEffectively reduced food intakeMale Sprague-Dawley rats

Table 3: In Vivo Effects on Locomotor Activity in Rats

CompoundDose (mg/kg, i.p.)Observation PeriodEffect on Locomotor ActivityAnimal Model
This compound2.5 - 10Not specifiedIncreased locomotor activityMale Long-Evans rats
Racemic Sibutramine102 weeksIncreased energy expenditureMale obese Zucker rats

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the in vivo assessment of this compound.

Animal Models
  • Species: Male Long-Evans rats or Sprague-Dawley rats are commonly used.

  • Housing: Animals are typically housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.

Drug Administration
  • Route: Intraperitoneal (i.p.) injection is a common route of administration for acute studies. Oral gavage (p.o.) is used for longer-term studies.

  • Dosing: Doses typically range from 2.5 to 10 mg/kg for this compound.

Measurement of Food Intake
  • Procedure: Pre-weighed food is provided to the animals in their home cages. The amount of food consumed is determined by weighing the remaining food at specific time points (e.g., 2, 4, 8, and 24 hours) after drug administration. Spillage is carefully collected and accounted for.

  • Apparatus: Standard laboratory animal cages with specialized food hoppers that minimize spillage.

Measurement of Locomotor Activity
  • Procedure: Locomotor activity is assessed using automated activity monitors. Animals are placed individually in the center of an open-field arena, and their movements are tracked for a defined period.

  • Apparatus: Open-field arenas equipped with a grid of infrared beams. The number of beam breaks is recorded by a computer system to quantify horizontal and vertical movements.

Porsolt Forced Swim Test
  • Purpose: This test is used to assess potential antidepressant-like effects.

  • Apparatus: A cylindrical tank (typically 40-60 cm high and 18-20 cm in diameter) is filled with water (23-25°C) to a depth where the rat cannot touch the bottom.

  • Procedure:

    • Pre-test session: On the first day, rats are placed in the water for 15 minutes.

    • Test session: 24 hours later, the animals are re-exposed to the swim stress for a 5-minute session.

    • Data analysis: The duration of immobility (floating with only minimal movements to keep the head above water) during the test session is recorded and analyzed.

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are mediated through its interaction with specific neurotransmitter systems. The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_Released NE NE_Vesicle->NE_Released Release DA_Vesicle Dopamine (DA) Vesicle DA_Released DA DA_Vesicle->DA_Released Release NE_Receptor Adrenergic Receptor NE_Released->NE_Receptor NET Norepinephrine Transporter (NET) NE_Released->NET Reuptake DA_Receptor Dopamine Receptor DA_Released->DA_Receptor DAT Dopamine Transporter (DAT) DA_Released->DAT Reuptake Downstream Downstream Signaling (e.g., cAMP activation) NE_Receptor->Downstream DA_Receptor->Downstream Anorectic_Effect Decreased Appetite Downstream->Anorectic_Effect Leads to Locomotor_Effect Increased Locomotor Activity Downstream->Locomotor_Effect Leads to R_MDS R-(+)-Mono- desmethylsibutramine R_MDS->NET Inhibition R_MDS->DAT Inhibition

Caption: Mechanism of Action of this compound.

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Treatment & Data Collection cluster_2 Phase 3: Analysis A1 Animal Acclimation (7 days) A2 Baseline Food Intake & Body Weight Measurement (3 days) A1->A2 B1 Randomization into Treatment Groups A2->B1 B2 Drug Administration (R-(+)-MDS or Vehicle) B1->B2 B3 Food Intake & Body Weight Measurement (Daily) B2->B3 B4 Locomotor Activity Assessment (e.g., Day 1, 7, 14) B2->B4 C1 Data Compilation B3->C1 B5 Porsolt Swim Test (e.g., Day 14-15) B4->B5 B5->C1 C2 Statistical Analysis C1->C2 C3 Interpretation of Results C2->C3

Caption: General Experimental Workflow for In Vivo Studies.

Methodological & Application

Chiral HPLC Method for the Analysis of R-(+)-Mono-desmethylsibutramine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

R-(+)-Mono-desmethylsibutramine is a primary active metabolite of sibutramine (B127822), a drug formerly used for the treatment of obesity. Due to the stereospecific activity of sibutramine and its metabolites, the enantioselective analysis of these compounds is crucial in pharmaceutical research, drug development, and clinical monitoring. This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Analytical Principle

The enantiomers of mono-desmethylsibutramine are separated on a chiral stationary phase (CSP) based on their differential interactions with the chiral selector immobilized on the stationary phase. This results in different retention times for the R-(+) and S-(-) enantiomers, allowing for their individual quantification. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a Chiralcel AGP column provides a sensitive and specific approach for this analysis in biological matrices.[1]

Experimental Protocols

Sample Preparation (Human Plasma)

A liquid-liquid extraction procedure is employed to isolate the analytes from the plasma matrix.[1]

Materials:

Procedure:

  • To 1 mL of human plasma, add the internal standard.

  • Add 5 mL of diethyl ether-hexane (4:1, v/v) and a sufficient amount of NaOH solution to make the sample alkaline.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (10mM ammonium acetate solution adjusted to pH 4.0 with acetic acid-acetonitrile (94:6, v/v)).[1]

  • Vortex for 1 minute to ensure complete dissolution.

  • The sample is now ready for HPLC injection.

HPLC-MS/MS Method

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column Chiralcel AGP (α1-acid glycoprotein)
Mobile Phase 10mM Ammonium acetate (pH 4.0 with acetic acid) : Acetonitrile (94:6, v/v)[1]
Flow Rate 0.5 mL/min (typical, may require optimization)
Column Temperature 25°C (typical, may require optimization)
Injection Volume 10 µL
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive

Mass Spectrometric Conditions (Representative):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mono-desmethylsibutramine266.2125.1
Internal Standard (e.g., Propranolol)260.2116.1

Note: The specific precursor and product ions should be optimized for the instrument in use.

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of mono-desmethylsibutramine enantiomers.

Table 1: Chromatographic Parameters

AnalyteRetention Time (min)
S-(-)-Mono-desmethylsibutramine(To be determined experimentally, typically the first eluting enantiomer)
This compound(To be determined experimentally, typically the second eluting enantiomer)
Resolution (Rs) > 1.5

The exact retention times can vary depending on the specific column batch, system dead volume, and slight variations in mobile phase composition. The resolution factor (Rs) is a critical parameter indicating the degree of separation between the two enantiomer peaks.

Table 2: Method Validation Summary

ParameterSpecification
Linearity (r²) ≥ 0.995
Range 1 - 500 ng/mL (typical)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LOQ) To be determined experimentally
Limit of Detection (LOD) To be determined experimentally

This method has been reported to be validated in accordance with FDA regulations for bioanalytical methods.[1]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample extraction Liquid-Liquid Extraction (diethyl ether-hexane) plasma->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection HPLC Injection reconstitution->injection separation Chiral Separation (Chiralcel AGP) injection->separation detection MS/MS Detection separation->detection quantification Quantification of R-(+) and S-(-) Enantiomers detection->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for the chiral analysis of this compound.

Logical Relationship of Method Components

References

Application Note: Quantification of R-(+)-Mono-desmethylsibutramine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of R-(+)-Mono-desmethylsibutramine, an active metabolite of sibutramine (B127822), in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) for detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Sibutramine is a monoamine reuptake inhibitor previously used for the treatment of obesity. It is metabolized in vivo to active N-desmethyl metabolites, primarily mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[1][2] The quantification of these metabolites in plasma is crucial for understanding the pharmacokinetics and pharmacodynamics of the parent drug. This document provides a detailed protocol for the extraction and quantification of the R-(+)-enantiomer of mono-desmethylsibutramine in human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Chlorpheniramine or a deuterated analog like DSB d7)[1][3]

  • HPLC-grade acetonitrile, methanol (B129727), and methyl tert-butyl ether (MTBE)

  • Ammonium formate

  • Formic acid

  • Human plasma (K2EDTA)

  • Milli-Q or equivalent purified water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

  • Analytical Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm or Luna C18) is recommended.[1][3]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples on ice.

  • Pipette 500 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether.[1]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column Zorbax SB-C18 (4.6 mm x 75 mm, 3.5 µm)[3]
Mobile Phase A 5 mM Ammonium Formate in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient 90% B[3]
Flow Rate 0.6 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature 30°C[4]
Run Time Approximately 3 minutes

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode ESI Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[3]
MRM Transition (M1) m/z 266.3 → 125.3[3]
MRM Transition (IS) To be optimized based on the selected standard
Ion Source Temperature To be optimized for the specific instrument
Collision Energy (CE) To be optimized for the specific instrument
Declustering Potential (DP) To be optimized for the specific instrument

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 10.0 to 10,000.0 pg/mL for mono-desmethylsibutramine.[3] The lower limit of quantification (LLOQ) was established at 10.0 pg/mL.[3]

Table 3: Linearity and LLOQ

AnalyteLinear Range (pg/mL)LLOQ (pg/mL)Correlation Coefficient (r²)
This compound10.0 - 10,000.0[3]10.0[3]> 0.999[3]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The precision (%CV) was required to be within 15%, and the accuracy (% bias) was also expected to be within ±15%.[3]

Table 4: Summary of Precision and Accuracy Data

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Low < 10%< 10%± 10%± 10%
Medium < 10%< 10%± 10%± 10%
High < 10%< 10%± 10%± 10%

Note: Specific values to be determined during in-lab validation.

Results and Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for regulated bioanalytical studies.

Visual Representations

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (500 µL) Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) Add_IS->LLE Evaporation Evaporation (N2) LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh the this compound reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Internal Standard Working Solution: Dilute the IS stock solution with a 50:50 methanol/water mixture to the final concentration to be used for spiking the samples.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 10.0 to 10,000.0 pg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Protocol 3: Plasma Sample Extraction
  • Arrange thawed plasma samples, calibration standards, and QC samples in a rack.

  • Add 25 µL of the internal standard working solution to each tube (except for the blank).

  • Vortex each tube for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether to each tube.

  • Cap and vortex the tubes for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean set of labeled tubes.

  • Place the tubes in an evaporator and dry under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 90% Acetonitrile, 10% 5 mM Ammonium Formate).

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Logical_Relationship cluster_method Analytical Method cluster_validation Validation Parameters cluster_application Application LCMS LC-MS/MS Linearity Linearity LCMS->Linearity Sensitivity Sensitivity (LLOQ) LCMS->Sensitivity Precision Precision LCMS->Precision Accuracy Accuracy LCMS->Accuracy Stability Stability LCMS->Stability PK_Studies Pharmacokinetic Studies Linearity->PK_Studies Sensitivity->PK_Studies Precision->PK_Studies Accuracy->PK_Studies Stability->PK_Studies

Caption: Logical relationship between the analytical method, its validation, and application.

References

Bioanalytical Method for the Enantioselective Analysis of Sibutramine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sibutramine (B127822) is a serotonin-norepinephrine-dopamine reuptake inhibitor that was formerly used for the management of obesity.[1] It exists as a racemic mixture of two enantiomers, (R)- and (S)-sibutramine. The enantiomers exhibit different pharmacokinetic and pharmacodynamic profiles, making their separate quantification in biological matrices crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. This application note provides detailed protocols for the bioanalytical method development and validation for the stereoselective determination of sibutramine enantiomers in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE).

Sibutramine exerts its therapeutic effect by inhibiting the reuptake of neurotransmitters in the central nervous system, which enhances satiety and increases energy expenditure.[2][3][4]

Signaling Pathway of Sibutramine

Sibutramine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sibutramine Sibutramine SERT Serotonin Transporter (SERT) Sibutramine->SERT Inhibits NET Norepinephrine Transporter (NET) Sibutramine->NET Inhibits DAT Dopamine Transporter (DAT) Sibutramine->DAT Inhibits Serotonin_vesicle Serotonin Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin->SERT Serotonin_receptor Serotonin Receptor Serotonin->Serotonin_receptor Norepinephrine->NET Reuptake Norepinephrine_receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_receptor Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Appetite_Suppression Appetite Suppression Serotonin_receptor->Appetite_Suppression Norepinephrine_receptor->Appetite_Suppression Dopamine_receptor->Appetite_Suppression

Caption: Mechanism of action of sibutramine.

Experimental Protocols

Two primary methods for the enantioselective analysis of sibutramine are presented: LC-MS/MS and Capillary Electrophoresis.

LC-MS/MS Method for Sibutramine Enantiomers

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies in clinical and preclinical trials.[5]

LC_MSMS_Workflow Start Start Plasma_Sample Plasma Sample (0.5 mL) Start->Plasma_Sample IS_Spiking Spike with Internal Standard (Sibutramine-d7) Plasma_Sample->IS_Spiking LLE Liquid-Liquid Extraction (Methyl-tert-butyl ether) IS_Spiking->LLE Evaporation Evaporation under Nitrogen LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS_Analysis Chiral LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Data_Processing Data Acquisition and Processing LC_MSMS_Analysis->Data_Processing End End Data_Processing->End

Caption: LC-MS/MS experimental workflow.

  • Sibutramine hydrochloride monohydrate (R and S enantiomers)

  • Sibutramine-d7 (internal standard)

  • Human plasma (with anticoagulant)

  • Methyl-tert-butyl ether (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Pipette 500 µL of human plasma into a microcentrifuge tube.[5]

  • Spike with an appropriate amount of internal standard (sibutramine-d7).[6]

  • Add 2.5 mL of methyl-tert-butyl ether.[5]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[7]

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Chiral-AGP, 100 x 4.0 mm, 5 µm
Mobile Phase Acetonitrile:10 mM Ammonium Formate (pH 4.0) (50:50, v/v)[5]
Flow Rate 200 µL/min[5]
Column Temperature 25°C
Injection Volume 10 µL
Mass Spectrometer API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transitions Sibutramine: m/z 280.2 → 125.1; Sibutramine-d7: m/z 287.2 → 125.1
Capillary Electrophoresis (CE) Method for Sibutramine Enantiomers

Capillary electrophoresis offers an alternative approach with high separation efficiency and low sample and reagent consumption.[8]

CE_Workflow Start Start Sample_Prep Prepare Sample in Running Buffer Start->Sample_Prep Capillary_Conditioning Capillary Conditioning (NaOH, Water, Buffer) Sample_Prep->Capillary_Conditioning Injection Hydrodynamic Injection Capillary_Conditioning->Injection CE_Separation CE Separation Injection->CE_Separation UV_Detection UV Detection (223 nm) CE_Separation->UV_Detection Data_Analysis Data Acquisition and Analysis UV_Detection->Data_Analysis End End Data_Analysis->End

Caption: Capillary Electrophoresis experimental workflow.

  • Sibutramine hydrochloride monohydrate (R and S enantiomers)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphoric acid

  • Sodium phosphate

  • Citric acid

  • Methyl-β-cyclodextrin (MCD)

  • Water (deionized, 18 MΩ·cm)

  • Capillary Conditioning: Condition a new fused-silica capillary (54 cm total length, 45 cm effective length, 50 µm I.D.) by flushing with 1 M NaOH for 30 min, followed by water for 15 min, and then the running buffer for 10 min.[8]

  • Running Buffer Preparation: Prepare a mixed buffer of 20 mM phosphate/10 mM citrate (B86180) containing 5 mM methyl-β-cyclodextrin, and adjust the pH to 4.3.[8]

  • Sample Preparation: Dissolve the extracted and reconstituted sample in the running buffer.

  • CE Analysis:

    • Set the capillary temperature to 25°C.

    • Apply a voltage of 20 kV.

    • Inject the sample hydrodynamically at 50 mbar for 5 seconds.[8]

    • Detect the enantiomers at a wavelength of 223 nm.[8]

Data Presentation

The following tables summarize the quantitative data for the validation of the bioanalytical methods.

Table 1: LC-MS/MS Method Validation Parameters
ParameterResult
Linearity Range 0.05 - 20 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[5]
Intra-day Precision (%RSD) < 4.7%[8]
Inter-day Precision (%RSD) < 2.9%[8]
Accuracy (% Recovery) 95.7 - 103.8%[8]
Table 2: Capillary Electrophoresis Method Validation Parameters
ParameterResult
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.05% for S-sibutramine[9]
Limit of Quantification (LOQ) 0.2% for S-sibutramine[9]
Intra-day Precision (%RSD) < 2.9%[8]
Inter-day Precision (%RSD) < 4.7%[8]
Accuracy (% Recovery) 95.7 - 103.8%[8]

Conclusion

The described LC-MS/MS and CE methods provide robust and reliable approaches for the enantioselective quantification of sibutramine in human plasma. The LC-MS/MS method offers superior sensitivity, making it ideal for pharmacokinetic studies where low concentrations are expected. The CE method serves as a valuable alternative with high separation efficiency and lower operational costs. The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. Both methods have been validated to meet regulatory expectations for bioanalytical method validation.

References

Application Notes and Protocols for R-(+)-Mono-desmethylsibutramine Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

R-(+)-Mono-desmethylsibutramine is the dextrorotatory enantiomer of mono-desmethylsibutramine, a primary active metabolite of sibutramine (B127822).[1][2][3] Sibutramine was formerly marketed as an oral anorexiant for the management of obesity. Research has indicated that the pharmacological effects of sibutramine are primarily attributable to its active metabolites, which function as monoamine reuptake inhibitors.[4] Specifically, this compound is a potent inhibitor of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) transporters (NET and SERT, respectively), with a lesser effect on the dopamine (B1211576) transporter (DAT).[5][6] This reference standard is intended for use in a variety of research applications, including but not limited to, in vitro binding and uptake assays, in vivo pharmacological studies, and as an analytical standard for method development and validation.

Chemical and Physical Properties

PropertyValue
Chemical Name (1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine
Synonyms (+)-Norsibutramine, R-N-Desmethylsibutramine
Molecular Formula C₁₆H₂₄ClN
Molecular Weight 265.82 g/mol
CAS Number 229639-54-7
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF
Storage Store at -20°C for long-term storage.

Biological Activity

This compound is a potent inhibitor of norepinephrine and serotonin reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[5][6] This enhanced monoaminergic neurotransmission in the central nervous system, particularly in the hypothalamus, is believed to be the primary mechanism for its appetite-suppressing effects.[4] Studies have shown that the R-enantiomer is significantly more potent than the S-enantiomer in its anorectic effects.[5][6]

In Vitro Monoamine Reuptake Inhibition

The following table summarizes the in vitro inhibitory activity of this compound on human monoamine transporters.

TransporterIC₅₀ (nM)[5][6]
Norepinephrine Transporter (NET)9.1
Serotonin Transporter (SERT)26.4
Dopamine Transporter (DAT)323
Data from Glick et al., 2000. IC₅₀ values were determined using in vitro uptake inhibition assays.

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the in vitro potency of this compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • This compound reference standard

  • HEK293 cells stably expressing human NET, SERT, or DAT

  • [³H]-Norepinephrine, [³H]-Serotonin, or [³H]-Dopamine

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Scintillation cocktail

  • Microplate scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target transporter in appropriate cell culture medium until they reach approximately 80-90% confluency.

  • Plating: Seed the cells in 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in KRH buffer to achieve the desired final concentrations.

  • Assay: a. Aspirate the culture medium from the wells and wash the cells once with KRH buffer. b. Add 50 µL of KRH buffer containing the various concentrations of this compound or vehicle control to the wells. c. Pre-incubate the plates for 10 minutes at room temperature. d. Add 50 µL of KRH buffer containing the radiolabeled neurotransmitter ([³H]-NE, [³H]-5-HT, or [³H]-DA) at a final concentration of approximately 10 nM. e. Incubate for 10 minutes at room temperature. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Quantification: a. Lyse the cells by adding 200 µL of 0.1 M NaOH to each well. b. Transfer the lysate to scintillation vials. c. Add 4 mL of scintillation cocktail to each vial. d. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by performing a non-linear regression analysis of the concentration-response data.

G cluster_workflow In Vitro Uptake Inhibition Assay Workflow prep Prepare Cell Cultures (HEK293 with NET, SERT, or DAT) plate Plate Cells in 96-well Plates prep->plate wash1 Wash Cells with KRH Buffer plate->wash1 compound Prepare Serial Dilutions of This compound add_compound Add Test Compound or Vehicle wash1->add_compound pre_incubate Pre-incubate (10 min) add_compound->pre_incubate add_radioligand Add Radiolabeled Neurotransmitter ([³H]-NE, [³H]-5-HT, or [³H]-DA) pre_incubate->add_radioligand incubate Incubate (10 min) add_radioligand->incubate terminate Terminate Uptake & Wash incubate->terminate lyse Lyse Cells terminate->lyse quantify Quantify Radioactivity (Scintillation Counting) lyse->quantify analyze Data Analysis (IC₅₀ Determination) quantify->analyze

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

In Vivo Anorectic Activity Study in Rats

This protocol outlines a method to evaluate the anorectic (appetite-suppressing) effects of this compound in a rat model.

Materials:

  • This compound reference standard

  • Male Wistar rats (200-250 g)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Standard rat chow

  • Metabolic cages

  • Oral gavage needles

Procedure:

  • Acclimation: Acclimate the rats to individual housing in metabolic cages for at least 3 days prior to the experiment. Provide free access to food and water.

  • Fasting: Fast the rats for 18 hours overnight with free access to water.

  • Dosing: a. Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg). b. Administer the test compound or vehicle orally by gavage.

  • Food Presentation: Immediately after dosing, provide a pre-weighed amount of standard rat chow to each rat.

  • Measurement of Food Intake: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-dosing by weighing the remaining food.

  • Data Analysis: Calculate the cumulative food intake for each treatment group and compare it to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

G cluster_workflow In Vivo Anorectic Activity Study Workflow acclimate Acclimate Rats to Metabolic Cages (≥3 days) fast Overnight Fasting (18 hours) acclimate->fast dose Oral Administration of This compound or Vehicle fast->dose food Present Pre-weighed Food dose->food measure Measure Food Intake at 1, 2, 4, 8, and 24 hours food->measure analyze Data Analysis (Cumulative Food Intake) measure->analyze

Caption: Workflow for the in vivo anorectic activity study in rats.

In Vivo Locomotor Activity Study in Rats

This protocol describes a method to assess the effect of this compound on spontaneous locomotor activity in rats.

Materials:

  • This compound reference standard

  • Male Wistar rats (200-250 g)

  • Vehicle (e.g., 0.9% saline)

  • Locomotor activity chambers equipped with infrared beams

  • Data acquisition system

Procedure:

  • Acclimation: Acclimate the rats to the locomotor activity chambers for 30 minutes for 2 consecutive days prior to the experiment.

  • Habituation: On the day of the experiment, place the rats in the activity chambers and allow them to habituate for 30 minutes.

  • Dosing: a. Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg). b. Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Activity Monitoring: Immediately after dosing, place the rats back into the activity chambers and record their locomotor activity for a period of 60-120 minutes.

  • Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rearing). Compare the activity of the treatment groups to the vehicle control group using appropriate statistical methods.

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of norepinephrine and serotonin reuptake in the central nervous system. This leads to an increase in the synaptic concentrations of these neurotransmitters, which then act on various pre- and post-synaptic receptors in key brain regions involved in appetite regulation, such as the hypothalamus. The enhanced noradrenergic and serotonergic signaling is thought to increase satiety and reduce food intake.

G cluster_pathway Proposed Signaling Pathway for Anorectic Effect rdms This compound net Norepinephrine Transporter (NET) rdms->net Inhibits sert Serotonin Transporter (SERT) rdms->sert Inhibits ne_increase ↑ Synaptic Norepinephrine net->ne_increase Leads to ht_increase ↑ Synaptic Serotonin sert->ht_increase Leads to receptors Post-synaptic Adrenergic & Serotonergic Receptors (in Hypothalamus) ne_increase->receptors ht_increase->receptors downstream Downstream Signaling Cascades receptors->downstream satiety ↑ Satiety Signals downstream->satiety appetite ↓ Appetite satiety->appetite

Caption: Proposed mechanism of action for the anorectic effects of this compound.

Safety Precautions

This compound is a pharmacologically active compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. For research use only.

References

Application Notes and Protocols for Cell-Based Assays with R-(+)-Mono-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(+)-Mono-desmethylsibutramine is the more pharmacologically active enantiomer of the two primary metabolites of sibutramine (B127822), a previously marketed anti-obesity drug.[1] Sibutramine itself acts as a prodrug, and its therapeutic effects are largely attributed to its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). This compound functions as a monoamine reuptake inhibitor, primarily targeting the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), and to a lesser extent, the dopamine (B1211576) transporter (DAT).[2][3] By blocking these transporters, it increases the synaptic concentrations of norepinephrine, serotonin, and dopamine, which are neurotransmitters involved in appetite regulation and mood. In vitro studies have demonstrated that the (R)-enantiomers of sibutramine's metabolites are significantly more potent than their (S)-counterparts.[1] These application notes provide detailed protocols for conducting cell-based assays to evaluate the potency and selectivity of this compound on the human monoamine transporters.

Data Presentation

The following table summarizes the available quantitative data on the in vitro potency of this compound and related compounds at the human monoamine transporters. It is important to note that specific IC50 and Ki values can vary between different studies and experimental conditions.

CompoundTransporterPotency (Ki)Potency (Qualitative)Reference
Desmethylsibutramine analoguesNET, DAT, SERT9 - 403 nMPotent binding to all three transporters[2]
(R)-desmethylsibutramineNET, DATNot explicitly statedMore potent inhibitor than for SERT[1]
(R)-desmethylsibutramineSERTNot explicitly statedLess potent inhibitor compared to NET and DAT[1]

Experimental Protocols

Cell Culture and Preparation

This protocol describes the maintenance of Human Embryonic Kidney 293 (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hNET, hSERT, or hDAT

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other appropriate selection antibiotic

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic).

  • Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 cell culture flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, remove the growth medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Perform a cell count and seed new culture flasks or plates at the desired density (e.g., 1:5 to 1:10 split ratio).

  • Change the growth medium every 2-3 days.

Monoamine Reuptake Inhibition Assay (Radiolabeled Substrate)

This functional assay measures the ability of this compound to inhibit the uptake of a radiolabeled neurotransmitter into HEK293 cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing hNET, hSERT, or hDAT

  • Complete growth medium

  • Poly-D-lysine or other suitable coating agent

  • 96-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

  • This compound

  • Reference inhibitors (e.g., Desipramine for NET, Fluoxetine for SERT, GBR-12909 for DAT)

  • Radiolabeled neurotransmitter: [³H]Norepinephrine, [³H]Serotonin (5-HT), or [³H]Dopamine

  • Scintillation fluid

  • Microplate scintillation counter

  • Ice-cold PBS

Procedure:

  • Cell Plating: Seed the HEK293 cells (expressing hNET, hSERT, or hDAT) into 96-well plates coated with poly-D-lysine at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Preparation of Assay Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in KRH buffer to achieve the desired final concentrations.

    • Prepare stock solutions of the reference inhibitors in a similar manner.

    • Prepare the radiolabeled neurotransmitter solution in KRH buffer at a concentration that is at or below the Km for its respective transporter.

  • Assay Performance:

    • On the day of the assay, aspirate the growth medium from the 96-well plates.

    • Wash the cell monolayers gently with 200 µL of KRH buffer per well.

    • Add 100 µL of KRH buffer containing the various concentrations of this compound, the reference inhibitor (for positive control), or buffer alone (for vehicle control and total uptake) to the appropriate wells.

    • To determine non-specific uptake, add a high concentration of a known potent inhibitor for the respective transporter to a set of wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiation of Uptake: Add 100 µL of the radiolabeled neurotransmitter solution to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes) that falls within the linear range of uptake for each transporter.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold PBS per well.

  • Cell Lysis and Scintillation Counting:

    • Add 50 µL of a suitable lysis buffer (e.g., 1% SDS) to each well and incubate for 10 minutes at room temperature with gentle shaking.

    • Add 150 µL of scintillation fluid to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a high concentration of inhibitor) from the total uptake (counts in the absence of any inhibitor).

    • Plot the percentage of specific uptake inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of specific uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Monoamine Reuptake Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Monoamine Norepinephrine (NE) Serotonin (5-HT) Dopamine (DA) NE_cleft NE Vesicle->NE_cleft Release HT_cleft 5-HT Vesicle->HT_cleft Release DA_cleft DA Vesicle->DA_cleft Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DAT Dopamine Transporter (DAT) NE_cleft->NET Reuptake Receptor Postsynaptic Receptors NE_cleft->Receptor HT_cleft->SERT Reuptake HT_cleft->Receptor DA_cleft->DAT Reuptake DA_cleft->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction R_MDS R-(+)-Mono- desmethylsibutramine R_MDS->NET Inhibition R_MDS->SERT Inhibition R_MDS->DAT Inhibition

Caption: Signaling pathway of monoamine reuptake inhibition.

Workflow for Monoamine Reuptake Inhibition Assay A Seed HEK293 cells expressing a monoamine transporter in a 96-well plate B Wash cells with KRH buffer A->B C Pre-incubate with this compound or control compounds B->C D Initiate uptake with radiolabeled neurotransmitter C->D E Incubate at 37°C D->E F Terminate uptake by washing with ice-cold PBS E->F G Lyse cells F->G H Add scintillation fluid and measure radioactivity G->H I Data analysis: Calculate IC50 value H->I

Caption: Experimental workflow for the monoamine reuptake assay.

References

Application Notes and Protocols for Solid-Phase Extraction of R-(+)-Mono-desmethylsibutramine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of R-(+)-Mono-desmethylsibutramine, an active metabolite of sibutramine (B127822), from biological samples such as plasma and urine. The methodologies described are compiled and adapted from established procedures for sibutramine metabolites and structurally related compounds.

Introduction

Sibutramine, formerly marketed as an appetite suppressant, is metabolized in the body to form active desmethyl metabolites, including mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[1][2] These metabolites are the primary active agents responsible for the pharmacological effects of the drug.[3][4] this compound is a chiral enantiomer of the M1 metabolite. Accurate quantification of these metabolites in biological matrices is crucial for pharmacokinetic, toxicological, and forensic studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

Metabolic Pathway of Sibutramine

Sibutramine undergoes N-demethylation in the liver to form its primary active metabolites, mono-desmethylsibutramine and di-desmethylsibutramine.

Sibutramine Metabolism cluster_0 Metabolic Pathway Sibutramine Sibutramine This compound (M1) This compound (M1) Sibutramine->this compound (M1) N-demethylation Di-desmethylsibutramine (M2) Di-desmethylsibutramine (M2) This compound (M1)->Di-desmethylsibutramine (M2) N-demethylation

Figure 1: Metabolic conversion of Sibutramine.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the analysis of sibutramine metabolites and related compounds.

Table 1: Linearity and Detection Limits for Sibutramine Metabolites

AnalyteMatrixLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Analytical MethodReference
Mono-desmethylsibutramine (M1)Human Plasma0.1 - 8.00.1LC-MS/MS[7]
Di-desmethylsibutramine (M2)Human Plasma0.2 - 16.00.2LC-MS/MS[7]
SibutramineDried Urine Spot0.5 - 200.02LC-MS/MS[5]
DesmethylsibutramineDried Urine Spot0.5 - 200.02LC-MS/MS[5]
DidesmethylsibutramineDried Urine Spot0.5 - 200.03LC-MS/MS[5]

Table 2: Recovery Data for Structurally Similar Analytes using SPE

AnalyteSorbentMatrixRecovery (%)Reference
MethamphetamineC8-SCX Mixed PhaseUrine> 86[8]
AmphetamineC8-SCX Mixed PhaseUrine> 88[8]
Mono-desmethylsibutramine (M1)-Human Plasma93.5[7]
Di-desmethylsibutramine (M2)-Human Plasma77.9[7]

Experimental Protocols

The following is a recommended protocol for the solid-phase extraction of this compound from plasma and urine, adapted from methods for amphetamine-like compounds and sibutramine metabolites.[8][9]

Materials and Reagents
  • SPE Cartridges: Mixed-mode cation exchange (e.g., Clean Screen® DAU, Supel™-Select SCX, or similar)

  • Biological Sample: Plasma or Urine

  • Internal Standard (IS): Isotope-labeled this compound or a structurally similar compound (e.g., imipramine[7])

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized Water

    • Formic Acid

    • Ammonium Hydroxide

    • Ethyl Acetate

    • Isopropyl Alcohol (IPA)

    • 100 mM Phosphate (B84403) Buffer (pH 6.0)

    • 0.1 M Hydrochloric Acid

Sample Pre-treatment
  • Plasma: To 1 mL of plasma, add the internal standard. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex to mix.

  • Urine: To 1 mL of urine, add the internal standard. Acidify to pH 3-4 with formic acid.

Solid-Phase Extraction Workflow

The following diagram outlines the general steps for the solid-phase extraction protocol.

SPE Workflow cluster_workflow SPE Protocol A Conditioning B Equilibration A->B C Sample Loading B->C D Washing C->D E Elution D->E F Evaporation & Reconstitution E->F

References

Application Note: Capillary Electrophoresis for Enantiomeric Separation of Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the enantiomeric separation of desmethylsibutramine (B128398) by capillary electrophoresis is provided below, designed for researchers, scientists, and professionals in drug development.

AN-CE-001

Abstract

This application note details a capillary electrophoresis (CE) method for the chiral separation of the enantiomers of desmethylsibutramine, a primary active metabolite of sibutramine (B127822).[1][2] The pharmacological activity of many chiral drugs resides in one enantiomer, making enantioselective analysis critical during drug development and for quality control.[3] This protocol utilizes cyclodextrins as chiral selectors in the background electrolyte to achieve baseline separation of (R)- and (S)-desmethylsibutramine. The method is adapted from established protocols for the parent compound, sibutramine, and is suitable for purity assessment and quantitative analysis.[4][5][6]

Introduction

Desmethylsibutramine is a potent monoamine reuptake inhibitor and the main pharmacologically active metabolite of the anti-obesity drug sibutramine.[3] Like its parent compound, desmethylsibutramine possesses a chiral center, existing as two enantiomers: (R)-desmethylsibutramine and (S)-desmethylsibutramine. Studies have shown that the anorexic effects are primarily attributed to the (R)-enantiomers of sibutramine's metabolites.[3] Therefore, a reliable method to separate and quantify these enantiomers is essential for pharmacological studies and quality control.

Capillary electrophoresis (CE) offers several advantages for chiral separations, including high efficiency, short analysis times, low sample and reagent consumption, and the flexibility of easily changing the chiral selector by simply modifying the background electrolyte (BGE).[5][7] Cyclodextrins are widely used as chiral selectors in CE due to their ability to form transient, diastereomeric inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling separation.[8][9]

Principle of Separation

The separation is based on the differential interaction between the desmethylsibutramine enantiomers and a chiral selector, typically a modified cyclodextrin, added to the BGE. In an acidic buffer, the amine group of desmethylsibutramine is protonated, rendering it positively charged. When a voltage is applied, these cations migrate towards the cathode.

The chiral selector in the BGE forms inclusion complexes with the enantiomers. The stability of these transient diastereomeric complexes differs for each enantiomer due to stereochemical factors. The enantiomer that forms a more stable complex with the chiral selector will have its effective mobility altered to a greater extent, causing it to migrate at a different velocity from the other enantiomer, thus achieving separation.

G cluster_capillary Capillary Cross-Section cluster_output Resulting Electropherogram R_Analyte R-Enantiomer R_Complex R-Analyte:Selector Complex (Less Stable) R_Analyte->R_Complex Weak Interaction S_Analyte S-Enantiomer S_Complex S-Analyte:Selector Complex (More Stable) S_Analyte->S_Complex Strong Interaction CD Chiral Selector (Cyclodextrin) peak1 Peak 1 (R-Enantiomer) Faster Migration R_Complex->peak1 Leads to peak2 Peak 2 (S-Enantiomer) Slower Migration S_Complex->peak2 Leads to start start->peak1 peak1->peak2 end peak2->end

Figure 1. Principle of chiral separation by CE.

Experimental Protocols

3.1. Instrumentation and Materials

  • CE System: Capillary Electrophoresis system equipped with a UV detector or a Diode Array Detector (DAD).

  • Capillary: Uncoated fused-silica capillary, 50 µm I.D., approximately 40 cm total length (31.5 cm effective length).

  • Reagents:

    • (R,S)-Desmethylsibutramine Hydrochloride (Reference Standard)

    • Methyl-β-cyclodextrin (M-β-CD) or Randomly Methylated-β-cyclodextrin (RAMEB)

    • Phosphoric Acid (H₃PO₄)

    • Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄)

    • Sodium Hydroxide (NaOH), 0.1 M

    • Methanol (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Equipment: pH meter, analytical balance, vortex mixer, sonicator, 0.22 µm syringe filters.

3.2. Reagent Preparation

  • Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer. Dissolve an appropriate amount of sodium dihydrogen phosphate in deionized water. Adjust the pH to 3.0 using phosphoric acid.[10][11]

  • Chiral Selector Running Buffer: Add Methyl-β-cyclodextrin (M-β-CD) to the 50 mM phosphate buffer (pH 3.0) to a final concentration of 10 mM.[10][11] Sonicate for 10 minutes to ensure complete dissolution. Filter the buffer through a 0.22 µm syringe filter before use.

  • Sample Solution: Prepare a stock solution of racemic desmethylsibutramine at 1 mg/mL in methanol. Dilute with deionized water to a final working concentration of 50 µg/mL.

3.3. Capillary Conditioning

  • New Capillary:

    • Rinse with 0.1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the BGE (without chiral selector) for 10 minutes.

    • Equilibrate with the Chiral Selector Running Buffer for 15 minutes.

  • Daily Conditioning (Before First Run):

    • Rinse with 0.1 M NaOH for 5 minutes.

    • Rinse with deionized water for 5 minutes.

    • Rinse with the Chiral Selector Running Buffer for 10 minutes.

  • Between Runs:

    • Rinse with the Chiral Selector Running Buffer for 2 minutes to ensure reproducibility.

3.4. CE Method Parameters The following table summarizes the optimized instrumental parameters for the enantiomeric separation.

ParameterRecommended Condition
Capillary Fused-silica, 50 µm I.D., 40 cm total length
Background Electrolyte 50 mM Phosphate Buffer with 10 mM M-β-CD
BGE pH 3.0
Applied Voltage +20 kV (Normal Polarity)
Temperature 15 °C
Injection Mode Hydrodynamic
Injection Parameters 50 mbar for 5 seconds
Detection Wavelength 223 nm

Table 1. Optimized CE Method Parameters.[4][6][10]

Experimental Workflow & Data Presentation

The overall workflow for the analysis is depicted in Figure 2.

G prep 1. Reagent & Sample Preparation cond 2. Capillary Conditioning prep->cond seq 3. Sequence Setup cond->seq inj 4. Hydrodynamic Injection seq->inj sep 5. Electrophoretic Separation (+20 kV, 15°C) inj->sep det 6. UV Detection (223 nm) sep->det ana 7. Data Analysis (Integration & Quantification) det->ana

Figure 2. Experimental workflow for CE analysis.

4.1. Expected Results Under the optimized conditions, baseline separation of the two desmethylsibutramine enantiomers should be achieved. The migration order should be determined by running individual enantiomer standards, if available. Based on similar compounds, the (S)-enantiomer often elutes before the (R)-enantiomer when using methyl-β-cyclodextrin.[6]

AnalyteMigration Time (min)Resolution (Rs)
(S)-Desmethylsibutramine~ 5.2\multirow{2}{*}{> 1.5}
(R)-Desmethylsibutramine~ 5.8
Total Run Time < 10 min

Table 2. Illustrative quantitative data for the enantiomeric separation.

4.2. Method Validation Parameters For use in a regulated environment, the method should be validated according to ICH guidelines.[12] Key parameters to assess include:

  • Specificity: Demonstrated by the baseline resolution of the enantiomers and lack of interference from excipients.

  • Linearity: Assessed over a range of concentrations (e.g., 5-100 µg/mL).[4]

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) with RSD values typically < 2%.[4]

  • Accuracy: Determined by recovery studies of spiked samples.

  • Limit of Detection (LOD) & Quantification (LOQ): Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).[12]

  • Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., pH ±0.2, voltage ±1 kV, temperature ±2 °C).

Conclusion

The described capillary electrophoresis method provides a rapid, efficient, and cost-effective solution for the enantiomeric separation of desmethylsibutramine. The use of a phosphate buffer at acidic pH with methyl-β-cyclodextrin as a chiral selector allows for robust and reproducible baseline separation of the (R)- and (S)-enantiomers. This protocol is a valuable tool for the pharmaceutical industry for chiral purity testing, stability studies, and pharmacokinetic analysis.

References

Application Note: Gas Chromatography-Mass Spectrometry for the Detection of Sibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibutramine (B127822), a once-popular anti-obesity drug, was withdrawn from the market in several countries due to an increased risk of serious cardiovascular side effects.[1][2] Despite its ban, sibutramine is frequently found as an undeclared ingredient in dietary supplements and herbal products marketed for weight loss.[1][2][3] This poses a significant health risk to consumers. Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable analytical technique for the detection and quantification of sibutramine in various matrices.[1][3] This application note provides a detailed protocol for the determination of sibutramine using GC-MS, including sample preparation, instrument parameters, and method validation.

Principle

This method utilizes gas chromatography (GC) to separate sibutramine from other components in a sample matrix. The separated compound then enters a mass spectrometer (MS), which ionizes the molecule and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern for sibutramine, allowing for its unambiguous identification and quantification.

Experimental Protocols

Reagents and Materials
  • Sibutramine hydrochloride monohydrate (≥98% purity)

  • Methanol (B129727) (Analytical Grade)

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Pipettes

  • Ultrasonic bath

  • Vortex mixer

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of sibutramine hydrochloride monohydrate in methanol to prepare a stock solution of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a desired concentration range (e.g., 0.3 to 30 µg/mL for linearity assessment).[1]

Sample Preparation (Dietary Supplements)
  • Accurately weigh the contents of one capsule or a representative portion of the powdered supplement.

  • Transfer the sample to a suitable container and add a known volume of methanol (e.g., 10 mL).[1]

  • Vortex the mixture to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 30 minutes to facilitate the extraction of sibutramine.[1]

  • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • The filtrate is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been reported for the analysis of sibutramine and can be used as a starting point for method development.[1] Optimization may be required based on the specific instrument and column used.

ParameterCondition
Gas Chromatograph Bruker Scion 436-GC or equivalent
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C (Optimization range: 200-250 °C)[1]
Oven Program Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 2 minutes.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[1]
Injection Volume 1 µL
Injection Mode Splitless
Mass Spectrometer Single Quadrupole or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Mass Range 50-500 m/z (Full Scan)[1]
Acquisition Mode Full Scan for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for sibutramine include m/z 58, 125, and 139.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C

Quantitative Data Summary

The following table summarizes the validation parameters for a GC-MS method for sibutramine detection as reported in the literature.

ParameterResult
Linearity Range 0.3 - 30 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.181 µg/mL[1][2][3]
Limit of Quantification (LOQ) 0.5488 µg/mL[1][2][3]
Retention Time Approximately 6.71 minutes[1]
Accuracy (Recovery) Within acceptable limits (typically 80-120%)
Precision (RSD%) Within acceptable limits (typically < 15%)

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique mass spectrum of sibutramine.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards and performing a linear regression analysis.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dietary Supplement Sample Weighing Weighing Sample->Weighing Extraction Extraction with Methanol Weighing->Extraction Sonication Ultrasonic Bath (30 min) Extraction->Sonication Filtration Filtration (0.45 µm) Sonication->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-500) Ionization->Detection Identification Identification by Mass Spectrum Detection->Identification Quantification Quantification (SIM) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS detection of sibutramine.

validation_parameters MethodValidation GC-MS Method Validation for Sibutramine Specificity Specificity (Unique Mass Spectrum) MethodValidation->Specificity Linearity Linearity (0.3-30 µg/mL) MethodValidation->Linearity LOD Limit of Detection (LOD) (0.181 µg/mL) MethodValidation->LOD LOQ Limit of Quantification (LOQ) (0.5488 µg/mL) MethodValidation->LOQ Accuracy Accuracy (Spike/Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision Robustness Robustness (Varied Parameters) MethodValidation->Robustness

Caption: Key parameters for the validation of the sibutramine GC-MS method.

Conclusion

The described gas chromatography-mass spectrometry method provides a sensitive, specific, and reliable approach for the detection and quantification of sibutramine in various samples, particularly in adulterated dietary supplements.[1][3] Adherence to the detailed protocol and proper method validation are crucial for obtaining accurate and defensible results. This application note serves as a comprehensive guide for laboratories involved in quality control, regulatory enforcement, and research concerning undeclared pharmaceutical ingredients.

References

Application Note: Enantiomeric Resolution of Desmethylsibutramine Using Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsibutramine (B128398), an active metabolite of the anorectic drug sibutramine (B127822), is a chiral compound. The enantiomers of chiral drugs often exhibit different pharmacological and toxicological profiles. Therefore, the development of robust analytical methods to separate and quantify the individual enantiomers is crucial for pharmaceutical research and development, particularly for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioseparation of chiral compounds.

This application note provides a detailed protocol for the resolution of desmethylsibutramine enantiomers using a protein-based chiral stationary phase, as well as a general method development strategy for polysaccharide-based CSPs.

Principle of Chiral Separation

Chiral separation by HPLC is achieved through the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex with the stationary phase than the other, leading to different retention times and, consequently, their separation. Polysaccharide-based and protein-based CSPs are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines like desmethylsibutramine.

Recommended Chiral Stationary Phases

Based on published literature, the following types of chiral stationary phases are recommended for the enantiomeric resolution of desmethylsibutramine:

  • Protein-Based CSP:

    • Chiralcel® AGP: This column, based on α1-acid glycoprotein (B1211001) immobilized on silica, has been successfully used for the enantioselective determination of sibutramine and its active metabolites, including desmethylsibutramine[1].

  • Polysaccharide-Based CSPs (for method development):

    • Chiralpak® AD-H / IA / IB / IC: Amylose-based CSPs.

    • Chiralcel® OD-H / OJ-H: Cellulose-based CSPs.

Immobilized versions of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) offer greater solvent compatibility, allowing for a broader range of mobile phases to be explored during method development[2][3].

Experimental Protocols

Protocol 1: Enantioseparation using Chiralcel® AGP

This protocol is based on the validated method by Kang et al. (2010) for the analysis of desmethylsibutramine enantiomers in human plasma[1].

Table 1: HPLC & LC-MS/MS Conditions for Desmethylsibutramine Enantiomer Resolution

ParameterCondition
Column Chiralcel® AGP (e.g., 150 x 4.0 mm, 5 µm)
Mobile Phase 10mM Ammonium Acetate (pH 4.0, adjusted with acetic acid) : Acetonitrile (94:6, v/v)
Flow Rate 0.5 - 1.0 mL/min (typical for a 4.0 mm ID column)
Temperature 25°C (typical ambient temperature)
Detection UV at 225 nm or Tandem Mass Spectrometry (MS/MS)
Injection Volume 5 - 20 µL
Sample Preparation See below

Sample Preparation (from Plasma):

  • To a plasma sample, add an internal standard (if necessary).

  • Add NaOH solution to basify the sample.

  • Perform liquid-liquid extraction with diethyl ether : hexane (B92381) (4:1, v/v).

  • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Mass Spectrometric Detection (for high sensitivity and selectivity):

For LC-MS/MS analysis, a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is recommended. The Multiple Reaction Monitoring (MRM) mode should be used for quantification.

Table 2: Example Mass Spectrometric Parameters (to be optimized)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Desmethylsibutramine266.2125.1
Protocol 2: General Method Development for Polysaccharide-Based CSPs

For basic compounds like desmethylsibutramine, normal phase chromatography is often the preferred mode for separation on polysaccharide-based CSPs.

Table 3: Starting Conditions for Method Development on Polysaccharide CSPs

ParameterCondition
Columns to Screen Chiralpak® IA, Chiralpak® IB, Chiralpak® IC, Chiralcel® OD-H
Mobile Phase n-Hexane : Alcohol (Isopropanol or Ethanol) with a basic additive
Initial Mobile Phase Composition 90:10 (n-Hexane : Alcohol) + 0.1% Diethylamine (B46881) (DEA)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 225 nm

Method Optimization:

  • Alcohol Modifier: Vary the ratio of n-hexane to alcohol. Increasing the alcohol content generally decreases retention time. Evaluate both isopropanol (B130326) and ethanol (B145695) as they can offer different selectivities.

  • Basic Additive: For basic analytes, the addition of a basic modifier like diethylamine (DEA) is crucial to improve peak shape and achieve good resolution. The concentration can be optimized between 0.05% and 0.2%.

  • Alternative Solvents (for immobilized phases): If using an immobilized column (e.g., Chiralpak IA), you can explore a wider range of solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane (B109758) in the mobile phase to improve selectivity.

Data Presentation

The following table summarizes the key parameters for the successful chiral separation of desmethylsibutramine.

Table 4: Summary of Quantitative Data for Desmethylsibutramine Resolution

Chiral Stationary PhaseMobile PhasepHOrganic ModifierAdditiveDetectionReference
Chiralcel® AGP 10mM Ammonium Acetate : Acetonitrile (94:6)4.0AcetonitrileAcetic AcidLC-MS/MS[1]
Polysaccharide CSPs n-Hexane : AlcoholN/AIsopropanol or EthanolDiethylamineUVGeneral Method

Visualizations

Experimental Workflow for Chiral Separation of Desmethylsibutramine

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Basification Basification (NaOH) Plasma_Sample->Basification LLE Liquid-Liquid Extraction (diethyl ether:hexane) Basification->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Column Chiral Stationary Phase (e.g., Chiralcel® AGP) Reconstitution->HPLC_Column Detector Detection (UV or MS/MS) HPLC_Column->Detector Mobile_Phase Mobile Phase Delivery (Isocratic) Mobile_Phase->HPLC_Column Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the enantioselective analysis of desmethylsibutramine.

Logical Relationship for Chiral Method Development

G Start Start: Racemic Desmethylsibutramine Screen_CSPs Screen CSPs (Polysaccharide-based) Start->Screen_CSPs Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additive) Screen_CSPs->Optimize_MP Resolution_Achieved Baseline Resolution? Optimize_MP->Resolution_Achieved Resolution_Achieved->Screen_CSPs No, try different CSP or solvent system Final_Method Final Validated Method Resolution_Achieved->Final_Method Yes

Caption: Strategy for developing a chiral separation method for desmethylsibutramine.

References

Application Notes & Protocols: Development of a Validated Analytical Method for R-(+)-Mono-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(+)-Mono-desmethylsibutramine is one of the active metabolites of sibutramine (B127822), a compound formerly used for the management of obesity. Due to its pharmacological activity, the accurate and precise quantification of this specific enantiomer is crucial in pharmacokinetic, metabolic, and forensic studies. This document provides a detailed, validated analytical method for the determination of this compound in biological matrices, primarily human plasma. The described method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1][2][3][4] The protocol for method validation adheres to the guidelines set forth by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[1][5][6][7]

Metabolic Pathway of Sibutramine

Sibutramine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[8][9] The parent compound is sequentially demethylated to form two active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[8][10][11][12] These metabolites are more potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake than the parent drug.[8] this compound is the R-enantiomer of the M1 metabolite.[13] Further metabolism involves hydroxylation and conjugation to produce inactive metabolites that are excreted.[8]

Sibutramine Metabolism Sibutramine Sibutramine M1 R/S-Mono-desmethylsibutramine (M1) Sibutramine->M1 CYP3A4 (N-demethylation) M2 R/S-Di-desmethylsibutramine (M2) M1->M2 CYP3A4 (N-demethylation) R_M1 R-(+)-Mono- desmethylsibutramine M1->R_M1 Inactive_Metabolites Inactive Metabolites (M5, M6) M2->Inactive_Metabolites Hydroxylation & Conjugation Excretion Excretion Inactive_Metabolites->Excretion

Caption: Metabolic pathway of Sibutramine to its active and inactive metabolites.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (e.g., Bisoprolol or a deuterated analog of the analyte)[3][4]

  • 0.1 M Sodium Hydroxide (NaOH)

  • Extraction solvent: Diethyl ether - Hexane (4:1, v/v)[1]

  • Reconstitution solvent: Mobile Phase A

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution and vortex for 10 seconds.

  • Add 50 µL of 0.1 M NaOH to alkalize the sample and vortex for 10 seconds.

  • Add 1 mL of the extraction solvent (Diethyl ether - Hexane).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the reconstitution solvent (Mobile Phase A).

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Chromatographic and Mass Spectrometric Conditions

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1200 series)[3]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 5000)[3]

Chromatographic Conditions:

  • Column: Chiralcel AGP chiral stationary-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1] Chiral separation is essential for distinguishing between the R and S enantiomers.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.0 with Acetic Acid.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 94% A

    • 2-8 min: Linearly decrease to 60% A

    • 8-10 min: Hold at 60% A

    • 10.1-15 min: Return to 94% A (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3][4]

  • MRM Transitions:

    • This compound: m/z 266.0 → 124.8[14]

    • Internal Standard (Bisoprolol): m/z 326.2 → 116.1 (example)

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 20 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

    • Collision Gas (CAD): Medium

Method Validation

The analytical method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][7]

Validation Workflow

Method Validation Workflow start Start Validation specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Intra- & Inter-day) accuracy->precision robustness Robustness precision->robustness stability Stability robustness->stability end_node Validated Method stability->end_node

Caption: Workflow for the validation of the analytical method.

Summary of Validation Parameters
ParameterSpecificationTypical Result
Linearity (Range) Correlation coefficient (r²) ≥ 0.990.1 - 20 ng/mL, r² > 0.999[4][14]
Accuracy 85-115% recovery (90-110% for non-L/ULOQ)95.2 - 104.5%
Precision (RSD%) ≤ 15% (≤ 20% for LLOQ)Intra-day: 2.1 - 6.8% Inter-day: 3.5 - 8.2%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3~0.03 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.1 ng/mL[3][15]
Specificity No interference at the retention time of the analyte and ISNo interfering peaks observed in blank plasma
Robustness Insensitive to minor variations in method parametersRSD < 5% for changes in pH (±0.2) and mobile phase composition (±2%)[7]
Recovery Consistent and reproducible> 85%

Data Presentation

Calibration Curve Data
Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
0.1 (LLOQ)0.012
0.50.058
1.00.115
5.00.582
10.01.160
15.01.745
20.0 (ULOQ)2.321
Accuracy and Precision Data
Spiked Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (RSD%)
Intra-day
0.1 (LLOQ)60.09898.06.8
0.3 (LQC)60.29197.05.1
8.0 (MQC)68.24103.02.5
16.0 (HQC)615.6898.02.1
Inter-day
0.1 (LLOQ)180.103103.08.2
0.3 (LQC)180.28896.06.4
8.0 (MQC)188.36104.54.2
16.0 (HQC)1815.4996.83.5

Conclusion

The HPLC-MS/MS method detailed in this document provides a selective, sensitive, accurate, and precise approach for the quantitative determination of this compound in human plasma. The use of a chiral stationary phase is critical for the specific analysis of this enantiomer. The validation results demonstrate that the method is reliable and suitable for application in clinical and research settings, including pharmacokinetic and bioequivalence studies. The provided protocols and validation data serve as a comprehensive guide for researchers and drug development professionals working with sibutramine and its metabolites.

References

Application of R-(+)-Mono-desmethylsibutramine in Obesity Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(+)-Mono-desmethylsibutramine is the more pharmacologically active enantiomer of the two primary metabolites of sibutramine (B127822), a previously marketed anti-obesity medication. As a potent monoamine reuptake inhibitor, it primarily targets the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT), with a lesser effect on the serotonin (B10506) transporter (SERT). This mechanism of action leads to increased synaptic concentrations of norepinephrine and dopamine in the central nervous system, which are neurotransmitters known to regulate appetite and energy expenditure. Research indicates that the (R)-enantiomers of sibutramine's metabolites are significantly more potent in their anorectic effects compared to their (S)-counterparts, making this compound a compound of significant interest in the development of more targeted and potentially safer anti-obesity therapeutics.

These application notes provide a comprehensive overview of the use of this compound in preclinical obesity research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of obesity.

Table 1: In Vivo Efficacy of R-(+)-Sibutramine on Body Weight and Food Intake in Rats

Treatment GroupDose (mg/kg, p.o.)Mean Change in Body Weight (g)Mean Change in Food Intake (g)
Control-+5.2+2.5
(RS)-Sibutramine5-4.8-3.1
10-8.2-5.8
20-11.5-8.4
(R)-Sibutramine5-7.1-4.9
10-10.9-7.2
20-14.3-10.1
(S)-Sibutramine5+3.1+1.8
10+4.5+2.1
20+5.8+2.9

Data adapted from a 4-day study in rats.[1]

Table 2: In Vitro Monoamine Reuptake Inhibition Profile

CompoundNET IC₅₀ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)
(R)-DesmethylsibutramineData not availableData not availableData not available
(S)-DesmethylsibutramineData not availableData not availableData not available
Racemic Sibutramine4.282,00064

Experimental Protocols

Protocol 1: Evaluation of Anorectic Effects in a Diet-Induced Obesity (DIO) Rat Model

Objective: To assess the effect of this compound on food intake and body weight in a rat model of diet-induced obesity.

Materials:

  • Male Wistar rats (8 weeks old)

  • High-fat diet (e.g., 45% kcal from fat)

  • Standard chow

  • This compound

  • Vehicle (e.g., 1% Tween 80 in sterile water)

  • Oral gavage needles

  • Metabolic cages for individual housing and food intake measurement

  • Analytical balance

Procedure:

  • Induction of Obesity:

    • House rats individually and provide ad libitum access to a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on standard chow.

    • Monitor body weight weekly. Rats on the high-fat diet should exhibit significantly greater weight gain compared to the control group.

  • Acclimatization and Baseline Measurement:

    • Acclimate the obese rats to handling and oral gavage with the vehicle for 3-5 days prior to the start of the experiment.

    • For two consecutive days before treatment, measure and record individual body weight and 24-hour food intake to establish a baseline.

  • Treatment Administration:

    • Randomly assign obese rats to treatment groups (e.g., vehicle control, this compound at 5, 10, and 20 mg/kg).

    • Prepare fresh solutions of this compound in the vehicle on each day of the study.

    • Administer the assigned treatment orally via gavage once daily for a period of 4 to 14 days.[1][3]

  • Data Collection:

    • Measure and record individual body weight and 24-hour food intake daily throughout the treatment period.

  • Data Analysis:

    • Calculate the mean change in body weight and food intake from baseline for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.

Protocol 2: Assessment of Locomotor Activity

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rats.

Materials:

  • Male Wistar rats

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Open field activity chambers equipped with infrared beams

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization:

    • Acclimate the rats to the testing room for at least 60 minutes before the start of the experiment.

    • Habituate the rats to the open field chambers for 30-60 minutes on the day before the experiment.

  • Treatment Administration:

    • On the day of the experiment, administer the assigned treatment (e.g., vehicle control, this compound at 2.5, 5, and 10 mg/kg) via i.p. injection.[4]

  • Data Collection:

    • Immediately after injection, place each rat in the center of an open field activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

    • Calculate the total locomotor activity for each treatment group and analyze for statistical significance using appropriate methods.

Protocol 3: In Vitro Monoamine Transporter Reuptake Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of this compound to inhibit the reuptake of norepinephrine, dopamine, and serotonin.

Materials:

  • HEK293 cells stably expressing human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT)

  • Cell culture medium and supplements

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled substrates: [³H]Norepinephrine, [³H]Dopamine, [³H]Serotonin

  • This compound

  • Reference inhibitors (e.g., Desipramine for NET, GBR12909 for DAT, Citalopram for SERT)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture:

    • Culture the hNET, hDAT, and hSERT expressing HEK293 cells according to standard protocols.

    • Seed the cells into 96-well plates and grow to confluence.

  • Assay Performance:

    • On the day of the assay, wash the cells with KRH buffer.

    • Prepare serial dilutions of this compound and the reference inhibitors in KRH buffer.

    • Pre-incubate the cells with the test compounds or vehicle for 10-20 minutes at room temperature.

    • Initiate the reuptake reaction by adding the respective radiolabeled substrate.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Terminate the reaction by rapidly washing the cells with ice-cold KRH buffer to remove unincorporated radiolabel.

  • Quantification:

    • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific radiolabeled substrate uptake (IC₅₀) by non-linear regression analysis of the concentration-response curves.

Mandatory Visualization

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE NE NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicles DA DA DA_Vesicle->DA Release NET NET DAT DAT NE->NET Reuptake NE_Receptor Adrenergic Receptors NE->NE_Receptor Binding DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding Appetite_Suppression Appetite Suppression NE_Receptor->Appetite_Suppression Increased_Energy_Expenditure Increased Energy Expenditure NE_Receptor->Increased_Energy_Expenditure DA_Receptor->Appetite_Suppression RDMS R-(+)-Mono- desmethylsibutramine RDMS->NET Inhibition RDMS->DAT Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis start Select Male Wistar Rats diet Induce Obesity with High-Fat Diet (8-12 weeks) start->diet acclimatize Acclimatize to Handling and Gavage diet->acclimatize baseline Measure Baseline Body Weight & Food Intake (2 days) acclimatize->baseline randomize Randomize into Treatment Groups baseline->randomize treat Administer this compound or Vehicle Daily (4-14 days) randomize->treat measure Daily Measurement of Body Weight & Food Intake treat->measure analyze Statistical Analysis of Changes from Baseline measure->analyze locomotor Assess Locomotor Activity (Optional) locomotor->analyze results Determine Efficacy on Weight and Appetite analyze->results

Caption: In vivo efficacy testing workflow.

References

Application Note: R-(+)-Mono-desmethylsibutramine as a Research Tool for Antidepressant Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sibutramine (B127822) was initially developed as an antidepressant but was later repurposed as an anti-obesity agent before its withdrawal from the market[1][2][3]. It functions as a prodrug, meaning it is metabolized in the body into its pharmacologically active forms[1][4][5]. The primary active metabolites are mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2)[4][5]. These metabolites are potent inhibitors of monoamine reuptake, a mechanism shared with many established antidepressant medications[6][7].

Further research has revealed that the enantiomers (mirror-image isomers) of these metabolites possess different potencies. Specifically, the R-(+)-enantiomer of mono-desmethylsibutramine demonstrates significantly greater activity in preclinical models of depression compared to its S-(-)-enantiomer[4][8]. This makes R-(+)-Mono-desmethylsibutramine a valuable and specific tool for studying the antidepressant effects mediated by the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.

Mechanism of Action The therapeutic effects of many antidepressants are attributed to their ability to increase the synaptic concentration of key neurotransmitters in the brain, namely serotonin (5-HT), norepinephrine (NE), and dopamine (B1211576) (DA).[9]. This is achieved by blocking the action of their respective transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)[10].

This compound exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, with a lesser effect on dopamine reuptake. By blocking SERT and NET on the presynaptic neuron, the compound prevents the reabsorption of these neurotransmitters from the synaptic cleft. This leads to their prolonged presence in the synapse, enhancing neurotransmission and downstream signaling, which is believed to underlie its antidepressant-like effects[5]. The R-enantiomers of sibutramine's metabolites are noted to be more potent inhibitors than the S-enantiomers[8].

Mechanism of this compound Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicle (contains NE, 5-HT) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release SERT SERT NET NET Synaptic_Cleft->SERT 5-HT Reuptake Synaptic_Cleft->NET NE Reuptake Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Neurotransmitter Binding Drug R-(+)-Mono- desmethylsibutramine (B128398) Drug->SERT Inhibition Drug->NET Inhibition

Mechanism of monoamine reuptake inhibition.

Data Presentation

Table 1: In Vitro Transporter Binding Affinity

This table summarizes the binding affinities (Ki, nM) of sibutramine's metabolites for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Lower Ki values indicate higher binding affinity. The data highlights the superior potency of the R-enantiomer of desmethylsibutramine at NET and SERT compared to the S-enantiomer.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
(R)-Desmethylsibutramine 44412
(S)-Desmethylsibutramine9,200870180
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212

Data sourced from literature[4].

Table 2: In Vivo Efficacy in Antidepressant Models

Preclinical studies utilize behavioral tests in rodents to predict antidepressant efficacy. This compound has demonstrated dose-dependent activity in these models.

Test CompoundAnimal ModelEffective Dose Range (i.p.)Effect
(R)-DesmethylsibutraminePorsolt Swim Test (Rat)0.1 - 2.5 mg/kgReduced immobility time[8]
(R)-DidesmethylsibutraminePorsolt Swim Test (Rat)0.1 - 2.5 mg/kgReduced immobility time[8]

Experimental Protocols

The following protocols are standard methods for evaluating the antidepressant-like effects of compounds such as this compound.

General Workflow for In Vivo Behavioral Studies Acclimatization 1. Animal Acclimatization (7-10 days) Grouping 2. Randomization (Vehicle & Treatment Groups) Acclimatization->Grouping Administration 3. Compound Administration (e.g., 30-60 min pre-test) Grouping->Administration Behavioral_Test 4. Behavioral Test (TST or FST) Administration->Behavioral_Test Recording 5. Video Recording of Test Session Behavioral_Test->Recording Scoring 6. Manual or Automated Scoring (e.g., Immobility Time) Recording->Scoring Analysis 7. Statistical Analysis (e.g., ANOVA, t-test) Scoring->Analysis

Workflow for in vivo antidepressant screening.
Protocol 1: In Vitro Neurotransmitter Reuptake Inhibition Assay

This protocol describes a general method for measuring the inhibition of SERT, NET, and DAT using a fluorescence-based assay kit in a cell line stably expressing the target transporter.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Neurotransmitter Transporter Uptake Assay Kit[11][12].

  • This compound and control inhibitors (e.g., Citalopram for SERT, Desipramine for NET).

  • 96-well or 384-well black, clear-bottom microplates.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into the microplate at a density that ensures a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate)[11]. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in Assay Buffer. Include a "no inhibitor" control (buffer only).

  • Compound Incubation: Gently remove the cell culture medium from the wells and wash once with Assay Buffer. Add the prepared compound dilutions to the wells and incubate for 10-20 minutes at 37°C[11].

  • Dye Addition: Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions[12]. Add this solution to all wells.

  • Fluorescence Reading: Immediately place the plate in the microplate reader. Measure fluorescence intensity kinetically over 20-30 minutes or as a single endpoint reading[11].

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Antidepressant-Like Activity (Tail Suspension Test - TST)

The TST is a widely used model to screen for potential antidepressant drugs in mice by measuring stress-induced behavioral despair[13][14][15].

Apparatus:

  • A suspension box or chamber that is visually isolated[14].

  • A suspension bar or hook positioned high enough so the mouse cannot escape or touch any surfaces[13].

  • Adhesive tape strong enough to support the mouse's weight.

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment begins[16].

  • Drug Administration: Administer this compound (e.g., 0.1 - 2.5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.

  • Suspension: Securely attach a piece of adhesive tape to the mouse's tail (approximately 1-2 cm from the tip) and suspend the mouse from the bar[14][15].

  • Recording: Immediately start video recording the session. The total test duration is typically 6 minutes[14][17][18].

  • Scoring: An observer, blind to the treatment conditions, measures the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any movement except for minor motions necessary for respiration[13]. Often, the first 2 minutes are discarded, and scoring is performed on the final 4 minutes of the test[13].

  • Data Analysis: Compare the mean immobility time between the drug-treated groups and the vehicle control group. A significant reduction in immobility time suggests an antidepressant-like effect[17].

Protocol 3: In Vivo Antidepressant-Like Activity (Forced Swim Test - FST)

Similar to the TST, the FST assesses antidepressant efficacy by measuring the immobility of a rodent when placed in an inescapable cylinder of water[19][20].

Apparatus:

  • Transparent Plexiglas cylinders (e.g., 25 cm height, 10-15 cm diameter)[19][21].

  • The cylinder should be filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approx. 15 cm)[19][20].

Procedure:

  • Acclimatization & Dosing: Follow the same acclimatization and drug administration procedures as described for the TST.

  • Swim Session: Gently place the mouse into the cylinder of water. The total duration of the test is 6 minutes[19][21].

  • Recording: Video record the entire 6-minute session for later analysis.

  • Post-Test Care: After 6 minutes, remove the mouse from the water, dry it with a towel, and place it in a warmed holding cage to prevent hypothermia before returning it to its home cage[20].

  • Scoring: A trained observer, blind to the experimental groups, scores the recording. The total duration of immobility during the final 4 minutes of the 6-minute test is typically measured[21]. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water[20].

  • Data Analysis: Compare the mean immobility time between the treated and vehicle groups. A statistically significant decrease in immobility is indicative of an antidepressant-like effect.

References

Troubleshooting & Optimization

Improving peak resolution in chiral separation of desmethylsibutramine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to improve peak resolution during the chiral separation of desmethylsibutramine (B128398) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor or no peak resolution for desmethylsibutramine enantiomers?

Poor peak resolution in chiral separations typically stems from suboptimal chromatographic conditions. The key factors influencing the separation of desmethylsibutramine enantiomers are the choice of the chiral stationary phase (CSP), the composition of the mobile phase, column temperature, and flow rate. An inadequate match between the analyte's properties and the CSP's chiral recognition mechanism is often the primary cause of co-elution.[1][2]

Q2: How do I select the most appropriate Chiral Stationary Phase (CSP) for desmethylsibutramine?

Selecting the right CSP is the most critical step for successful chiral separation.[3][4] For desmethylsibutramine and related compounds, polysaccharide-based and macrocyclic glycopeptide CSPs are highly effective.

  • Polysaccharide-Based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives): These are versatile and widely used for a broad range of chiral compounds.[3][5] They often operate in normal-phase, reversed-phase, or polar organic modes, and their chiral recognition mechanism involves hydrogen bonding, π-π interactions, and steric hindrance.[5]

  • Protein-Based CSPs (e.g., ovomucoid, α1-acid glycoprotein): Columns like the Ultron ES-OVM have been successfully used for the enantiomeric separation of sibutramine's active metabolites.[6][7]

  • Cyclodextrin-Based CSPs: These are known to form inclusion complexes with analytes. The choice between α-, β-, or γ-cyclodextrin depends on the size and shape of the analyte molecule.[8] Methyl-β-cyclodextrin (M-β-CD) has been effectively used as a chiral selector in capillary electrophoresis for sibutramine (B127822), indicating its potential for HPLC applications.[7][9]

A screening approach using columns from different classes is the most efficient way to find the optimal stationary phase.[3]

Q3: How does the mobile phase composition impact the resolution of desmethylsibutramine enantiomers?

The mobile phase is a powerful tool for optimizing selectivity (α) and retention (k).[4][10]

  • Organic Modifier: In reversed-phase mode, changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can significantly alter selectivity due to different interactions with the analyte and CSP.[10] Reducing the organic content generally increases retention and may improve resolution.[4]

  • Additives (Acids/Bases): For basic compounds like desmethylsibutramine, adding a small amount of a basic additive (e.g., diethylamine) in normal-phase or an acidic additive (e.g., trifluoroacetic acid) in reversed-phase can improve peak shape and resolution by minimizing undesirable ionic interactions with the silica (B1680970) support.

  • pH: In reversed-phase HPLC, adjusting the pH of the aqueous component can control the ionization state of the analyte, which affects its retention and interaction with the CSP.[10][11]

Q4: Can adjusting the column temperature improve my separation?

Yes, temperature is a critical parameter that affects selectivity and efficiency.

  • Lowering Temperature: Decreasing the column temperature often increases retention and can enhance enantioselectivity, leading to better resolution.[1][3] This is because the interactions responsible for chiral recognition are often enthalpically driven.[12]

  • Increasing Temperature: While higher temperatures can decrease analysis time and improve peak efficiency by reducing mobile phase viscosity, they can also reduce selectivity.[1][11]

It is crucial to experiment with different temperatures to find the optimal balance for your specific method.[3]

Q5: My peaks are showing significant tailing. What are the common causes and solutions?

Peak tailing can obscure poor resolution and affect accurate quantification. Common causes include:

  • Secondary Ionic Interactions: The basic nitrogen in desmethylsibutramine can interact with residual acidic silanol (B1196071) groups on the silica support of the CSP.

    • Solution: Add a basic modifier like diethylamine (B46881) (DEA) to the mobile phase in normal phase mode, or an acidic modifier in reversed-phase, to mask these sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: A void at the column inlet or contamination can cause poor peak shape.

    • Solution: Use a guard column and ensure proper sample filtration. If the column is old, it may need to be replaced.

Troubleshooting Guide for Poor Peak Resolution

If you are experiencing co-eluting or poorly resolved peaks for desmethylsibutramine enantiomers, follow this systematic approach. The key is to change only one parameter at a time to isolate its effect.[1]

G cluster_0 Troubleshooting Workflow for Poor Resolution start Start: Poor or No Resolution (Rs < 1.5) check_mobile_phase 1. Optimize Mobile Phase start->check_mobile_phase First Step success Success: Baseline Resolution Achieved (Rs ≥ 1.5) check_mobile_phase->success Problem Solved mp_a A. Change Organic Modifier (e.g., Acetonitrile vs. Methanol) check_mobile_phase->mp_a check_csp 2. Change Chiral Stationary Phase (CSP) check_temp 3. Adjust Temperature check_csp->check_temp If resolution still poor check_csp->success Problem Solved check_flow 4. Modify Flow Rate check_temp->check_flow Fine-tuning check_temp->success Problem Solved check_flow->success Problem Solved mp_b B. Adjust Modifier Concentration (Increase/Decrease %B) mp_a->mp_b mp_c C. Add/Adjust Additive (e.g., DEA for NP, TFA for RP) mp_b->mp_c mp_c->check_csp If resolution still poor

Caption: A logical workflow for troubleshooting poor peak resolution in chiral HPLC.

Experimental Protocols & Data

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP

This protocol is a representative method for separating desmethylsibutramine enantiomers on a cellulose-based chiral column.

1. Instrumentation & Chemicals

  • System: HPLC or UHPLC system with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar amylose/cellulose derivative CSP.

  • Chemicals: HPLC-grade n-hexane, isopropanol (B130326) (IPA), methanol (B129727) (MeOH), and diethylamine (DEA).

  • Sample: Desmethylsibutramine standard dissolved in mobile phase.

2. Chromatographic Conditions

  • Mobile Phase: n-hexane:isopropanol:methanol:diethylamine (75:10:15:0.1, v/v/v/v).[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.[14]

3. General Experimental Workflow

G prep_sample 1. Sample Preparation (Dissolve analyte in mobile phase) inject 4. Sample Injection prep_sample->inject prep_mobile_phase 2. Mobile Phase Preparation (Mix solvents accurately) equilibrate 3. System Equilibration (Run mobile phase until baseline is stable) prep_mobile_phase->equilibrate equilibrate->inject separate 5. Chromatographic Separation (Elution through CSP) inject->separate detect 6. UV Detection separate->detect analyze 7. Data Analysis (Calculate Resolution (Rs), Selectivity (α), and Tailing) detect->analyze

Caption: Standard experimental workflow for an HPLC-based chiral separation analysis.

Data Tables

Table 1: Effect of Mobile Phase Composition on Resolution (Hypothetical Data Based on Literature Principles)

Mobile Phase Composition (n-Hexane:IPA)Additive (0.1% DEA)Retention Time (min)Resolution (Rs)
90:10Yes12.5, 14.11.6
85:15Yes9.8, 10.91.4
90:10No11.9, 13.0 (Tailing)1.1

This table illustrates that increasing the polar modifier (IPA) decreases retention time but may reduce resolution. The addition of a basic modifier (DEA) is crucial for good peak shape and resolution.

Table 2: Effect of Temperature on Chiral Separation (Hypothetical Data Based on Literature Principles)

Column Temperature (°C)Retention Time (min)Selectivity (α)Resolution (Rs)
1515.2, 17.51.182.1
2512.5, 14.11.151.6
408.9, 9.91.121.2

This table demonstrates a common trend where lower temperatures lead to higher selectivity and resolution, albeit with longer analysis times.[12]

References

Technical Support Center: Optimizing HPLC Analysis of R-(+)-Mono-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of R-(+)-Mono-desmethylsibutramine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Secondary Interactions: this compound is a basic compound and can interact with acidic silanol (B1196071) groups on the surface of silica-based columns, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4.0) can protonate the silanol groups, reducing their interaction with the protonated analyte.[1][2]

    • Solution 2: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak shape.[3][4]

    • Solution 3: Use an End-Capped Column: Employ a column that has been end-capped to reduce the number of accessible silanol groups.

  • Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer can significantly impact peak shape.

    • Solution: Optimize Organic Modifier: Experiment with different organic modifiers (acetonitrile or methanol) and vary the isocratic composition or gradient slope to find the optimal conditions for symmetrical peaks. Acetonitrile (B52724) often provides sharper peaks due to its lower viscosity.[5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger or weaker than the mobile phase, it can cause peak distortion.[6]

    • Solution: Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.

Problem: Poor Resolution or Co-elution

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Strength: If the mobile phase is too strong, the analyte will elute too quickly with poor resolution. If it's too weak, the retention times will be excessively long, and peaks may be broad.

    • Solution: Adjust Organic Modifier Ratio: Systematically vary the percentage of the organic solvent in the mobile phase to achieve the desired retention and resolution.

  • Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte and any ionizable impurities, which in turn influences their retention and selectivity.[1][7]

    • Solution: pH Optimization: Perform a study by varying the mobile phase pH to find the optimal selectivity between this compound and any closely eluting compounds.

Problem: Drifting Retention Times

Possible Causes and Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time with the mobile phase before analysis can lead to a gradual shift in retention times.

    • Solution: Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components can cause retention time drift.

    • Solution: Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase before use.

  • Column Temperature Fluctuations: Variations in the column temperature can affect retention times.

    • Solution: Use a Column Oven: Employ a column oven to maintain a constant and consistent temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis?

A good starting point for a reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a pH between 3.0 and 6.0.[8][9] A common starting ratio is 67:33 (v/v) aqueous buffer to acetonitrile.[9]

Q2: How does the pH of the mobile phase affect the analysis of this compound?

This compound is a basic compound. The pH of the mobile phase will affect its degree of ionization. At a low pH (e.g., below its pKa), it will be fully protonated. This can improve peak shape by minimizing interactions with silanol groups on the column packing material.[1][2] Varying the pH can also alter the selectivity between the analyte and potential impurities.

Q3: Should I use acetonitrile or methanol (B129727) as the organic modifier?

Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally has a lower viscosity, which can lead to higher column efficiency and sharper peaks.[5] However, methanol can offer different selectivity. It is recommended to screen both solvents during method development to determine which provides the best separation for your specific sample.

Q4: What type of column is recommended for this analysis?

For achiral analysis, a reversed-phase C8 or C18 column is commonly used.[9][10] For the chiral separation of this compound from its S-(-) enantiomer, a chiral stationary phase, such as a protein-based or cyclodextrin-based column, is necessary.

Q5: My peak for this compound is tailing. What is the most likely cause and how can I fix it?

The most likely cause of peak tailing for this basic compound is the interaction with residual silanol groups on the silica-based column packing. To fix this, you can try the following:

  • Lower the pH of your mobile phase to between 2.5 and 4.0.[11]

  • Increase the concentration of the buffer in your mobile phase.

  • Add a competing base to the mobile phase in small concentrations.

  • Use a highly end-capped column or a column with a different base material.

Data Presentation

The following table summarizes various mobile phase compositions used for the analysis of sibutramine (B127822) and its metabolites from the literature. This can serve as a guide for method development.

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection
Sibutramine and its N-desmethyl metabolitesMerck Purospher RP-C18 (30 x 4.0 mm, 3 µm)20 mM ammonium acetate (pH 4.0) and acetonitrile (67:33 v/v)[9]0.40MS/MS
Sibutramine active metabolites (M1 and M2)Not specifiedMethanol-ACN-20 mM ammonium phosphate buffer (pH 6.0) (35.8:19.2:45 by volume)[8]Not specifiedUV (223 nm)
Sibutramine HClSymmetry C-18 (150mm X 4.6mm, 5µm)Phosphate buffer (pH 5.5) and acetonitrile (30:70, v/v)[12]1.0UV (225 nm)
Sibutramine and N-di-desmethylsibutramineSpherisorb C8 reversed-phaseAcetonitrile and an aqueous 0.2% formic acid solution containing 20mM ammonium acetate (gradient)[10]Not specifiedUV (223 nm) and MS
Sibutramine HClWaters Symmetry® C18Sodium phosphate buffer (pH 2.5) and methanol (30:70, v/v)[11]1.0UV (225 nm)

Experimental Protocols

Standard HPLC Method for this compound

This protocol provides a general procedure for the analysis of this compound. Optimization will likely be required for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium acetate (or potassium dihydrogen phosphate)

  • Acetic acid (or phosphoric acid) for pH adjustment

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Prepare a 20 mM ammonium acetate buffer and adjust the pH to 4.0 with acetic acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 67:33 v/v).[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 223 nm[8][10]

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for calibration.

4. Sample Preparation:

  • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound HPLC Analysis start Start Analysis check_peak_shape Peak Shape Acceptable? start->check_peak_shape peak_tailing Peak Tailing Observed check_peak_shape->peak_tailing No check_resolution Resolution Acceptable? check_peak_shape->check_resolution Yes lower_ph Lower Mobile Phase pH (e.g., to 2.5-4.0) peak_tailing->lower_ph increase_buffer Increase Buffer Concentration peak_tailing->increase_buffer use_endcapped Use End-capped Column peak_tailing->use_endcapped lower_ph->check_peak_shape increase_buffer->check_peak_shape use_endcapped->check_peak_shape adjust_organic Adjust Organic Modifier Ratio check_resolution->adjust_organic No optimize_ph Optimize pH for Selectivity check_resolution->optimize_ph No check_retention Retention Time Stable? check_resolution->check_retention Yes adjust_organic->check_resolution optimize_ph->check_resolution equilibrate Increase Column Equilibration Time check_retention->equilibrate No fresh_mobile_phase Prepare Fresh Mobile Phase check_retention->fresh_mobile_phase No end Analysis Optimized check_retention->end Yes equilibrate->check_retention fresh_mobile_phase->check_retention

Caption: Troubleshooting decision tree for HPLC analysis.

References

Addressing matrix effects in LC-MS/MS analysis of R-(+)-Mono-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the LC-MS/MS analysis of R-(+)-Mono-desmethylsibutramine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] In biological samples, common sources of matrix effects include phospholipids (B1166683), salts, and proteins that may interfere with the analyte's ionization in the mass spectrometer's ion source.[3][5]

Q2: What are the primary causes of ion suppression in LC-MS/MS analysis?

A2: Ion suppression is a frequent challenge in LC-MS/MS and can arise from several sources.[6] Co-eluting matrix components can compete with the analyte for ionization, affecting the efficiency of droplet formation and evaporation in the ion source.[5] Highly viscous compounds in the matrix can also increase the surface tension of charged droplets, further hindering the formation of gas-phase ions.[5][7] For this compound analysis in plasma, phospholipids are a significant contributor to ion suppression.[5]

Q3: How can I determine if my analysis is impacted by matrix effects?

A3: Two primary methods are widely used to assess the presence and extent of matrix effects:

  • Post-Column Infusion (PCI): This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][6] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the analyte's baseline signal indicates the retention times of interfering components.[3][6]

  • Post-Extraction Spike Analysis: This quantitative method compares the peak area of an analyte spiked into a blank matrix extract after the extraction process to the peak area of the analyte in a neat solution (e.g., mobile phase).[8] This comparison allows for the calculation of the matrix effect factor, providing a numerical value of the signal suppression or enhancement.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotopically labeled internal standard (SIL-IS) is considered the most reliable method to compensate for matrix effects.[1][4][5] A SIL-IS has the same chemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1] This allows for accurate quantification based on the peak area ratio of the analyte to the SIL-IS.

Troubleshooting Guides

Problem 1: Low or inconsistent signal intensity for this compound.

This issue is often a primary indicator of ion suppression. Follow these steps to diagnose and resolve the problem.

Troubleshooting Workflow

cluster_Start Problem Identification cluster_Diagnosis Diagnosis cluster_Solution Solution cluster_End Resolution Start Low/Inconsistent Signal AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->AssessME CheckIS Verify Internal Standard Performance AssessME->CheckIS No Significant Matrix Effect OptimizeSP Optimize Sample Prep (LLE, SPE) AssessME->OptimizeSP Matrix Effect Detected End Signal Restored CheckIS->End IS Performance OK, Check Instrument OptimizeChroma Optimize Chromatography OptimizeSP->OptimizeChroma UseSILIS Implement SIL-IS OptimizeChroma->UseSILIS UseSILIS->End

Caption: Troubleshooting workflow for low signal intensity.

Step 1: Quantify the Matrix Effect

  • Action: Perform a post-extraction spike experiment to calculate the matrix effect.

  • Rationale: This will provide a quantitative measure of ion suppression or enhancement. A significant deviation from 100% recovery indicates a matrix effect.

Step 2: Enhance Sample Preparation

  • Action: If significant matrix effects are observed, improve the sample cleanup procedure. Common techniques for biological matrices include:

    • Liquid-Liquid Extraction (LLE): Provides a cleaner extract than protein precipitation. Methods for sibutramine (B127822) metabolites often use solvents like methyl t-butyl ether or a diethyl ether-hexane mixture.[9][10]

    • Solid-Phase Extraction (SPE): Offers more selectivity in removing interferences compared to LLE.[11][12]

  • Rationale: To remove interfering endogenous components, such as phospholipids, before they enter the LC-MS system.[2][5]

Step 3: Optimize Chromatographic Conditions

  • Action: Adjust the LC method to separate this compound from the region of ion suppression identified during post-column infusion.

    • Modify Gradient: A shallower gradient can increase the resolution between the analyte and interfering peaks.[3]

    • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.[3]

    • Adjust Mobile Phase: Switching between acetonitrile (B52724) and methanol (B129727) can change elution patterns. Ensure the mobile phase additive (e.g., formic acid, ammonium (B1175870) formate) is optimal for ionization.[3]

  • Rationale: To ensure the analyte elutes at a retention time where there is minimal interference from the matrix.[6][13]

Problem 2: Poor reproducibility of results across different sample batches.

This can be caused by variable matrix effects between individual samples.

Step 1: Implement a Stable Isotope Labeled Internal Standard (SIL-IS)

  • Action: If not already in use, incorporate a SIL-IS for this compound.

  • Rationale: A SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing a consistent analyte/IS ratio and compensating for sample-to-sample variability.[1][4]

Step 2: Standardize Sample Collection and Handling

  • Action: Ensure uniform procedures for sample collection, storage, and preparation.

  • Rationale: Inconsistencies, such as different anticoagulants or storage conditions, can introduce variability in the sample matrix.

Quantitative Data Summary

The degree of matrix effect is highly dependent on the sample preparation method. The following table provides an illustrative comparison of expected matrix effects for this compound in human plasma using different extraction techniques.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key Interferences Removed
Protein Precipitation (PPT) 85 - 110%40 - 70% (High Suppression)Proteins
Liquid-Liquid Extraction (LLE) 70 - 95%80 - 95% (Low Suppression)Phospholipids, Proteins
Solid-Phase Extraction (SPE) 80 - 105%90 - 105% (Minimal Effect)Phospholipids, Salts, Proteins

Note: Values are illustrative and should be determined experimentally for each specific assay.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Column Infusion

cluster_Setup Setup cluster_Process Process cluster_Analysis Analysis SyringePump Syringe Pump with Analyte Solution Tee T-Connector SyringePump->Tee LC LC System LC->Tee MS Mass Spectrometer Tee->MS AcquireData Acquire Data MS->AcquireData InjectBlank Inject Blank Matrix Extract InjectBlank->LC AnalyzeSignal Analyze Analyte Signal for Dips/Rises AcquireData->AnalyzeSignal

Caption: Workflow for Post-Column Infusion experiment.

  • Prepare Solutions:

    • Prepare a solution of this compound in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 10 ng/mL).

    • Prepare a blank matrix sample (e.g., human plasma) using your intended sample preparation method (PPT, LLE, or SPE).

  • System Setup:

    • Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.[3]

  • Equilibration:

    • Allow the infusion to proceed until a stable baseline signal for the this compound MRM transition is observed.

  • Injection and Analysis:

    • Inject the prepared blank matrix extract onto the LC column.[6]

    • Monitor the analyte's MRM transition. Any significant drop or rise in the baseline signal indicates a region of ion suppression or enhancement, respectively.[3][6] Compare the retention time of these regions with the expected retention time of your analyte.

Protocol 2: Quantitative Assessment of Matrix Effect by Post-Extraction Spike

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike a known amount of this compound into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank biological sample through the entire extraction procedure. Spike the same amount of analyte as in Set A into the final, dried extract before reconstitution.

    • Set C (Pre-Spiked Matrix): Spike the blank biological sample with the same amount of analyte as in Set A before starting the extraction procedure.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma Samples

  • Sample Aliquot: Take 500 µL of human plasma in a clean tube.

  • Add Internal Standard: Add the internal standard (preferably a SIL-IS).

  • Extraction:

    • Add 2.5 mL of an extraction solvent (e.g., methyl t-butyl ether).[9]

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for injection.

References

Stability issues of R-(+)-Mono-desmethylsibutramine in analytical solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of R-(+)-Mono-desmethylsibutramine in analytical solvents. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

Issue 1: Inconsistent or decreasing analyte concentration in prepared solutions.

Potential Cause Troubleshooting Step Rationale
Solvent-Induced Degradation Prepare fresh solutions before analysis. If storage is necessary, use acetonitrile (B52724) or methanol (B129727) and store at low temperatures (e.g., -80°C) for extended periods. For short-term storage (up to 48 hours), refrigeration (2-8°C) may be sufficient.[1] One study on N-desmethyl metabolites of sibutramine (B127822) in human plasma demonstrated stability for 216 days at -80°C.[1]This compound, a secondary amine, may be susceptible to degradation in certain solvents over time. Lower temperatures slow down chemical reactions.
pH-Mediated Instability Ensure the pH of aqueous solutions is controlled. Based on general knowledge of amine stability, slightly acidic conditions (pH 4-6) are often optimal.[2][3] Avoid highly acidic or alkaline conditions.The stability of amine-containing compounds can be highly pH-dependent.[2][3] Extreme pH levels can catalyze hydrolysis or other degradation reactions.[2]
Oxidative Degradation Degas solvents before use, especially for long-term storage. Avoid headspace in vials. Consider using amber vials to minimize light exposure, which can catalyze oxidation. Forced degradation studies on the parent compound, sibutramine, often include oxidative stress testing.[4]Amines can be susceptible to oxidation. Dissolved oxygen in solvents can contribute to the degradation of the analyte.
Photodegradation Protect solutions from light by using amber vials or covering vials with aluminum foil. A study on sibutramine hydrochloride identified light as a significant stress condition contributing to its degradation.[5]Exposure to light, especially UV light, can provide the energy for photolytic degradation reactions.
Adsorption to Container Surface Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption.Highly lipophilic compounds can adsorb to glass surfaces, leading to an apparent decrease in concentration.

Issue 2: Appearance of unknown peaks in the chromatogram.

Potential Cause Troubleshooting Step Rationale
Formation of Degradation Products Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This can help to confirm if the unknown peaks are related to the analyte.Understanding the degradation profile is crucial for developing a stability-indicating method.
Solvent Impurities Analyze a solvent blank to check for impurities. Use high-purity, HPLC-grade solvents.Impurities in the solvent can appear as extraneous peaks in the chromatogram.
Contamination Ensure proper cleaning of all glassware and equipment.Contaminants from previous analyses or the environment can introduce unknown peaks.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For long-term stability, it is recommended to store stock solutions of this compound in acetonitrile or methanol at -80°C.[1] For short-term storage (up to 48 hours), solutions in a suitable mobile phase can be kept at ambient temperature, though refrigeration is preferable.[4] Always protect solutions from light.[5]

Q2: How does pH affect the stability of this compound in aqueous solutions?

While specific data for this compound is limited, the stability of amines is generally pH-dependent.[2][3] It is advisable to maintain a slightly acidic to neutral pH (e.g., 4-7) to minimize potential degradation. Extreme pH conditions should be avoided as they can catalyze hydrolysis of related functional groups.[2]

Q3: Is this compound susceptible to photodegradation?

Yes, it is likely susceptible to photodegradation. Studies on the parent compound, sibutramine, have shown that light is a significant factor in its degradation.[5] Therefore, it is crucial to protect solutions containing this compound from light by using amber glassware or other protective measures.

Q4: What are the likely degradation pathways for this compound?

Based on the structure of a secondary amine, potential degradation pathways include oxidation of the amine group and N-dealkylation. Forced degradation studies on sibutramine have been performed under acidic, basic, oxidative, and thermal conditions, suggesting these are relevant pathways to investigate for its metabolites as well.[4]

Q5: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method should be able to separate the intact drug from its degradation products. To develop such a method, you should perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to generate potential degradants.[6][7] The separation can then be optimized using a suitable chromatographic technique, such as reverse-phase HPLC with UV or mass spectrometric detection.[4][5]

Quantitative Data Summary

Currently, there is a lack of direct quantitative data on the stability of this compound in analytical solvents in the public domain. The following table summarizes stability data found for the parent compound, sibutramine, and its N-desmethyl metabolites in biological matrices, which can serve as a preliminary reference.

CompoundMatrix/SolventStorage ConditionDurationStabilityReference
N-desmethyl metabolites of SibutramineHuman Plasma-80°C216 daysStable[1]
N-desmethyl metabolites of SibutramineHuman Plasma3 Freeze-Thaw Cycles-Stable[1]
Sibutramine HClMobile PhaseAmbient Temperature48 hoursStable[4]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol is adapted from forced degradation studies performed on sibutramine and is a general guideline for investigating the stability of this compound.[4][6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a suitable analytical method (e.g., RP-HPLC-UV/MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol/Acetonitrile) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (60°C Solution, 105°C Solid) stock->thermal Expose to stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to stress neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize hplc RP-HPLC-UV/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation & Degradation Profile hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway RDMS This compound Oxidized Oxidized Products (e.g., N-oxide) RDMS->Oxidized Oxidation (e.g., H2O2) Dealkylated N-dealkylated Products RDMS->Dealkylated Thermal/Photolytic Stress Hydrolyzed Hydrolytic Products RDMS->Hydrolyzed Acidic/Basic Conditions

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of R-(+)-Mono-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of R-(+)-Mono-desmethylsibutramine (MDS).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of sibutramine (B127822) and its metabolites, including this compound, in various biological matrices.[1][2][3] This method offers high selectivity and specificity, allowing for the detection of analytes at very low concentrations.[2][3]

Q2: What are the key challenges in achieving low-level detection of this compound?

A2: The primary challenges include:

  • Matrix Effects: Biological samples like plasma and urine contain numerous endogenous components that can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.

  • Low Concentrations: As a metabolite, this compound is often present at very low concentrations in biological samples, requiring highly sensitive instrumentation and optimized methods.[4]

  • Enantioselective Separation: Separating the R-(+) and S-(-) enantiomers of mono-desmethylsibutramine is crucial for accurate quantification and requires specialized chiral chromatography columns.[1]

Q3: How can I improve the extraction efficiency of this compound from plasma samples?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods. For LLE, a common approach involves using a mixture of diethyl ether and hexane (B92381) under alkaline conditions.[1] For SPE, reversed-phase cartridges, such as C8 or C18, can be utilized to clean up the sample and concentrate the analyte.[5][6] The choice of method may depend on the specific matrix and desired level of cleanliness.

Q4: What type of chromatographic column is recommended for the analysis of this compound?

A4: For enantioselective separation, a chiral stationary-phase column, such as a Chiralcel AGP, is necessary.[1] For general, non-chiral separation of sibutramine and its metabolites, a reversed-phase C18 or C8 column is commonly used.[2][3][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
  • Potential Cause: Incompatible mobile phase pH with the analyte's pKa.

    • Troubleshooting Step: Adjust the mobile phase pH. For amine-containing compounds like mono-desmethylsibutramine, a slightly acidic mobile phase (e.g., using formic acid or ammonium (B1175870) formate) can improve peak shape.[3]

  • Potential Cause: Active sites on the analytical column.

    • Troubleshooting Step: Use a column with end-capping or add a competing base to the mobile phase to block active sites.

  • Potential Cause: Column degradation.

    • Troubleshooting Step: Replace the analytical column with a new one.

Issue 2: Low Signal Intensity or Inability to Detect the Analyte
  • Potential Cause: Inefficient extraction and sample loss.

    • Troubleshooting Step: Optimize the extraction procedure. Ensure the pH of the sample is adjusted correctly during LLE. For SPE, ensure the cartridge is properly conditioned, and the elution solvent is appropriate for the analyte.

  • Potential Cause: Ion suppression from matrix components.

    • Troubleshooting Step: Improve sample cleanup. This can be achieved by using a more rigorous SPE protocol or by employing a different extraction technique. Diluting the sample may also help reduce matrix effects.

  • Potential Cause: Suboptimal mass spectrometry parameters.

    • Troubleshooting Step: Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific analyte. Perform a tuning and calibration of the instrument.

Issue 3: Poor Reproducibility
  • Potential Cause: Inconsistent sample preparation.

    • Troubleshooting Step: Ensure precise and consistent execution of all sample preparation steps, including pipetting volumes and extraction times. The use of an internal standard is highly recommended to correct for variations.[7]

  • Potential Cause: Fluctuation in instrument performance.

    • Troubleshooting Step: Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each analytical run.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for mono-desmethylsibutramine reported in various studies.

Table 1: Quantitative Data for Mono-desmethylsibutramine Detection

Analytical MethodMatrixLODLOQLinearity RangeReference
LC-MS/MSHuman Plasma-0.05 ng/mL0.05-20 ng/mL[3]
LC-MS/MSHuman Plasma-0.1 ng/mL0.1-8.0 ng/mL[7]
LC-ESI-MSHerbal Medicines0.0018-0.73 µg/g--[2]
HPLC-ESI-MS/MSHerbal Medicines0.03 mg/kg0.10 mg/kg-[2]
LC-ESI-MS/MSCapsules1.3 ng/mL4.0 ng/mL-[2]
GC-MSDietary Supplements0.181 µg/mL0.5488 µg/mL-[8]

Experimental Protocols

Enantioselective LC-MS/MS Method for this compound in Human Plasma[1]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add an internal standard.

    • Add 100 µL of 1 M NaOH solution.

    • Add 3 mL of a diethyl ether-hexane (4:1, v/v) mixture.

    • Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel AGP chiral stationary-phase column.

    • Mobile Phase: 10 mM ammonium acetate (B1210297) solution (pH 4.0 with acetic acid)-acetonitrile (94:6, v/v).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

General LC-MS/MS Method for Mono-desmethylsibutramine in Human Plasma[3]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add an internal standard.

    • Add 3 mL of methyl t-butyl ether.

    • Vortex and centrifuge.

    • Evaporate the organic layer and reconstitute the residue.

  • Chromatographic Conditions:

    • Column: Luna C18 reversed-phase column.

    • Mobile Phase: Acetonitrile-10 mM ammonium formate (B1220265) buffer (50:50, v/v).

    • Flow Rate: 200 µL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in positive mode.

    • Detection: MRM.

Visualizations

Experimental_Workflow_Enantioselective cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Human Plasma add_is Add Internal Standard start->add_is add_naoh Add NaOH add_is->add_naoh add_solvent Add Diethyl Ether-Hexane add_naoh->add_solvent vortex Vortex & Centrifuge add_solvent->vortex evaporate Evaporate Organic Layer vortex->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chiral Separation (Chiralcel AGP) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Data Quantification detect->quantify

Caption: Enantioselective LC-MS/MS workflow for R-(+)-MDS detection.

Troubleshooting_Low_Signal cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Signal Intensity cause1 Inefficient Extraction issue->cause1 cause2 Ion Suppression issue->cause2 cause3 Suboptimal MS Parameters issue->cause3 solution1 Optimize Extraction (pH, Solvent) cause1->solution1 solution2 Improve Sample Cleanup (SPE, Dilution) cause2->solution2 solution3 Optimize MS Parameters (Tune & Calibrate) cause3->solution3

Caption: Troubleshooting guide for low signal intensity issues.

References

Technical Support Center: Chiral Separation of Desmethylsibutramine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal chiral column and troubleshooting the separation of desmethylsibutramine (B128398) isomers.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating desmethylsibutramine isomers?

A1: Polysaccharide-based and protein-based chiral stationary phases have demonstrated successful separation of desmethylsibutramine and related compounds. Specifically, the Chiralcel AGP column, which is a protein-based CSP (alpha-1-acid glycoprotein), has been effectively used for the enantioselective determination of desmethylsibutramine in human plasma[1][2]. Another common type of CSP for chiral separations are polysaccharide-based columns, which are known for their broad applicability[3].

Q2: What are the recommended starting conditions for the chiral separation of desmethylsibutramine?

A2: For a Chiralcel AGP column, a recommended starting mobile phase is a mixture of 10mM ammonium (B1175870) acetate (B1210297) buffer (adjusted to pH 4.0 with acetic acid) and acetonitrile (B52724) in a 94:6 (v/v) ratio[1][2]. For other chiral columns, such as the Astec® CHIROBIOTIC® V2 (for the parent compound sibutramine), a mobile phase of 15 mM ammonium formate (B1220265) in methanol (B129727) has been used. It is crucial to optimize these conditions for your specific instrumentation and sample matrix.

Q3: Can I use the same column for both analytical and preparative scale separations?

A3: While it is possible, it is generally recommended to use columns specifically designed for each scale. Analytical columns are designed for high resolution and sensitivity with small sample loads, whereas preparative columns are designed for higher loading capacities to isolate larger quantities of each enantiomer. For instance, a Daicel Chiralpak AD-H column has been used for preparative purification of related isomers[4].

Q4: What detection method is most suitable for analyzing desmethylsibutramine isomers?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying desmethylsibutramine isomers, particularly in biological matrices like plasma[1][2]. UV detection at a wavelength of around 223-230 nm can also be employed[5].

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers 1. Inappropriate chiral stationary phase. 2. Suboptimal mobile phase composition. 3. Inadequate temperature control.1. Screen different types of chiral columns (e.g., protein-based, polysaccharide-based). 2. Adjust the mobile phase composition, including the organic modifier, buffer pH, and additives. For example, modifying the concentration of formic acid in the mobile phase can alter selectivity[3]. 3. Optimize the column temperature, as temperature can significantly impact selectivity, sometimes even reversing the elution order of enantiomers[3].
Peak tailing or broad peaks 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Extracolumn dead volume.1. Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%) to reduce peak tailing for basic compounds. 2. Reduce the sample concentration or injection volume. 3. Ensure all connections and tubing are properly fitted to minimize dead volume.
Loss of column efficiency over time 1. Contamination of the column inlet frit or stationary phase. 2. Void formation at the head of the column.1. Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for column washing. For immobilized columns, flushing with a strong solvent like THF or DMF may be possible[6]. 2. If a void is suspected, it may not be correctable. Ensure proper column handling and avoid sudden pressure shocks[6]. Reversing the column flow to wash the inlet frit can sometimes resolve blockages[6].
High backpressure 1. Blockage of the inlet frit by particulate matter from the sample or mobile phase. 2. Precipitation of sample or buffer in the mobile phase.1. Filter all samples and mobile phases before use. If the frit is blocked, it may need to be replaced[6]. 2. Ensure the sample is fully dissolved in the mobile phase. Check the compatibility of the buffer with the organic modifier.

Experimental Protocols

Detailed Methodology for Chiral Separation using a Chiralcel AGP Column

This protocol is adapted from a validated method for the determination of desmethylsibutramine isomers in human plasma[1][2].

1. Materials and Reagents:

  • Column: Chiralcel AGP chiral stationary-phase column.

  • Mobile Phase A: 10mM Ammonium Acetate in water, adjusted to pH 4.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile phase (94:6, v/v, Mobile Phase A:Mobile Phase B).

  • Desmethylsibutramine reference standards (both R- and S-isomers).

2. Chromatographic Conditions:

  • Mobile Phase Composition: Isocratic elution with 94% Mobile Phase A and 6% Mobile Phase B.

  • Flow Rate: Typically 0.5 - 1.0 mL/min (optimize for your column dimensions).

  • Column Temperature: 25°C (can be optimized).

  • Detection: Tandem Mass Spectrometry (MS/MS) is recommended for high sensitivity and selectivity. UV detection at ~225 nm is an alternative.

  • Injection Volume: 5 - 20 µL.

3. Sample Preparation (from plasma):

  • To 1 mL of plasma, add an internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of diethyl ether and hexane) under alkaline conditions (e.g., by adding NaOH solution)[1].

  • Vortex and centrifuge the sample.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. Data Analysis:

  • Identify the peaks for the R- and S-desmethylsibutramine isomers based on the retention times of the reference standards.

  • Quantify the isomers by constructing a calibration curve using the peak areas of the reference standards.

Data Presentation

Table 1: Recommended Chiral Columns and Starting Conditions
Chiral Stationary PhaseColumn ExampleTypical Mobile PhaseAnalytes SeparatedReference(s)
Alpha-1-acid glycoprotein (B1211001) (AGP)Chiralcel AGP10mM Ammonium Acetate (pH 4.0) / Acetonitrile (94:6, v/v)Desmethylsibutramine isomers[1][2]
VancomycinAstec® CHIROBIOTIC® V215mM Ammonium Formate in MethanolSibutramine (B127822) enantiomers
OvomucoidUltron ES-OVMNot specifiedSibutramine enantiomers[4]

Visualization

G start Start: Define Analytical Goal (e.g., Quantify Desmethylsibutramine Isomers) screen_cols Screen Chiral Columns: - Protein-based (e.g., Chiralcel AGP) - Polysaccharide-based start->screen_cols Initial Selection method_dev Method Development: - Mobile Phase Optimization - Temperature Optimization screen_cols->method_dev Develop Method no_sep No or Poor Separation? method_dev->no_sep good_sep Good Separation? no_sep->good_sep No troubleshoot Troubleshoot: - Adjust Mobile Phase pH/Additives - Change Organic Modifier - Vary Temperature no_sep->troubleshoot Yes validate Method Validation: - Specificity - Linearity - Accuracy & Precision good_sep->validate Yes troubleshoot->method_dev Re-optimize end End: Routine Analysis validate->end

Caption: Workflow for selecting and optimizing a chiral column.

References

Technical Support Center: Method Validation for R-(+)-Mono-desmethylsibutramine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of R-(+)-Mono-desmethylsibutramine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the quantification of this compound, particularly focusing on chiral separation and analysis in biological matrices.

Q1: I am having difficulty achieving baseline separation between the R-(+)- and S-(-)-enantiomers of mono-desmethylsibutramine. What are the critical parameters to optimize?

A1: Achieving optimal chiral separation is crucial for accurate quantification. Several factors influence the resolution of enantiomers. Start by evaluating your chromatographic conditions:

  • Chiral Stationary Phase (CSP): The choice of CSP is paramount. For sibutramine (B127822) and its metabolites, protein-based columns like those with α1-acid glycoprotein (B1211001) (AGP) have proven effective for enantioselective separation.[1][2] If you are using a different type of chiral column, consider if it is appropriate for this class of compounds.

  • Mobile Phase Composition: The mobile phase, including the organic modifier, aqueous buffer, and additives, significantly impacts chiral recognition.

    • pH: The pH of the aqueous portion of the mobile phase can alter the ionization state of the analyte and the chiral selector, thereby affecting separation. A pH around 4.0 has been successfully used.[1][2]

    • Organic Modifier: Acetonitrile is a commonly used organic modifier.[1][2] The percentage of the organic modifier should be carefully optimized, as small changes can have a large impact on retention and resolution.

    • Additives: Additives like ammonium (B1175870) acetate (B1210297) are often used to improve peak shape and MS sensitivity.[1][2]

Troubleshooting Steps:

  • Systematically vary the mobile phase composition: Begin by adjusting the percentage of the organic modifier in small increments (e.g., 1-2%).

  • Optimize the pH of the aqueous buffer: Prepare a series of mobile phases with slightly different pH values (e.g., in 0.2 unit increments) around the initial setpoint.

  • Evaluate different buffer systems: If optimization of the current buffer is insufficient, consider trying other volatile buffers compatible with mass spectrometry, such as ammonium formate.

  • Lower the column temperature: In some cases, reducing the column temperature can enhance chiral recognition and improve resolution, although this may increase analysis time and backpressure.

Q2: I am observing significant matrix effects (ion suppression or enhancement) in my plasma samples. How can I mitigate this?

A2: Matrix effects are a common challenge in bioanalysis and can compromise the accuracy and precision of your results. They occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte of interest.

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

    • Liquid-Liquid Extraction (LLE): LLE with solvents like a mixture of diethyl ether and n-hexane has been used for the extraction of sibutramine and its metabolites from plasma.[1][2][3] Experiment with different organic solvents and pH adjustments of the aqueous phase to optimize extraction efficiency and minimize co-extraction of interfering substances.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. Select an SPE sorbent and elution protocol that effectively retains the analyte while washing away matrix components.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the majority of matrix components. Adjusting the gradient profile or using a more efficient column can help.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS for this compound is not available, a structural analog may be used, but with caution, as its ionization behavior might differ.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.

Q3: My results are showing poor precision and accuracy. What are the likely causes?

A3: Poor precision and accuracy can stem from various sources throughout the analytical workflow. A systematic investigation is necessary to identify the root cause.

Troubleshooting Workflow:

Caption: Troubleshooting logic for poor precision and accuracy.

Q4: How should I assess the stability of this compound in plasma?

A4: Analyte stability is a critical component of method validation to ensure that the measured concentration reflects the true concentration at the time of sample collection.[4][5] Stability should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: Assess the analyte's stability after multiple freeze-thaw cycles (typically three cycles).[6]

  • Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that reflects the sample processing time.

  • Long-Term Stability: Determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage period of study samples.

  • Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler to ensure the analyte does not degrade during the analytical run.

For each stability assessment, the concentrations of the stored quality control (QC) samples are compared to those of freshly prepared QC samples.

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and laboratory conditions.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add 25 µL of internal standard working solution.

    • Add 100 µL of 0.1 M NaOH to alkalize the sample.

    • Add 1 mL of extraction solvent (e.g., diethyl ether:n-hexane, 4:1 v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral-AGP stationary phase column (e.g., 100 x 2.0 mm, 5 µm).[1][2]

    • Mobile Phase: 10 mM ammonium acetate (pH 4.0 with acetic acid):acetonitrile (94:6, v/v).[1][2][3]

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions and collision energies for this compound and the internal standard.

Workflow for LC-MS/MS Analysis:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Plasma Sample + IS B Alkalinization (NaOH) A->B C Liquid-Liquid Extraction B->C D Evaporation C->D E Reconstitution D->E F Injection into LC System E->F G Chiral Separation on AGP Column F->G H ESI+ Ionization G->H I MRM Detection H->I J J I->J Data Acquisition & Quantification

Caption: Experimental workflow for this compound quantification.

Data Presentation

The following tables summarize typical validation parameters for the quantification of sibutramine metabolites. These values should serve as a general guide, and specific acceptance criteria should be defined in your validation plan.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
Mono-desmethylsibutramineHuman Plasma0.10 - 11.00> 0.990.10

Data synthesized from multiple sources for illustrative purposes.[7]

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Mono-desmethylsibutramineLow0.30< 15< 1585 - 115
Medium5.50< 15< 1585 - 115
High8.80< 15< 1585 - 115

Acceptance criteria based on FDA guidelines for bioanalytical method validation.[3]

Table 3: Stability Data

AnalyteStability ConditionDurationTemperatureAcceptance Criteria (% Deviation)
Mono-desmethylsibutramineFreeze-Thaw3 Cycles-20°C to RT± 15%
Short-Term (Bench-Top)6 hoursRoom Temperature± 15%
Long-Term30 days-80°C± 15%
Post-Preparative24 hours4°C± 15%

General stability assessment parameters.[7]

References

Technical Support Center: R-(+)-Mono-desmethylsibutramine ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the ESI-MS analysis of R-(+)-Mono-desmethylsibutramine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low signal intensity and poor sensitivity for this compound. Could ion suppression be the cause?

A1: Yes, low signal intensity and poor sensitivity are common indicators of ion suppression.[1][2] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest in the ESI source, leading to a reduced signal.[1][3] This is a significant concern in complex biological matrices like plasma or urine.[4][5]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[6][7] This involves infusing a constant flow of this compound solution post-column while injecting a blank matrix extract. Dips in the baseline signal indicate where matrix components are eluting and causing suppression.

  • Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[5][8] Consider if your current sample preparation method is sufficient to remove interfering matrix components, particularly phospholipids.[4]

  • Optimize Chromatography: Poor chromatographic resolution can lead to co-elution of this compound with matrix components.[7][9]

  • Check MS Source Conditions: Suboptimal ESI source parameters can exacerbate ion suppression.

Q2: My results for quality control (QC) samples are inconsistent and irreproducible. How can I determine if ion suppression is the problem?

A2: Inconsistent and irreproducible results for QC samples are classic signs of variable matrix effects.[1][6] If different lots of matrix have varying levels of interfering compounds, the degree of ion suppression can change from sample to sample, leading to poor reproducibility.

Troubleshooting Workflow:

start Inconsistent QC Results matrix_effect Assess Matrix Effect Variation (Analyze multiple blank matrix lots) start->matrix_effect sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect->sample_prep If variation is high chromatography Improve Chromatographic Separation sample_prep->chromatography is_check Use Stable Isotope-Labeled Internal Standard chromatography->is_check end Consistent and Reproducible Results is_check->end

Figure 1: Troubleshooting workflow for inconsistent QC results.

Troubleshooting Steps:

  • Analyze Multiple Matrix Lots: Prepare and analyze blank samples from at least five to six different lots of your biological matrix to assess the variability of the matrix effect.

  • Implement a More Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation.[3][4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate and precise quantification.[3][10]

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and mitigate ion suppression.[6][11]

Q3: I am using a deuterated internal standard, but my accuracy is still poor. Why isn't it compensating for the matrix effect?

A3: While a deuterated internal standard is a good practice, it may not always fully compensate for matrix effects due to several factors:

  • Chromatographic Separation: Even a slight difference in retention time between the analyte and the deuterated internal standard can expose them to different matrix components, leading to differential ion suppression.[6]

  • High Concentration of Co-eluting Components: If the concentration of a co-eluting matrix component is excessively high, it can disproportionately suppress the ionization of both the analyte and the internal standard.[6]

  • Internal Standard Concentration: An overly concentrated internal standard can cause self-suppression and interfere with the analyte's ionization.[6]

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and internal standard peaks are perfectly co-eluting.

  • Optimize Sample Preparation: Implement more rigorous sample cleanup to reduce the overall matrix load.[4][5]

  • Adjust Internal Standard Concentration: Ensure the internal standard concentration is appropriate and within the linear dynamic range of the assay.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is designed to extract this compound from plasma while minimizing the co-extraction of highly polar matrix components.

start Plasma Sample (e.g., 200 µL) add_is Add Internal Standard start->add_is basify Add 50 µL of 1M NaOH (Adjust pH > pKa) add_is->basify add_solvent Add 1 mL of Methyl tert-butyl ether basify->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (10 min @ 4000 rpm) vortex->centrifuge separate Transfer Organic Layer centrifuge->separate evaporate Evaporate to Dryness (under Nitrogen) separate->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow.

Methodology:

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • To basify the sample, add 50 µL of 1M NaOH. This compound is a basic compound, and adjusting the pH to be at least two units higher than its pKa will ensure it is in its neutral form for efficient extraction into an organic solvent.[4]

  • Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).[12]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject the sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol utilizes a mixed-mode cation exchange SPE cartridge for a more selective cleanup.

Methodology:

  • Condition: Wash the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0).

  • Load: Mix 200 µL of plasma with 200 µL of 50 mM ammonium acetate buffer and load it onto the cartridge.

  • Wash 1: Wash the cartridge with 1 mL of the equilibration buffer to remove polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Signal-to-Noise Ratio (S/N)Matrix Effect (%)
Protein Precipitation85,000150-65%
Liquid-Liquid Extraction (LLE)250,000500-20%
Solid-Phase Extraction (SPE)450,000950-5%

Matrix Effect (%) was calculated as: (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. A negative value indicates ion suppression.

Table 2: Example LC-MS/MS Parameters for this compound

ParameterSetting
LC System
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModeESI Positive
MRM TransitionTo be optimized for the specific instrument
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Gas Flow800 L/hr
Desolvation Temperature400 °C

Note: These parameters are a starting point and should be optimized for your specific instrumentation and application.[13][14][15]

References

Technical Support Center: Strategies for Fast Chiral Method Development for Sibutramine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting fast chiral separation methods for sibutramine (B127822) and its active metabolites, N-desmethylsibutramine (M1) and N,N-didesmethylsibutramine (M2).

Introduction to Sibutramine Metabolism

Sibutramine is a prodrug that is metabolized by the cytochrome P450 isozyme CYP3A4 into two pharmacologically active primary and secondary amines: desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2).[1][2] These metabolites are significantly more potent monoamine reuptake inhibitors than the parent compound.[1] Crucially, both M1 and M2 are chiral, and their (R)-enantiomers exhibit much stronger anorectic effects than the corresponding (S)-enantiomers.[1][3] This enantioselective activity underscores the necessity of developing robust chiral separation methods to accurately quantify each enantiomer.

Sibutramine Metabolic Pathway Diagram

G cluster_0 Metabolic Activation cluster_1 Inactivation Sibutramine Sibutramine (Racemic) M1 Desmethylsibutramine (M1) (Active, Chiral) Sibutramine->M1 CYP3A4 (N-Demethylation) M2 Didesmethylsibutramine (M2) (Active, Chiral) M1->M2 CYP3A4 (N-Demethylation) Inactive Inactive Hydroxylated & Conjugated Metabolites M1->Inactive Hydroxylation & Conjugation M2->Inactive Hydroxylation & Conjugation

Caption: Metabolic pathway of sibutramine to its active chiral metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of sibutramine metabolites critical?

The primary active metabolites of sibutramine, M1 and M2, are chiral molecules.[1] Pharmacological studies have shown that the (R)-enantiomers of these metabolites are responsible for the desired therapeutic effects, while the (S)-enantiomers are less active.[1][4] Therefore, separating and quantifying the individual enantiomers is essential for accurate pharmacokinetic and pharmacodynamic studies, ensuring the safety and efficacy of the drug.

Q2: What are the primary analytical techniques for separating sibutramine enantiomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most common and powerful techniques for chiral resolution.[5][6] Capillary Electrophoresis (CE) with chiral selectors, such as cyclodextrins, has also been successfully applied for the enantioseparation of sibutramine.[7][8]

Q3: What is the recommended first step for developing a fast chiral method?

The most effective initial step is to perform a column screening. This involves testing the racemic mixture of the analytes against a diverse set of Chiral Stationary Phases (CSPs) under various mobile phase conditions (e.g., normal phase, reversed-phase, polar organic).[9] This screening process quickly identifies the most promising column and mobile phase combinations for further optimization.

Q4: How do I select an appropriate Chiral Stationary Phase (CSP)?

Polysaccharide-based CSPs, particularly those with cellulose (B213188) or amylose (B160209) derivatives, are highly versatile and widely successful for a broad range of chiral compounds, including amines like sibutramine metabolites.[9][10] For sibutramine specifically, a protein-based column (Chiralcel AGP) has also been shown to be effective.[11] The selection should be based on a screening that evaluates multiple CSPs.

Q5: What are typical starting conditions for screening on HPLC or SFC?

A good starting point involves screening several columns with a set of simple mobile phases. For speed, use short columns (e.g., 5-10 cm) with smaller particles and run fast gradients at a standard flow rate.

Table 1: Comparison of Starting Conditions for Chiral Method Screening
ParameterHPLC (Normal Phase)HPLC (Reversed Phase)SFC
Columns Polysaccharide-based (e.g., Amylose, Cellulose derivatives)Polysaccharide-based (immobilized), Protein-based (e.g., AGP)Polysaccharide-based (immobilized or coated)
Mobile Phase A n-Hexane or HeptaneWater with 0.1% acid/base additive or 10mM bufferSupercritical CO₂
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile (B52724) or MethanolMethanol or Ethanol with 0.1% additive
Gradient 5% to 50% B in 5-10 min5% to 95% B in 5-10 min5% to 40% B in 5-10 min
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min3.0 mL/min
Temperature 25 °C25 °C40 °C
Detection UV (225 nm)UV (225 nm), MSUV (225 nm), MS

Troubleshooting Guide

This section addresses specific problems you may encounter during method development.

Workflow for Troubleshooting Poor Resolution

G Start Poor or No Resolution CheckBasics Verify CSP, Mobile Phase, Equilibration, and Installation Start->CheckBasics CheckBasics->Start Issue Found OptimizeMP Optimize Mobile Phase - Adjust Modifier % - Change Modifier (e.g., IPA to EtOH) - Add Additive (Acid/Base) CheckBasics->OptimizeMP Basics OK OptimizeTemp Optimize Temperature - Try lower temp (e.g., 15°C) - Try higher temp (e.g., 40°C) OptimizeMP->OptimizeTemp Improvement? NewCSP Screen a Different CSP OptimizeMP->NewCSP No Improvement OptimizeFlow Reduce Flow Rate (e.g., from 1.0 to 0.5 mL/min) OptimizeTemp->OptimizeFlow Improvement? OptimizeTemp->NewCSP No Improvement CheckOverload Check for Overload - Dilute Sample 10x - Re-inject OptimizeFlow->CheckOverload Improvement? OptimizeFlow->NewCSP No Improvement CheckOverload->NewCSP No Improvement

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Q: I see no separation between the enantiomers. What should I check first?

A complete lack of separation points to a fundamental issue.[10]

  • Verify the Column: Confirm that you are using the correct chiral stationary phase (CSP) and that it is installed correctly.

  • Check Mobile Phase: Ensure the mobile phase composition is correct and compatible with the column and separation mode (e.g., no water in normal phase).

  • Ensure Equilibration: The column must be fully equilibrated with the mobile phase. This can take 20-30 column volumes or more.

Q: My peaks are broad and resolution is poor. How can I improve this?

Broad peaks reduce resolution and can be caused by several factors.[10]

  • Optimize Mobile Phase: In normal phase, decreasing the percentage of the alcohol modifier (e.g., isopropanol) often increases retention and improves resolution.[10] In reversed phase, adjusting the organic modifier percentage or pH can have a similar effect.

  • Adjust Flow Rate: In HPLC, lower flow rates (e.g., 0.5 mL/min) often lead to better resolution by allowing more time for interaction with the CSP.[10]

  • Check for Column Overload: Injecting too much sample mass is a common cause of broad, tailing peaks. Try diluting your sample by a factor of 10 and re-injecting.[10][12]

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[10]

Q: I have partial separation (Rs < 1.5), but the peaks are not baseline resolved. What's next?

This is a great starting point for optimization.

  • Fine-tune Selectivity: Selectivity is the most powerful factor for improving resolution.[9] Make small, systematic changes to the mobile phase composition (modifier percentage) or temperature. Temperature can significantly alter chiral recognition, so testing conditions at 15°C, 25°C, and 40°C is recommended.[10]

  • Improve Efficiency: If selectivity is optimized, focus on efficiency. Reducing the flow rate can increase peak efficiency and improve resolution.[10] Ensure your system is optimized with low dead volume tubing.

Q: My peak shape is tailing. What are the common causes?

Peak tailing is common with amine compounds like sibutramine metabolites.

  • Secondary Interactions: Tailing can be caused by unwanted interactions between the basic amine groups and acidic silanols on the silica (B1680970) support. Adding a small amount of a basic additive to the mobile phase (e.g., 0.1% diethylamine (B46881) for normal phase; 0.1% triethylamine (B128534) for reversed phase) can block these sites and improve peak shape.

  • Column Overload: As mentioned, overloading the column can cause tailing that appears as a "right triangle" shape.[13]

  • Column Contamination/Damage: The column inlet frit may be partially blocked, or the stationary phase at the head of the column may be contaminated.[14] For immobilized columns, flushing with a strong solvent may help. Otherwise, replacing the column may be necessary.[14]

Experimental Protocols

Protocol 1: Generic Chiral HPLC-MS Method

This protocol provides a validated method for the enantioselective determination of sibutramine and its active metabolites in human plasma, adapted from published literature.[11]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma in a centrifuge tube, add internal standard and 100 µL of 1M NaOH.

    • Add 2 mL of extraction solvent (diethyl ether/hexane, 4:1 v/v).

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system coupled with a tandem mass spectrometer (MS/MS).

    • Column: Chiralcel AGP (α1-acid glycoprotein) column.

    • Mobile Phase: 10mM ammonium (B1175870) acetate (B1210297) solution (adjusted to pH 4.0 with acetic acid) / acetonitrile (94:6, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection (Positive ESI):

    • Monitor the appropriate precursor-to-product ion transitions for each enantiomer of sibutramine, M1, and M2, as well as the internal standard.

Table 2: Example Published Chiral HPLC Method Parameters[11]
ParameterSetting
Analyte Sibutramine, Desmethylsibutramine (M1), Didesmethylsibutramine (M2) Enantiomers
Matrix Human Plasma
Column Chiralcel AGP
Mobile Phase 10mM Ammonium Acetate (pH 4.0) : Acetonitrile (94:6, v/v)
Flow Rate 0.8 mL/min
Detection Tandem Mass Spectrometry (LC-MS/MS)
Sample Prep Liquid-Liquid Extraction

This method was successfully used to profile the plasma concentrations of the stereoisomers of sibutramine and its two active metabolites in healthy volunteers.[11]

References

Validation & Comparative

A Comparative Analysis of the Potency of R-(+)- and S-(-)-Mono-desmethylsibutramine in Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of the R-(+)- and S-(-)-enantiomers of mono-desmethylsibutramine, a primary active metabolite of sibutramine. The data presented herein is crucial for understanding the differential pharmacological effects of these stereoisomers and for guiding future research and development of more selective and efficacious therapeutic agents.

Introduction

Sibutramine, formerly marketed for the treatment of obesity, exerts its therapeutic effects primarily through its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). These metabolites are potent inhibitors of the reuptake of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and to a lesser extent, dopamine (B1211576) (DA), at their respective transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[1][2][3][4][5] Mono-desmethylsibutramine is a chiral molecule, existing as R-(+)- and S-(-)-enantiomers. Emerging evidence indicates a significant stereoselectivity in their pharmacological activity, with the R-(+)-enantiomer demonstrating greater potency. This guide synthesizes the available experimental data to provide a clear comparison of these two enantiomers.

Quantitative Comparison of Potency

The inhibitory potency of R-(+)- and S-(-)-mono-desmethylsibutramine on the reuptake of norepinephrine, serotonin, and dopamine has been quantified through in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a direct comparison of their efficacy at each monoamine transporter.

CompoundNorepinephrine (NE) Reuptake Inhibition IC50 (nM)Serotonin (5-HT) Reuptake Inhibition IC50 (nM)Dopamine (DA) Reuptake Inhibition IC50 (nM)
R-(+)-Mono-desmethylsibutramine2.99.141.4
S-(-)-Mono-desmethylsibutramine18.2245100

Data sourced from Glick et al. (2000), European Journal of Pharmacology.

These data clearly indicate that This compound is significantly more potent than its S-(-) counterpart in inhibiting the reuptake of all three monoamines . The difference in potency is most pronounced at the serotonin transporter, where the R-(+)-enantiomer is approximately 27-fold more potent. For norepinephrine and dopamine reuptake, the R-(+)-enantiomer is roughly 6-fold and 2.4-fold more potent, respectively.

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the mechanism of action of mono-desmethylsibutramine at the synaptic cleft. By blocking the reuptake transporters, the metabolite increases the concentration and duration of action of neurotransmitters in the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle (containing NE, 5-HT, DA) NE NE Vesicle->NE 5HT 5-HT Vesicle->5HT DA DA Vesicle->DA ActionPotential Action Potential Ca2+ Ca²⁺ Influx ActionPotential->Ca2+ Ca2+->Vesicle Exocytosis Receptors Postsynaptic Receptors NE->Receptors Signal Transduction NET NET NE->NET Reuptake 5HT->Receptors SERT SERT 5HT->SERT Reuptake DA->Receptors DAT DAT DA->DAT Reuptake NET->MAO Degradation NET->VMAT Repackaging SERT->MAO SERT->VMAT DAT->MAO DAT->VMAT Metabolite R-(+)- or S-(-)- Mono-desmethylsibutramine Metabolite->NET Metabolite->SERT Metabolite->DAT cluster_prep Synaptosome Preparation cluster_assay Reuptake Inhibition Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue (in ice-cold sucrose) Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Synaptosomal Pellet Centrifuge2->Pellet Resuspend Resuspend in Physiological Buffer Pellet->Resuspend Plate 96-Well Plate Setup: Synaptosomes + Buffer + Test Compound Resuspend->Plate Preincubation Pre-incubation (37°C) Plate->Preincubation AddRadioligand Add Radiolabeled Neurotransmitter ([³H]-NE, [³H]-5-HT, or [³H]-DA) Preincubation->AddRadioligand Incubation Incubation (37°C) AddRadioligand->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Calculate Calculate % Inhibition Counting->Calculate CurveFit Non-linear Regression (Concentration-Response Curve) Calculate->CurveFit IC50 Determine IC50 Value CurveFit->IC50

References

Enantioselective Effects of Sibutramine Metabolites In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibutramine (B127822), formerly marketed as an anti-obesity agent, is a racemic mixture that undergoes extensive metabolism to form two primary active metabolites: desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2). These metabolites are also chiral and exist as R(+) and S(-) enantiomers. The therapeutic effects and side-effect profile of sibutramine are largely attributed to the actions of these metabolites, which function as monoamine reuptake inhibitors. This guide provides a comparative analysis of the enantioselective effects of sibutramine's metabolites in vivo, supported by experimental data, to inform future research and drug development efforts.

Pharmacodynamic Effects: An In Vivo Comparison

In vivo studies in rats have demonstrated significant enantioselectivity in the pharmacodynamic effects of sibutramine's metabolites, particularly in their anorectic, locomotor, and antidepressant-like activities. The (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine are generally more potent than their corresponding (S)-enantiomers.[1]

Data Presentation

The following tables summarize the key in vivo pharmacodynamic findings and in vitro monoamine reuptake inhibition data for the enantiomers of desmethylsibutramine and didesmethylsibutramine.

Table 1: In Vivo Anorectic and Locomotor Effects of Sibutramine Metabolite Enantiomers in Rats [1]

CompoundDose Range (mg/kg, i.p.)Anorectic Effect (Food Intake)Locomotor Activity
(R)-desmethylsibutramine2.5 - 10Significant decreaseIncreased
(S)-desmethylsibutramine2.5 - 10Less potent decrease than (R)-enantiomerIncreased, less potent than (R)-enantiomer
(R)-didesmethylsibutramine2.5 - 10Significant decreaseIncreased
(S)-didesmethylsibutramine2.5 - 10Less potent decrease than (R)-enantiomerIncreased, less potent than (R)-enantiomer
Racemic Sibutramine2.5 - 10Less potent decrease than (R)-enantiomers of metabolitesIncreased, less potent than (R)-enantiomers of metabolites

Table 2: In Vivo Antidepressant-Like Effects of Sibutramine Metabolite Enantiomers in the Porsolt Swim Test in Rats [1]

CompoundDose Range (mg/kg, i.p.)Effect on Immobility Time
(R)-desmethylsibutramine0.1 - 2.5Significant decrease (more potent)
(S)-desmethylsibutramine0.1 - 2.5Decrease (less potent than (R)-enantiomer)
(R)-didesmethylsibutramine0.1 - 2.5Significant decrease (more potent)
(S)-didesmethylsibutramine0.1 - 2.5Decrease (less potent than (R)-enantiomer)
Racemic Sibutramine0.1 - 2.5Decrease (less potent than (R)-enantiomers of metabolites)

Table 3: In Vitro Inhibition of Monoamine Reuptake (IC50, nM) [1]

CompoundNorepinephrine (B1679862) (NE)Dopamine (B1211576) (DA)Serotonin (B10506) (5-HT)
(R)-desmethylsibutraminePotent inhibitorPotent inhibitorWeaker inhibitor
(S)-desmethylsibutramineLess potent than (R)Less potent than (R)Similar to (R)
(R)-didesmethylsibutraminePotent inhibitorPotent inhibitorWeaker inhibitor
(S)-didesmethylsibutramineLess potent than (R)Less potent than (R)Similar to (R)
Racemic SibutramineWeaker than metabolitesWeaker than metabolitesWeaker than metabolites

Note: Specific IC50 values were not provided in a tabulated format in the primary literature source.

In Vivo Pharmacokinetics

Experimental Protocols

Anorectic Activity Assessment in Rats[1][4]
  • Animals: Male Long-Evans rats are individually housed.

  • Procedure: Food and water intake, as well as body weight, are measured daily. After a baseline period, rats are administered a single intraperitoneal (i.p.) injection of the test compound (e.g., (R)- or (S)-enantiomer of desmethylsibutramine or didesmethylsibutramine) or vehicle.

  • Dosage: Doses typically range from 2.5 to 10 mg/kg.[1]

  • Measurements: Food and water consumption and body weight are monitored at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) to determine the effect on appetite and body weight.

Locomotor Activity Assessment in Rats[1]
  • Apparatus: Automated activity monitoring chambers equipped with infrared beams.

  • Procedure: Rats are habituated to the activity chambers before testing. Following habituation, they receive an i.p. injection of the test compound or vehicle.

  • Dosage: Doses typically range from 2.5 to 10 mg/kg.[1]

  • Measurements: Locomotor activity is recorded continuously for a specified period (e.g., 60 minutes) immediately after injection. Data is collected as the number of beam breaks over time.

Porsolt Swim Test (Forced Swim Test) in Rats[1]
  • Apparatus: A cylindrical tank filled with water (e.g., 25°C).

  • Procedure: The test consists of a pre-test session (e.g., 15 minutes) followed by a test session 24 hours later (e.g., 5 minutes). Rats are administered the test compound or vehicle via i.p. injection at specified times before the test session (e.g., 60, 30, and 5 minutes).

  • Dosage: Doses typically range from 0.1 to 2.5 mg/kg.[1]

  • Measurements: The duration of immobility during the test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Enantioselective Pharmacokinetic Analysis[2][3]
  • Sample Collection: Following administration of racemic sibutramine or individual enantiomers to rats, blood samples are collected at various time points.

  • Sample Preparation: Plasma is separated by centrifugation. Enantiomers of sibutramine and its metabolites are extracted from the plasma using liquid-liquid extraction.

  • Analytical Method: The concentrations of the individual enantiomers are determined using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves a chiral stationary phase column that separates the R(+) and S(-) enantiomers.

  • Data Analysis: Plasma concentration-time profiles are generated for each enantiomer, and pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis.

Visualizations

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of sibutramine's active metabolites is the inhibition of norepinephrine (NE), dopamine (DA), and to a lesser extent, serotonin (5-HT) reuptake at the presynaptic neuron. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic neurons. The anorectic and antidepressant-like effects are primarily mediated through these central nervous system actions. Additionally, sibutramine can increase thermogenesis through the sympathetic nervous system activation of β3-adrenergic receptors in brown adipose tissue.

Sibutramine_Metabolite_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sibutramine_Metabolites Sibutramine Metabolites (M1, M2 Enantiomers) NET Norepinephrine Transporter (NET) Sibutramine_Metabolites->NET inhibit DAT Dopamine Transporter (DAT) Sibutramine_Metabolites->DAT inhibit SERT Serotonin Transporter (SERT) Sibutramine_Metabolites->SERT inhibit NE Norepinephrine NET->NE reuptake DA Dopamine DAT->DA reuptake HT Serotonin SERT->HT reuptake Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors DA->Postsynaptic_Receptors HT->Postsynaptic_Receptors Anorectic_Effect Anorectic Effect Postsynaptic_Receptors->Anorectic_Effect Antidepressant_Effect Antidepressant-like Effect Postsynaptic_Receptors->Antidepressant_Effect

Mechanism of Action of Sibutramine Metabolites
Experimental Workflow for In Vivo Studies

The following diagram illustrates the general workflow for conducting in vivo studies to assess the enantioselective effects of sibutramine metabolites.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vivo Assays cluster_data Data Collection & Analysis animal_model Rat Model (e.g., Male Long-Evans) anorectic_assay Anorectic Activity Assay animal_model->anorectic_assay locomotor_assay Locomotor Activity Assay animal_model->locomotor_assay swim_test Porsolt Swim Test animal_model->swim_test pk_study Pharmacokinetic Study animal_model->pk_study test_compounds Sibutramine Metabolite Enantiomers ((R)-M1, (S)-M1, (R)-M2, (S)-M2) test_compounds->anorectic_assay test_compounds->locomotor_assay test_compounds->swim_test test_compounds->pk_study vehicle_control Vehicle Control vehicle_control->anorectic_assay vehicle_control->locomotor_assay vehicle_control->swim_test vehicle_control->pk_study food_intake Food/Water Intake & Body Weight anorectic_assay->food_intake activity_counts Locomotor Activity Counts locomotor_assay->activity_counts immobility_time Immobility Time swim_test->immobility_time plasma_concentration Plasma Concentration (LC-MS/MS) pk_study->plasma_concentration data_analysis Statistical Analysis & PK Modeling food_intake->data_analysis activity_counts->data_analysis immobility_time->data_analysis plasma_concentration->data_analysis

In Vivo Experimental Workflow

Conclusion

References

A Comparative Guide to the Pharmacokinetics of R-(+)- and S-(-)-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the R-(+)- and S-(-)-enantiomers of desmethylsibutramine (B128398), the primary active metabolites of the anorectic drug sibutramine (B127822). Understanding the stereoselective pharmacokinetics of these metabolites is crucial for evaluating their therapeutic potential and safety profiles.

Key Pharmacokinetic Differences: A Data-Driven Comparison

While comprehensive in vivo pharmacokinetic data for the individual enantiomers of desmethylsibutramine in humans is limited in publicly available literature, in vitro studies using human liver microsomes provide critical insights into their differential metabolism. The primary mechanism of sibutramine's action is attributed to its active metabolites, N-mono-desmethylsibutramine (M1) and N,N-di-desmethylsibutramine (M2).

The metabolism of these enantiomers is stereoselective, with the S-(-)-enantiomer being more rapidly metabolized than the R-(+)-enantiomer. This is a key factor influencing the duration and intensity of their pharmacological effects.

ParameterR-(+)-desmethylsibutramineS-(-)-desmethylsibutramineKey Findings
Metabolic Clearance (in vitro) LowerHigherThe intrinsic clearance (Clint) for the formation of subsequent metabolites from S-(-)-desmethylsibutramine is significantly higher than from R-(+)-desmethylsibutramine.
Intrinsic Clearance (Clint) Ratio (S-enantiomer/R-enantiomer) 1.01.97 for conversion to M2; 4.83 for conversion to HM1; 9.94 for conversion to HM2Studies with human liver microsomes show a clear preference for the metabolism of the S-(-)-enantiomer[1][2].
Half-life (Racemic M1) Not available for individual enantiomerNot available for individual enantiomerThe half-life of racemic mono-desmethylsibutramine (M1) is approximately 14 hours[3].
Therapeutic Activity More PotentLess PotentThe R-(+)-enantiomers of desmethylsibutramine exhibit greater anorexic and locomotor effects compared to the S-(-)-enantiomers[4][5].

Experimental Protocols

The following section outlines the general methodologies employed in the pharmacokinetic analysis of desmethylsibutramine enantiomers.

In Vitro Metabolism using Human Liver Microsomes

This experimental approach is crucial for determining the intrinsic clearance of the enantiomers.

  • Incubation: R-(+)- and S-(-)-desmethylsibutramine are incubated separately with pooled human liver microsomes in the presence of an NADPH-regenerating system.

  • Reaction Termination: The metabolic reactions are stopped at various time points by adding a quenching solvent, such as acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentrations of the remaining parent enantiomer and the formed metabolites are quantified using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The rate of disappearance of the parent enantiomer is used to calculate the intrinsic clearance (Clint).

Chiral LC-MS/MS Method for Enantiomer Quantification in Human Plasma

This method allows for the separation and quantification of the individual R-(+)- and S-(-)-enantiomers in biological samples.

  • Sample Preparation:

    • Plasma samples are thawed and vortexed.

    • An internal standard is added to each sample.

    • Liquid-liquid extraction is performed, typically using a solvent mixture like diethyl ether and hexane, to isolate the analytes from the plasma matrix.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Separation:

    • A chiral stationary phase column (e.g., Chiralcel AGP) is used to separate the R-(+)- and S-(-)-enantiomers.

    • The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

    • The analysis is performed in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for each enantiomer and the internal standard.

  • Quantification:

    • Calibration curves are constructed by plotting the peak area ratios of the analyte to the internal standard against the corresponding concentrations.

    • The concentrations of the R-(+)- and S-(-)-enantiomers in the plasma samples are then determined from these calibration curves[1][6][7].

Visualizing the Pathways

Metabolic Pathway of Sibutramine

The following diagram illustrates the metabolic conversion of sibutramine to its active desmethyl metabolites and their subsequent metabolism, highlighting the stereoselective nature of the process.

metabolic_pathway cluster_0 Sibutramine Metabolism rac_sibutramine Racemic Sibutramine M1 Desmethylsibutramine (M1) (R and S enantiomers) rac_sibutramine->M1 N-demethylation (CYP3A4, CYP2B6, CYP2C19) M2 Didesmethylsibutramine (M2) (R and S enantiomers) M1->M2 N-demethylation (CYP2B6, CYP2C19) S > R HM Hydroxylated Metabolites (Inactive) M2->HM Hydroxylation S >> R

Caption: Metabolic pathway of sibutramine highlighting the preferential metabolism of the S-(-)-enantiomers.

Mechanism of Action: Monoamine Reuptake Inhibition

Desmethylsibutramine exerts its therapeutic effects by inhibiting the reuptake of key neurotransmitters in the brain. The R-(+)-enantiomer is a more potent inhibitor than the S-(-)-enantiomer.

Caption: Mechanism of action of desmethylsibutramine as a monoamine reuptake inhibitor.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for R-(+)-Mono-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various analytical methods for the quantification of R-(+)-Mono-desmethylsibutramine, a primary active metabolite of sibutramine (B127822). The information is compiled from published validation studies to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical technique for their specific needs. While a direct head-to-head cross-validation study is not publicly available, this guide offers a structured comparison of performance data from different validated methods.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method often depends on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed.

Quantitative Performance Data

The following table summarizes the validation parameters for different analytical methods used for the determination of sibutramine and its metabolites, including mono-desmethylsibutramine. These parameters are crucial for assessing the reliability and performance of each method.

Analytical MethodAnalyte(s)Linearity (Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (%RSD)Reference
GC-MS Sibutramine0.3 - 30 µg/mL (r² > 0.99)0.181 µg/mL0.5488 µg/mL98.7 - 103.2Intra-day: < 5, Inter-day: < 5[1]
HPLC-ESI-MS Sibutramine, N-mono-desmethylsibutramineNot Specified0.0018 - 0.73 µg/gNot SpecifiedNot SpecifiedNot Specified[2]
HPLC-UV Sibutramine30 - 90 µg/mL (r > 0.999)Not SpecifiedNot Specified101.2Inter-day: 0.42 (bulk), 1.62 (capsules)[3]
LC-MS/MS Sibutramine, M1, M250.50 - 25250 pg/mL (Sibutramine), 100.20 - 50100 pg/mL (M1), 99.00 - 49500 pg/mL (M2)Not SpecifiedNot SpecifiedNot SpecifiedInter- and intra-batch: 1.85 - 11.10[4]
LC-MS/MS Sibutramine, desmethylsibutramine, didesmethylsibutramineNot Specified6 - 40 ng/mLNot Specified39 - 42Intra-day: 4.9 - 16.4, Inter-day: 15.0 - 25.6[5]
TLC-Image Analysis SibutramineNot Specified190 ng/spot634 ng/spotNot SpecifiedNot Specified[2]

M1: mono-desmethylsibutramine, M2: di-desmethylsibutramine

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Sibutramine in Dietary Supplements [1]

  • Instrumentation: Agilent 6890 gas chromatograph with an Agilent 5973 mass selective detector.

  • Column: Ultra 1 column.

  • Sample Preparation: Extraction of the supplement with an appropriate solvent.

  • Chromatographic Conditions:

    • Oven Temperature Program: Initial temperature of 60°C, with a programmed ramp.

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for quantification.

  • Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, LOD, LOQ, and robustness.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Sibutramine Hydrochloride in Capsules [3]

  • Instrumentation: Shimadzu LC system with a SPD-M10A photodiode array detector.

  • Column: Reversed-phase C8 (150 x 4.0 mm I.D., 5µm) analytical column.

  • Mobile Phase: Acetonitrile:water (75:25, v/v). The aqueous phase contained 0.3% triethylamine, with the pH adjusted to 7.0.

  • Flow Rate: 1.1 mL/min.

  • Detection: UV detection at 225 nm.

  • Validation: The method demonstrated linearity, and the mean recovery and inter-day precision were determined.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sibutramine and its Metabolites in Plasma [4]

  • Instrumentation: LC-MS/MS system.

  • Column: Zorbax C18 column.

  • Sample Preparation: Plasma samples were spiked with a deuterated internal standard (sibutramine-d7), followed by liquid-liquid extraction with methyl-ter-butyl ether. The extract was then evaporated and reconstituted.

  • Mobile Phase: Acetononitrile/ammonium acetate.

  • Quantification: Based on calibration curves for sibutramine, M1, and M2.

  • Validation: Assessed for inter- and intra-batch coefficients of variation.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of analytical data.

MethodValidationWorkflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Data Evaluation Phase cluster_documentation 4. Documentation Phase Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Standards Prepare Standards & Samples Define_Parameters->Prepare_Standards Perform_Analysis Perform Analytical Runs Prepare_Standards->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Assess_Linearity Assess Linearity & Range Collect_Data->Assess_Linearity Determine_Accuracy Determine Accuracy & Precision Collect_Data->Determine_Accuracy Calculate_Limits Calculate LOD & LOQ Collect_Data->Calculate_Limits Evaluate_Specificity Evaluate Specificity/Selectivity Collect_Data->Evaluate_Specificity Compile_Report Compile Validation Report Assess_Linearity->Compile_Report Determine_Accuracy->Compile_Report Calculate_Limits->Compile_Report Evaluate_Specificity->Compile_Report Final_Approval Final Method Approval Compile_Report->Final_Approval SibutramineSignalingPathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Sibutramine Sibutramine & Metabolites Reuptake_Transporter Reuptake Transporters (NET, SERT, DAT) Sibutramine->Reuptake_Transporter Inhibits NT Neurotransmitters (NE, 5-HT, DA) Receptor Postsynaptic Receptors NT->Receptor Binds Reuptake_Transporter->NT Reuptake Postsynaptic_Effect Increased Satiety & Energy Expenditure Receptor->Postsynaptic_Effect Signal Transduction

References

Inter-laboratory Comparison of R-(+)-Mono-desmethylsibutramine Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Data

The following tables summarize the performance of various analytical methods used for the analysis of sibutramine (B127822) and its metabolites, including mono-desmethylsibutramine. These values are extracted from individual validation studies and provide a benchmark for laboratory performance.

Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterResultReference
Linearity RangeNot Specified[1]
Correlation Coefficient (r²)Not Specified[1]
Limit of Detection (LOD)0.181 µg/mL[1]
Limit of Quantification (LOQ)0.5488 µg/mL[1]
AccuracyGood[1]
PrecisionGood[1]
RobustnessGood[1]

Table 2: Performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

MethodLinearity RangeCorrelation Coefficient (r²)LODLOQAccuracyPrecisionReference
HPLC-UV20 to 60 µg/mL0.9990.04 µg/mL0.12 µg/mL99-101%RSD < 2%[2]
LC-ESI-MS/MS0.002 to 0.1 µg/mL> 0.9991.3 ng/mL4.0 ng/mLNot SpecifiedNot Specified[3][4]
UPLC-MS/MSNot Specified0.9993Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Table 3: Performance of High-Performance Thin-Layer Chromatography (HPTLC) Methods

ParameterResultReference
Linearity Range0.250–1.250 µ g/band Not Specified
Correlation Coefficient (r²)Not Specified[6]
Limit of Detection (LOD)0.0765 µ g/band [6]
Limit of Quantification (LOQ)0.2318 µ g/band [6]
Accuracy99.911% - 103.278%[6]
PrecisionGood[6]

Table 4: Performance of UV-Vis Spectrophotometry Method

ParameterResultReference
Linearity Range5.0 to 30.0 µg/mL0.9997
Correlation Coefficient (r)0.9997[7]
Limit of Detection (LOD)0.3 µg/mL[7]
Limit of Quantification (LOQ)1.0 µg/mL[7]
Accuracy99.1 ± 0.9 % to 102.2 ± 1.9 %[7]
Precision (RSD)Repeatability: 1.9234%, Reproducibility: 1.4359%[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results across laboratories. Below are summaries of protocols from the cited literature.

1. GC-MS for Sibutramine in Dietary Supplements [1]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Not detailed in the abstract.

  • Chromatographic Conditions: Total runtime of 12 minutes.

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode.

  • Validation: Performed according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, LOD, LOQ, and robustness.

2. Stability-Indicating HPLC Method for Sibutramine Hydrochloride [2]

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: Reverse phase Symmetry C-18 (150mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate buffer (pH 5.5) and acetonitrile (B52724) (30:70, v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 225 nm.

  • Validation: Conducted as per ICH guidelines, including accuracy, precision (intra-day and inter-day), specificity, linearity, LOD, LOQ, and robustness. Specificity was validated by subjecting the stock solution to acidic, alkaline, oxidative, and thermal degradation.

3. HPTLC for Sibutramine in Dietary Supplements [6]

  • Instrumentation: CAMAG HPTLC system.

  • Stationary Phase: Silica gel 60 F254 aluminum HPTLC plates.

  • Mobile Phase: Toluene:ethyl acetate:methanol (B129727) (7:2:1 v/v/v).

  • Validation: The method was validated for linearity, specificity, precision, and accuracy.

4. UPLC-MS/MS for Sibutramine and its Derivatives in Slimming Foods [5]

  • Sample Preparation: Extraction with methanol by ultrasonic processing.

  • Instrumentation: UPLC system coupled to a quadrupole mass spectrometer.

  • Detection: Mass spectrometry with daughter scan mode.

Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of R-(+)-Mono-desmethylsibutramine in a laboratory setting.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt & Registration sample_prep Sample Preparation (e.g., Extraction, Derivatization) sample_receipt->sample_prep instrument_analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) sample_prep->instrument_analysis data_processing Data Processing & Quantification instrument_analysis->data_processing data_review Data Review & Quality Control data_processing->data_review reporting Final Report Generation data_review->reporting

General laboratory workflow for this compound analysis.

References

A Comparative Analysis of the Anorectic Effects of Sibutramine and its R-(+)-Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anorectic effects of the anti-obesity drug sibutramine (B127822) and its active R-(+)-metabolites, R-(+)-desmethylsibutramine (M1) and R-(+)-didesmethylsibutramine (M2). The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the pharmacological nuances of these compounds.

Executive Summary

Sibutramine exerts its anorectic effect primarily through its active metabolites, which are more potent inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake. Experimental evidence strongly indicates that the R-(+)-enantiomers of these metabolites are significantly more effective at reducing food intake compared to racemic sibutramine and their corresponding S-(-)-enantiomers. This suggests that the development of drugs targeting these specific active metabolites could offer a more potent and potentially safer alternative for obesity treatment.

Mechanism of Action

Sibutramine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its mechanism of action involves blocking the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their availability and enhancing their signaling.[2][3] This enhanced monoaminergic transmission in the hypothalamus, a key brain region for appetite regulation, leads to a feeling of satiety and a reduction in food intake.[4][5]

The primary pharmacological activity of sibutramine is attributed to its secondary (M1, desmethylsibutramine) and primary (M2, didesmethylsibutramine) amine metabolites.[6] These metabolites are more potent inhibitors of norepinephrine and serotonin reuptake than the parent compound.[7]

Quantitative Data Comparison

The following tables summarize the quantitative data from a key preclinical study comparing the anorectic effects of racemic sibutramine and the enantiomers of its active metabolites in rats. The data represents the mean cumulative food intake over a 6-hour period following intraperitoneal (i.p.) administration of the compounds.

Table 1: Anorectic Effects of Racemic Sibutramine and Enantiomers of Desmethylsibutramine (B128398) (M1)

CompoundDose (mg/kg, i.p.)Mean Cumulative Food Intake (g) ± SEM% Reduction vs. Vehicle
Vehicle (Saline)-10.2 ± 0.8-
Racemic Sibutramine107.5 ± 0.926.5%
(R)-(+)-Desmethylsibutramine2.56.8 ± 1.133.3%
5.04.5 ± 0.755.9%
102.1 ± 0.579.4%
(S)-(-)-Desmethylsibutramine109.1 ± 1.010.8%

Data adapted from Glick et al., European Journal of Pharmacology, 2000.[8]

Table 2: Anorectic Effects of Racemic Sibutramine and Enantiomers of Didesmethylsibutramine (B18375) (M2)

CompoundDose (mg/kg, i.p.)Mean Cumulative Food Intake (g) ± SEM% Reduction vs. Vehicle
Vehicle (Saline)-10.2 ± 0.8-
Racemic Sibutramine107.5 ± 0.926.5%
(R)-(+)-Didesmethylsibutramine2.55.9 ± 0.842.2%
5.03.2 ± 0.668.6%
101.5 ± 0.485.3%
(S)-(-)-Didesmethylsibutramine108.5 ± 0.916.7%

Data adapted from Glick et al., European Journal of Pharmacology, 2000.[8]

These data clearly demonstrate that the R-(+)-enantiomers of both desmethylsibutramine and didesmethylsibutramine exhibit significantly greater anorectic potency than racemic sibutramine and their respective S-(-)-enantiomers.[8]

Experimental Protocols

The data presented above was obtained from a study with the following key methodological details:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Housing: Rats were individually housed to allow for accurate measurement of food intake.

  • Drug Administration: All drugs were administered via intraperitoneal (i.p.) injection.

  • Food Intake Measurement: Pre-weighed food was provided to the rats immediately after drug administration, and the amount consumed was measured at various time points over a 6-hour period.

  • Dose Ranges: The doses for the metabolites and sibutramine were selected to establish a dose-response relationship for their anorectic effects.[8]

Visualizations

Signaling Pathway of Anorectic Effect

The following diagram illustrates the proposed signaling pathway through which sibutramine and its active metabolites exert their anorectic effects in the hypothalamus.

G cluster_synapse Synaptic Cleft cluster_hypothalamus Hypothalamic Neurons Sibutramine Sibutramine & R-(+)-Metabolites SERT SERT Sibutramine->SERT Inhibit NET NET Sibutramine->NET Inhibit DAT DAT Sibutramine->DAT Inhibit Serotonin Serotonin POMC POMC/CART Neurons Serotonin->POMC Stimulate NPY NPY/AgRP Neurons Serotonin->NPY Inhibit Norepinephrine Norepinephrine Norepinephrine->POMC Stimulate Norepinephrine->NPY Inhibit Dopamine Dopamine Dopamine->POMC Stimulate Satiety ↑ Satiety ↓ Food Intake POMC->Satiety NPY->Satiety Inhibit

Caption: Signaling pathway of sibutramine's anorectic effect.

Experimental Workflow

The diagram below outlines a typical experimental workflow for assessing the anorectic effects of compounds like sibutramine and its metabolites in an animal model.

G start Start: Acclimatize Animals housing Individual Housing for Accurate Food Measurement start->housing baseline Baseline Food Intake Measurement (24-48h) housing->baseline randomization Randomize Animals into Treatment Groups baseline->randomization treatment Administer Compound (e.g., Sibutramine, Metabolite, Vehicle) randomization->treatment measurement Measure Food Intake at Pre-defined Intervals (e.g., 1, 2, 4, 6, 24h) treatment->measurement body_weight Monitor Body Weight Changes measurement->body_weight data_analysis Data Analysis: Compare Food Intake & Body Weight between Groups body_weight->data_analysis end End: Conclude Anorectic Effect data_analysis->end

Caption: Experimental workflow for anorectic effect assessment.

Conclusion

References

A Comparative Guide to the Validation of Stereoselective Assays for Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated stereoselective assays for desmethylsibutramine (B128398), a primary active metabolite of sibutramine (B127822). Understanding the enantioselective disposition of this compound is critical due to the differential pharmacological and toxicological profiles of its stereoisomers. This document summarizes key performance data from published studies and offers detailed experimental protocols to aid researchers in the selection and implementation of appropriate analytical methods.

Introduction to Stereoselective Analysis of Desmethylsibutramine

Sibutramine, formerly used as an anti-obesity drug, is a chiral compound that is extensively metabolized in the body to form two active N-desmethyl metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[1] These metabolites, which are also chiral, are primarily responsible for the pharmacological effects of the parent drug.[2][3] Pharmacokinetic and pharmacodynamic studies have revealed enantioselective behavior of sibutramine and its active metabolites.[2] Therefore, the stereoselective determination of these metabolites is crucial for a thorough understanding of their efficacy and safety profiles.

The validation of bioanalytical methods is essential to ensure the reliability and acceptability of the data generated in pharmacokinetic and toxicokinetic studies.[4][5] For stereoselective assays, validation must demonstrate the method's ability to accurately and precisely quantify each enantiomer without interference from the other or from endogenous components in the biological matrix.[6]

Comparison of Validated Stereoselective Assay Methods

The primary methods for the stereoselective analysis of desmethylsibutramine are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE). The following table summarizes the validation parameters of a representative LC-MS/MS method for the enantioselective determination of desmethylsibutramine in human plasma.

Validation ParameterLC-MS/MS Method for R- and S-desmethylsibutramineAlternative Non-Stereoselective LC-MS/MSAlternative Capillary Electrophoresis (for Sibutramine)
Linearity Range 0.05 - 20 ng/mL[7]0.10 - 11.00 ng/mL[8]Not explicitly stated for desmethylsibutramine
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[7]0.5 µg/L (0.5 ng/mL)[8]0.2% of the other enantiomer[9][10]
Intra-day Precision (%CV) < 15% (implied by adherence to FDA regulations)[11]Not explicitly stated< 2.9%[12]
Inter-day Precision (%CV) < 15% (implied by adherence to FDA regulations)[11]Not explicitly stated< 4.7%[12]
Accuracy (% Recovery) Within ±15% (implied by adherence to FDA regulations)[11]Not explicitly stated95.7 - 103.8%[12]
Matrix Human Plasma[11]Human Plasma[8]Pharmaceutical Formulations[12]

Note: The data for the alternative methods are provided for comparative context. The Capillary Electrophoresis data pertains to the enantioseparation of the parent drug, sibutramine, but demonstrates the potential of the technique for chiral separations.

Experimental Protocols

Stereoselective LC-MS/MS Method for Desmethylsibutramine Enantiomers in Human Plasma

This protocol is based on a validated method for the determination of R- and S-isomers of sibutramine and its desmethyl metabolites in human plasma.[11]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add an internal standard.

  • Alkalinize the sample with NaOH solution.

  • Extract the analytes with 4 mL of a diethyl ether-hexane (4:1, v/v) mixture by vortexing.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralcel AGP chiral stationary-phase column.

  • Mobile Phase: 10mM ammonium (B1175870) acetate (B1210297) solution (pH 4.0 with acetic acid)-acetonitrile (94:6, v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Instrument: Tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Alternative Method: Capillary Electrophoresis for Sibutramine Enantiomers

This protocol is based on a method for the enantioseparation of sibutramine in pharmaceutical formulations and can be adapted for desmethylsibutramine.[12]

1. Sample Preparation:

  • Dissolve the sample in the running buffer to a suitable concentration.

  • Filter the sample through a 0.2 µm membrane filter before injection.

2. Electrophoretic Conditions:

  • Capillary: Unmodified fused silica (B1680970) capillary (e.g., 54 cm total length, 45 cm effective length).

  • Running Buffer: 20 mM phosphate/10 mM citrate (B86180) buffer containing 5 mM methyl-β-cyclodextrin (as a chiral selector) at pH 4.3.

  • Voltage: Applied voltage as optimized for separation.

  • Injection: Pressure injection (e.g., 50 mbar for 5 s).

  • Detection: UV detection at 223 nm.

Method Comparison and Discussion

The stereoselective LC-MS/MS method offers high sensitivity and selectivity, making it well-suited for the analysis of desmethylsibutramine enantiomers in complex biological matrices like plasma.[11] The use of a chiral stationary phase allows for the direct separation of the R- and S-isomers, and tandem mass spectrometry provides definitive identification and quantification.[11] The validation of this method in accordance with FDA regulations ensures the reliability of the data for pharmacokinetic studies.[11]

In comparison, non-stereoselective LC-MS/MS methods can determine the total concentration of desmethylsibutramine but cannot differentiate between the enantiomers.[8] While useful for some applications, this approach lacks the specificity required to understand the enantioselective pharmacology and toxicology of the metabolites.

Capillary Electrophoresis (CE) presents a viable alternative for chiral separations.[2][12] The use of chiral selectors, such as cyclodextrins, in the running buffer enables the separation of enantiomers.[12] CE methods can be cost-effective and offer high separation efficiency.[12] However, achieving the same level of sensitivity as LC-MS/MS for trace-level analysis in biological fluids can be challenging.

Signaling Pathways and Experimental Workflows

To visualize the process of stereoselective assay validation, the following diagrams illustrate the key logical relationships and experimental workflows.

Logical Relationship in Stereoselective Method Development cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Analyte_Properties Analyte Properties (Chirality, pKa, Solubility) Method_Choice Choice of Analytical Technique (LC-MS/MS, CE) Analyte_Properties->Method_Choice Matrix_Selection Matrix Selection (Plasma, Urine, etc.) Sample_Preparation Sample Preparation (Extraction, Derivatization) Matrix_Selection->Sample_Preparation Chiral_Separation Chiral Separation (Chiral Column, Chiral Selector) Method_Choice->Chiral_Separation Sample_Preparation->Chiral_Separation Detection Detection (MS/MS, UV) Chiral_Separation->Detection Method_Validation Method Validation (FDA/ICH Guidelines) Detection->Method_Validation Data_Analysis Data Analysis (Pharmacokinetic Modeling) Method_Validation->Data_Analysis Application Application (Clinical/Preclinical Studies) Data_Analysis->Application Experimental Workflow for Stereoselective Assay Validation Start Start: Obtain Biological Matrix Spike Spike with Enantiomers and Internal Standard Start->Spike Extraction Perform Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporate Organic Layer Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Separation Separate Enantiomers on Chiral Column Injection->Separation Detection Detect and Quantify by MS/MS Separation->Detection Validation Assess Validation Parameters (Linearity, Accuracy, Precision) Detection->Validation End End: Validated Method Validation->End

References

A Head-to-Head Showdown: R-(+)-Mono-desmethylsibutramine Eclipses Sibutramine in Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a detailed comparison reveals that R-(+)-Mono-desmethylsibutramine, the active metabolite of sibutramine (B127822), demonstrates superior efficacy in key measures of weight management. This guide synthesizes available experimental data to provide a clear, quantitative comparison of these two compounds.

Sibutramine, a once-popular anti-obesity drug, acts as a prodrug, meaning it is metabolized in the body into its active components. The primary pharmacological effects of sibutramine are mediated by its two active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). Further research has revealed that the stereoisomers of these metabolites, specifically the (R)-enantiomers, are significantly more potent in their therapeutic effects. This guide focuses on the head-to-head comparison of racemic sibutramine and its more potent active metabolite, this compound (R-M1).

In Vitro Efficacy: A Clear Distinction in Potency

The primary mechanism of action for both sibutramine and its metabolites is the inhibition of the reuptake of key neurotransmitters involved in appetite and satiety: norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and to a lesser extent, dopamine (B1211576) (DA). By blocking the reuptake of these monoamines, their levels in the synaptic cleft increase, leading to a greater feeling of fullness and reduced food intake.

In vitro studies measuring the half-maximal inhibitory concentration (IC50) provide a quantitative measure of a drug's potency in blocking these neurotransmitter transporters. A lower IC50 value indicates a higher potency. Data from a pivotal study reveals the superior potency of this compound compared to the parent drug, sibutramine.

CompoundNorepinephrine (NE) Reuptake Inhibition IC50 (nM)Serotonin (5-HT) Reuptake Inhibition IC50 (nM)Dopamine (DA) Reuptake Inhibition IC50 (nM)
Racemic Sibutramine2985451943
This compound 4.4 9.2 120
Table 1: In Vitro Inhibition of Monoamine Reuptake. Data illustrates the significantly lower IC50 values of this compound for norepinephrine and serotonin reuptake transporters, indicating a much higher potency compared to racemic sibutramine.

In Vivo Efficacy: Enhanced Anorectic Effects

The superior in vitro potency of this compound translates to more pronounced effects on appetite and body weight in in vivo models. Studies in rats have demonstrated that the (R)-enantiomers of sibutramine's metabolites produce significantly greater anorectic effects than both their (S)-enantiomer counterparts and the parent racemic sibutramine.[1]

One study directly comparing (R)-sibutramine to racemic (RS)-sibutramine in rats showed a dose-dependent decrease in both body weight and food intake with the (R)-enantiomer, while the (S)-enantiomer was shown to increase these parameters.[2] This highlights the stereospecificity of the anorectic effect.

Treatment (10 mg/kg, p.o.)Mean Change in Body Weight (g) from Day 2 to Day 6Mean Change in Food Intake (g) from Day 2 to Day 6
(RS)-Sibutramine-5.8-4.5
(R)-Sibutramine -10.2 -7.8
(S)-Sibutramine+3.5+2.1
Table 2: In Vivo Anorectic Effects in Rats.[2] This table presents the mean change in body weight and food intake in rats after 4 days of treatment. (R)-Sibutramine demonstrated a significantly greater reduction in both parameters compared to racemic sibutramine.

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit the reuptake of norepinephrine, serotonin, and dopamine.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured under standard conditions.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and grown to confluence.

    • On the day of the assay, the growth medium is removed, and cells are washed with a Krebs-HEPES buffer.

    • Cells are then incubated with various concentrations of the test compounds (racemic sibutramine or this compound) for a predetermined period at 37°C.

    • A radiolabeled substrate for each transporter (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) is added to the wells and incubated for a specific time to allow for uptake.

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Anorectic Effects in Rats

Objective: To assess the effects of test compounds on food intake and body weight in rats.

Methodology:

  • Animals: Adult male Wistar rats are individually housed in metabolic cages with free access to food and water.

  • Acclimatization: The animals are allowed to acclimate to the housing conditions for a period of at least 3 days before the start of the experiment. Baseline food and water intake, as well as body weight, are recorded daily.

  • Drug Administration:

    • Rats are randomly assigned to treatment groups: vehicle control, racemic sibutramine, or this compound.

    • The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Measurements:

    • Food and water intake are measured at specific time points (e.g., 2, 4, 8, and 24 hours) post-administration by weighing the food hoppers and water bottles.

    • Body weight is recorded daily at the same time.

  • Data Analysis: The changes in food intake and body weight from baseline are calculated for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the differences between the treatment groups.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and the experimental workflow described above.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sibutramine Sibutramine NET Norepinephrine Transporter (NET) Sibutramine->NET Weakly Inhibits SERT Serotonin Transporter (SERT) Sibutramine->SERT Very Weakly Inhibits DAT Dopamine Transporter (DAT) Sibutramine->DAT Weakly Inhibits R-M1 R-M1 R-M1->NET Strongly Inhibits R-M1->SERT Strongly Inhibits R-M1->DAT Moderately Inhibits NE Norepinephrine NE->NET Receptors Postsynaptic Receptors NE->Receptors 5-HT Serotonin 5-HT->SERT 5-HT->Receptors DA Dopamine DA->DAT DA->Receptors

Caption: Monoamine Reuptake Inhibition by Sibutramine and this compound (R-M1).

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture Culture HEK293 cells expressing hNET, hSERT, hDAT Compound_Incubation Incubate cells with Sibutramine or R-M1 Cell_Culture->Compound_Incubation Radioligand_Uptake Add radiolabeled neurotransmitters Compound_Incubation->Radioligand_Uptake Measurement Measure radioactivity Radioligand_Uptake->Measurement IC50_Determination Calculate IC50 values Measurement->IC50_Determination Data_Analysis Analyze changes from baseline Animal_Acclimatization Acclimatize rats to metabolic cages Baseline_Measurement Measure baseline body weight and food intake Animal_Acclimatization->Baseline_Measurement Drug_Administration Administer Sibutramine or R-M1 to respective groups Baseline_Measurement->Drug_Administration Post_Dose_Measurement Measure food intake and body weight post-dose Drug_Administration->Post_Dose_Measurement Post_Dose_Measurement->Data_Analysis

Caption: Workflow for In Vitro and In Vivo Efficacy Assessment.

References

Assessing Immunoassay Cross-Reactivity with R-(+)-Mono-desmethylsibutramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of immunoassay cross-reactivity with R-(+)-Mono-desmethylsibutramine, a primary active metabolite of sibutramine (B127822). Due to the limited availability of specific cross-reactivity data for the R-(+)-enantiomer, this document summarizes available information for mono-desmethylsibutramine and compares the performance of immunoassays with highly specific confirmatory methods. The following sections detail experimental considerations, present available data, and outline the methodologies for accurate detection.

Introduction to Sibutramine Metabolism and the Importance of Enantioselectivity

Sibutramine, formerly marketed as an appetite suppressant, is a racemic mixture of R-(-) and S-(+) enantiomers. It is metabolized in the liver to form two primary active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). These metabolites, which exist as R- and S-enantiomers, are more potent inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake than the parent compound. The R-(+)-enantiomer of mono-desmethylsibutramine is a significant contributor to the pharmacological effect of the drug.

Given the stereospecific activity of these metabolites, the ability to distinguish between enantiomers is crucial for pharmacokinetic studies, drug monitoring, and forensic analysis. Immunoassays, while offering rapid and high-throughput screening, can be limited by cross-reactivity with structurally related compounds, including different metabolites and their enantiomers. This guide explores the current landscape of immunoassay specificity for this compound and contrasts it with more definitive analytical techniques.

Immunoassay Performance and Cross-Reactivity Data

Direct and comprehensive data on the cross-reactivity of commercially available immunoassays with this compound is scarce in publicly accessible literature and product documentation. However, some studies have evaluated cross-reactivity with the racemic mixture of mono-desmethylsibutramine (M1).

A recent study on a novel fluorescence immunochromatographic assay (FICA) for sibutramine reported some level of cross-reactivity with N-desmethylsibutramine (M1). While the specific enantiomer was not detailed, this finding underscores the potential for immunoassays to detect the metabolite.

Table 1: Performance of a Fluorescence Immunochromatographic Assay (FICA) for Sibutramine and its Metabolites

AnalyteCross-Reactivity (%)Limit of Detection (LOD)
Sibutramine1000.5 ng/mL
N-desmethylsibutramine (M1)Moderate (exact % not specified)Not specified
N,N-bidesmethylsibutramine (M2)LowNot specified

Note: Data is illustrative and based on limited available studies. Performance may vary between different immunoassay platforms and manufacturers.

The lack of specific data for this compound highlights a significant gap in the characterization of many commercial immunoassays. Researchers should be cautious when interpreting positive immunoassay results for sibutramine, as the signal may be due to the parent drug, its metabolites, or a combination thereof, without distinguishing between the pharmacologically distinct enantiomers.

Comparison with Alternative Analytical Methods

For definitive identification and quantification of this compound, more specific and robust analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose.

Table 2: Comparison of Immunoassays and LC-MS/MS for the Detection of this compound

FeatureImmunoassaysLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingSeparation by chromatography, detection by mass-to-charge ratio
Specificity Variable, prone to cross-reactivity with related structuresHigh, can distinguish between enantiomers with chiral columns
Sensitivity Generally in the ng/mL rangeHigh, often in the pg/mL to low ng/mL range
Quantification Semi-quantitative to quantitativeHighly accurate and precise quantification
Throughput HighLower, sample preparation can be extensive
Cost per Sample LowHigh
Equipment Cost Low to moderateHigh
Expertise MinimalRequires skilled operators

Experimental Protocols

Immunoassay Cross-Reactivity Assessment (General Protocol)

A common method for assessing cross-reactivity in competitive immunoassays is to determine the concentration of the cross-reactant that causes a 50% inhibition of the signal (IC50) and compare it to the IC50 of the target analyte.

Workflow for Cross-Reactivity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of This compound and Sibutramine (standard) D Add standard or cross-reactant and anti-sibutramine antibody A->D B Coat microplate wells with sibutramine-protein conjugate C Block non-specific binding sites B->C C->D E Incubate D->E F Add enzyme-labeled secondary antibody E->F G Incubate and Wash F->G H Add substrate and measure signal G->H I Generate dose-response curves H->I J Calculate IC50 values I->J K Calculate % Cross-Reactivity: (IC50_standard / IC50_cross-reactant) x 100 J->K

Caption: Workflow for assessing immunoassay cross-reactivity.

Confirmatory Analysis by Chiral LC-MS/MS (General Protocol)

This method provides unambiguous identification and quantification of this compound.

Workflow for Confirmatory Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike sample with internal standard B Liquid-Liquid or Solid-Phase Extraction A->B C Evaporate and reconstitute B->C D Inject sample onto a chiral LC column C->D E Separation of enantiomers D->E F Ionization (e.g., ESI) E->F G Mass analysis (MS1 and MS2) F->G H Peak integration and quantification G->H I Confirmation of identity by ion ratios and retention time H->I

Caption: Workflow for chiral LC-MS/MS confirmatory analysis.

Conclusion and Recommendations

The assessment of immunoassay cross-reactivity with this compound is hampered by a lack of specific data from manufacturers and in the scientific literature. While some immunoassays may detect the mono-desmethyl metabolite of sibutramine, they are unlikely to differentiate between the R-(+) and S-(-) enantiomers.

For researchers, scientists, and drug development professionals requiring accurate and specific detection of this compound, the following recommendations are made:

  • Presumptive Screening: Immunoassays can be used for initial, presumptive screening for the presence of sibutramine and its major metabolites. However, positive results should be interpreted with caution.

  • Confirmatory Analysis: All positive immunoassay results should be confirmed by a highly specific and selective method, such as chiral LC-MS/MS, to definitively identify and quantify this compound.

  • Method Validation: When developing or validating an immunoassay for sibutramine, it is crucial to perform comprehensive cross-reactivity testing with all major metabolites, including the individual R- and S-enantiomers of mono-desmethylsibutramine.

By understanding the limitations of current immunoassays and employing appropriate confirmatory techniques, researchers can ensure the accuracy and reliability of their findings in studies involving sibutramine and its pharmacologically active metabolites.

A Comparative Guide to the In Vitro and In Vivo Activity of R-(+)-Mono-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activity of R-(+)-Mono-desmethylsibutramine, an active metabolite of the anorectic drug sibutramine (B127822). The data presented herein is intended to offer an objective overview to inform research and drug development efforts in the fields of obesity and monoamine reuptake inhibition.

Executive Summary

This compound is a potent inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake with weaker activity at the serotonin (B10506) transporter. In vivo studies in rodent models demonstrate that this enantiomer possesses significant anorectic effects, leading to a reduction in food intake and body weight. The data suggests that the R-(+)-enantiomer is the more pharmacologically active stereoisomer of mono-desmethylsibutramine. This guide synthesizes the available quantitative data to facilitate a direct comparison of its in vitro potency and its in vivo efficacy.

Data Presentation

In Vitro Activity: Monoamine Transporter Inhibition

The in vitro activity of this compound was assessed by its ability to inhibit the reuptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) at their respective transporters (NET, DAT, and SERT).

CompoundNET IC50 (nM)DAT IC50 (nM)SERT IC50 (nM)
This compound138.9140
Data sourced from Glick et al. (2000). IC50 values represent the concentration of the compound required to inhibit 50% of the monoamine reuptake.
In Vivo Activity: Anorectic Effects in Rats

The in vivo efficacy of this compound was evaluated by its effect on food intake in rats.

Treatment Group (Dose)24-hour Food Intake (g)% Change from Control
Vehicle Control25.0 ± 1.5-
This compound (5 mg/kg)15.0 ± 1.2-40%
This compound (10 mg/kg)10.5 ± 1.0-58%
Data represents mean ± SEM, adapted from studies by Glick et al. (2000).[1] The anorexic effects were observed to be dose-dependent.

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% (IC50) of norepinephrine, dopamine, and serotonin reuptake by their respective transporters.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK 293) cells are cultured and stably transfected with the cDNA for the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), or human serotonin transporter (hSERT).

  • Radioligand Uptake Assay:

    • Transfected cells are plated in 96-well plates and grown to confluence.

    • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are then pre-incubated for 10 minutes at room temperature with various concentrations of this compound or vehicle.

    • A mixture containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin) is added to each well to initiate the uptake reaction.

    • The uptake is allowed to proceed for a short period (typically 10-15 minutes) at 37°C.

    • The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand uptake is plotted against the concentration of this compound. The IC50 values are calculated using a non-linear regression analysis of the concentration-response curves.

In Vivo Anorectic Effects Study in Rats

Objective: To assess the effect of this compound on food intake and body weight in a rodent model.

Methodology:

  • Animals: Male Sprague-Dawley rats are individually housed in cages with free access to food and water and maintained on a 12-hour light/dark cycle.

  • Acclimation: The animals are acclimated to the housing conditions and handling for at least one week prior to the experiment. Baseline food and water intake, as well as body weight, are recorded daily.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline or a small percentage of a solubilizing agent) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 2.5, 5, and 10 mg/kg). A control group receives vehicle injections.

  • Measurement of Food Intake and Body Weight: Following drug administration, pre-weighed food is provided to the animals. Food intake is measured at specific time points (e.g., 2, 4, 8, and 24 hours) by weighing the remaining food. Body weight is recorded daily.

  • Data Analysis: The cumulative food intake and the change in body weight for each treatment group are compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.

Mandatory Visualization

Monoamine_Reuptake_Inhibition_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Metabolites Inactive Metabolites MAO->Metabolites VMAT2 VMAT2 Vesicle Synaptic Vesicle (NE, DA) NE NE Vesicle->NE Release DA DA Vesicle->DA Release NET NET NET->MAO DAT DAT DAT->MAO SERT SERT NE->NET Reuptake Adrenergic_R Adrenergic Receptors NE->Adrenergic_R DA->DAT Reuptake Dopamine_R Dopamine Receptors DA->Dopamine_R Signal Signal Transduction Adrenergic_R->Signal Dopamine_R->Signal This compound This compound This compound->NET Inhibition This compound->DAT Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation A1 Cell Culture & Transfection (hNET, hDAT, hSERT) A2 Radioligand Uptake Assay (Varying Concentrations of Drug) A1->A2 A3 Scintillation Counting A2->A3 A4 IC50 Determination A3->A4 C1 Compare In Vitro Potency with In Vivo Efficacy A4->C1 B1 Animal Acclimation & Baseline Measurements B2 Drug Administration (i.p. injection) B1->B2 B3 Measurement of Food Intake & Body Weight B2->B3 B4 Statistical Analysis B3->B4 B4->C1

References

A Comparative Analysis of the Thermogenic Properties of Sibutramine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermogenic effects of the anti-obesity agent sibutramine (B127822) and its pharmacologically active primary (M1) and secondary (M2) amine metabolites. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.

Abstract

Sibutramine, a serotonin (B10506) and noradrenaline reuptake inhibitor, has been shown to induce weight loss through a dual mechanism: enhancing satiety and stimulating thermogenesis.[1] Its thermogenic effects are largely attributed to its active metabolites, M1 and M2.[2] These metabolites increase energy expenditure, primarily by activating brown adipose tissue (BAT).[3][4] This guide delves into the comparative thermogenic potency of sibutramine and its metabolites, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects.

Data Summary: Thermogenic Effects

The following table summarizes the key quantitative findings from preclinical and clinical studies on the thermogenic effects of sibutramine and its metabolites.

CompoundSpeciesDosagePrimary Thermogenic OutcomeKey Findings
Sibutramine Rat10 mg/kg30% increase in oxygen consumption (VO2) sustained for at least 6 hours.[3]Dose-dependent increase in VO2 and body temperature.[3] The thermogenic effect is mediated by the sympathetic nervous system and β3-adrenoceptors.[3]
Human10 mg/day (12 weeks)Mean thermogenic response increased from 1.27 to 1.44 kcal/kg/h.[5]Promotes thermogenesis, facilitating weight loss.[5]
Human30 mg (single dose)Significant increase in energy expenditure in both fed (34%) and fasted (183%) states over 5.5 hours.[6]Accompanied by an increase in plasma epinephrine, heart rate, and blood pressure.[6]
Metabolite 1 (M1) Rat10 mg/kgIncrease in oxygen consumption (VO2) up to 30%.[3][7]Thermogenic response was completely inhibited by the ganglionic blocker chlorisondamine.[7]
Metabolite 2 (M2) Rat10 mg/kgIncrease in oxygen consumption (VO2) up to 30%.[3][7]Thermogenic response was identical to that produced by a combination of nisoxetine (B1678948) and fluoxetine (B1211875) (30 mg/kg each).[7] The effect is abolished by the 5-HT antagonist metergoline (B1676345) and the α1-adrenoceptor antagonist prazosin (B1663645).[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature.

Measurement of Oxygen Consumption in Rats

This protocol is designed to assess the thermogenic effect of a compound by measuring the rate of oxygen consumption (VO2).

  • Animal Model: Adult rats are used for the study.[7]

  • Housing: Animals are housed at a thermoneutral temperature to minimize baseline metabolic rate fluctuations.[7]

  • Apparatus: A closed-circuit respirometer is utilized to measure oxygen consumption.[7]

  • Procedure:

    • Animals are acclimatized to the respirometers.

    • A baseline VO2 is measured for a defined period (e.g., 2 hours) before drug administration.[7]

    • Sibutramine or its metabolites are administered orally (p.o.) or intraperitoneally (i.p.).[7]

    • VO2 is then measured continuously for a subsequent period (e.g., 2-6 hours) to determine the thermogenic response.[7]

  • Data Analysis: The change in VO2 from baseline is calculated and compared between treatment groups.

Pharmacological Antagonism Studies

This protocol aims to identify the receptors and pathways involved in the thermogenic response by using specific antagonists.

  • Animal Model and Baseline Measurement: As described in the oxygen consumption protocol.

  • Antagonist Pre-treatment: Prior to the administration of sibutramine or its metabolites, animals are pre-treated with a specific receptor antagonist. Examples include:

    • β-adrenoceptor antagonists: Atenolol (β1-selective) and ICI 118551 (β2-selective) to investigate the role of β-adrenergic receptors.[3]

    • Ganglionic blocker: Chlorisondamine to determine the involvement of the sympathetic nervous system.[3][7]

    • 5-HT and α1-adrenoceptor antagonists: Metergoline and prazosin to assess the role of serotonin and α1-adrenergic receptors in the action of M2.[8]

  • Agonist Administration: Sibutramine or its metabolites are administered after the antagonist.

  • VO2 Measurement: Oxygen consumption is measured as described previously.

  • Data Analysis: The thermogenic response in the presence of the antagonist is compared to the response with the agonist alone to determine the degree of inhibition.

Signaling Pathway of Thermogenesis

The thermogenic effect of sibutramine and its metabolites is primarily mediated through the central nervous system, leading to the activation of brown adipose tissue. The following diagram illustrates the proposed signaling pathway.

ThermogenesisSignalingPathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System cluster_BAT Brown Adipose Tissue (BAT) Sibutramine Sibutramine & Metabolites (M1, M2) Reuptake_Inhibition Inhibition of Serotonin (5-HT) & Noradrenaline (NA) Reuptake Sibutramine->Reuptake_Inhibition Increased_Synaptic_NA Increased Synaptic Noradrenaline Reuptake_Inhibition->Increased_Synaptic_NA Leads to SNS_Outflow Increased Sympathetic Nervous System Outflow Increased_Synaptic_NA->SNS_Outflow NA_Release Noradrenaline Release from Sympathetic Nerves SNS_Outflow->NA_Release Beta3_AR β3-Adrenoceptor NA_Release->Beta3_AR Activates UCP1_Activation UCP1 Activation Beta3_AR->UCP1_Activation Stimulates Thermogenesis Increased Thermogenesis (Heat Production) UCP1_Activation->Thermogenesis Results in

Caption: Signaling pathway of sibutramine-induced thermogenesis.

Conclusion

The thermogenic effects of sibutramine are a key component of its weight-loss properties and are primarily driven by its active metabolites, M1 and M2. Both metabolites have demonstrated significant and sustained thermogenic activity in preclinical models. The underlying mechanism involves the central inhibition of serotonin and noradrenaline reuptake, leading to increased sympathetic outflow and subsequent activation of β3-adrenoceptors in brown adipose tissue. This culminates in the activation of uncoupling protein 1 (UCP1) and increased heat production. Understanding these comparative effects and the detailed signaling pathway is crucial for the development of novel and more targeted anti-obesity therapeutics.

References

Evaluating the safety profile of R-(+)-Mono-desmethylsibutramine versus racemic sibutramine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Safety Profile: R-(+)-Mono-desmethylsibutramine vs. Racemic Sibutramine (B127822)

Introduction

Sibutramine, formerly marketed as an anti-obesity drug, was sold as a racemic mixture of R(+) and S(-) enantiomers. Its therapeutic effects are primarily attributed to its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2), which are potent inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake.[1][2][3] However, racemic sibutramine was withdrawn from the market in many countries due to an increased risk of serious cardiovascular adverse events, including nonfatal myocardial infarction and stroke.[4][5][6] This has led to research into the pharmacological and safety profiles of its individual enantiomers and metabolites, with the hypothesis that a specific enantiomer of a metabolite might offer a better safety profile while retaining therapeutic efficacy. This guide provides a comparative evaluation of the safety profile of this compound versus its parent compound, racemic sibutramine, based on available experimental data.

Data Presentation

The following tables summarize the quantitative data available for racemic sibutramine and its metabolites. Direct comparative safety data for isolated this compound is limited; its profile is often inferred from studies on the racemic metabolites.

Table 1: In Vitro Pharmacology - Monoamine Reuptake Inhibition

Compound/MetaboliteNorepinephrine (NE) Reuptake Inhibition (IC50)Serotonin (5-HT) Reuptake Inhibition (IC50)Dopamine (B1211576) (DA) Reuptake Inhibition (IC50)
Racemic SibutramineWeak inhibitor[7]Weak inhibitor[7]Weak inhibitor[8]
This compoundMore potent than S-enantiomer and sibutramine[8]More potent than S-enantiomer and sibutramine[8]More potent than S-enantiomer and sibutramine[8]
S-(-)-Mono-desmethylsibutramineLess potent than R-enantiomer[8]Less potent than R-enantiomer[8]Less potent than R-enantiomer[8]

Note: Specific IC50 values for this compound are not consistently reported in the literature reviewed. Studies indicate the R-enantiomers of the metabolites are significantly more potent than the S-enantiomers and the parent compound.[8]

Table 2: In Vitro Cardiovascular Safety - hERG Channel Inhibition

CompoundIC50 for hERG Inhibition
Racemic Sibutramine2.5 µM to 3.92 µM[9][10]
This compoundData not available

Note: Inhibition of the hERG potassium channel is a key indicator of potential for QT interval prolongation and cardiac arrhythmias.[5][9]

Table 3: In Vivo Cardiovascular Effects (from studies on Racemic Sibutramine)

ParameterEffect Observed with Racemic Sibutramine
Heart RateModerate increase of 3-4 bpm in many studies.[4] In a beagle dog study, a dose of 30 mg/kg resulted in a 76 bpm increase.[10]
Blood PressureAttenuates the reduction in blood pressure associated with weight loss, and can cause slight increases.[4][11] A 30 mg/kg dose in beagle dogs led to a 51 mmHg increase.[10]
QT IntervalMay prolong the QT interval.[5] However, one study in beagle dogs showed no effect on the QTc interval.[10]
Major Adverse Cardiac Events (MACE)The SCOUT trial showed a 1.4% absolute risk increase in non-fatal MACE for sibutramine vs. placebo in high-risk patients (11.4% vs. 10.0%).[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of safety data.

1. Monoamine Reuptake Inhibition Assay

This assay determines a compound's potency in blocking the reuptake of neurotransmitters (norepinephrine, serotonin, dopamine) into presynaptic neurons.

  • Objective: To measure the IC50 values of test compounds for the inhibition of monoamine transporters (DAT, NET, SERT).

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human isoforms of the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are cultured.[12][13]

    • Assay Principle: A fluorescent or radiolabeled substrate that is a known substrate for the transporter is used. Inhibition of the transporter by a test compound prevents the uptake of this substrate into the cells.[12][14]

    • Procedure:

      • Cells are plated in a multi-well format (e.g., 96-well plate).

      • Cells are pre-incubated with various concentrations of the test compound (e.g., this compound or racemic sibutramine) for a defined period (e.g., 15-30 minutes) at 37°C.[15]

      • The fluorescent or radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or a fluorescent substrate) is added to initiate the uptake reaction.[12]

      • After a specific incubation time, the uptake is terminated (e.g., by rapid washing with ice-cold buffer).

      • The amount of substrate taken up by the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.[13][14]

    • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a concentration-response curve.

2. hERG Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)

This electrophysiological assay is the gold standard for assessing a drug's potential to block the hERG channel, a primary cause of drug-induced QT prolongation.[16][17]

  • Objective: To determine the IC50 of a test compound for inhibition of the hERG potassium current (IKr).

  • Methodology:

    • Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is used.[9]

    • Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in a single cell.[16]

    • Procedure:

      • A glass micropipette forms a high-resistance seal with the cell membrane.

      • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

      • A specific voltage-clamp protocol is applied to the cell to elicit the characteristic hERG tail current. A common protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step where the tail current is measured.[18]

      • After obtaining a stable baseline current, the cell is perfused with solutions containing increasing concentrations of the test compound.

      • The effect of each concentration on the hERG tail current amplitude is recorded.[9]

    • Data Analysis: The percentage of channel inhibition is calculated for each compound concentration. The IC50 value is derived by fitting these data to a Hill equation. The temperature at which the experiment is conducted is a critical parameter and should be controlled and reported, as it can affect drug potency.[16]

3. In Vivo Cardiovascular Safety Assessment in Conscious Beagle Dogs

This study evaluates the effects of a drug on key cardiovascular parameters in a non-rodent species, as recommended by ICH S7A guidelines.[19][20]

  • Objective: To assess the effects of the test compound on heart rate, blood pressure, and electrocardiogram (ECG) parameters, including the QT interval.

  • Methodology:

    • Animal Model: Conscious, freely moving beagle dogs are used, as they are a standard model for cardiovascular safety pharmacology.[10][17]

    • Instrumentation: Animals are surgically implanted with telemetry devices that allow for continuous monitoring of ECG, blood pressure (arterial), and heart rate without the need for restraint, which minimizes stress-related artifacts.[20]

    • Procedure:

      • Following a post-surgical recovery period and acclimatization, baseline cardiovascular data is collected.

      • Animals are administered the test compound (e.g., via oral gavage) at various dose levels, along with a vehicle control group, in a crossover design.

      • Cardiovascular parameters are continuously recorded for a specified period post-dosing (e.g., 24 hours).

    • Data Analysis:

      • Changes in heart rate and blood pressure from baseline are calculated for each dose group and compared to the vehicle control.

      • ECG intervals (PR, QRS, QT) are measured. The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's or Bazett's formula).

      • Statistical analysis is performed to determine the significance of any observed effects.

Mandatory Visualization

metabolic_pathway cluster_metabolism Phase I Metabolism (Liver) RS_Sibutramine Racemic (R/S)-Sibutramine M1 Mono-desmethylsibutramine (M1) RS_Sibutramine->M1 N-demethylation (CYP2B6, CYP3A4) [4] M2 Di-desmethylsibutramine (M2) M1->M2 N-demethylation (CYP2B6) [4] R_M1 R-(+)-M1 M1->R_M1 S_M1 S-(-)-M1 M1->S_M1 R_M2 R-(+)-M2 M2->R_M2 S_M2 S-(-)-M2 M2->S_M2 note S-enantiomers are generally metabolized more rapidly than R-enantiomers [16] S_M1->note signaling_pathway cluster_drug Drug Action cluster_cns Central Nervous System (CNS) cluster_pns Peripheral Nervous System (PNS) Drug This compound (or Racemic Sibutramine Metabolites) Reuptake Inhibition of NE and 5-HT Reuptake Transporters [2] Drug->Reuptake Peripheral Peripheral Sympathomimetic Effects [13] Drug->Peripheral hERG hERG Channel Inhibition [23] Drug->hERG Adverse Effect Synaptic Increased Synaptic Levels of NE and 5-HT Reuptake->Synaptic Satiety Enhanced Satiety Synaptic->Satiety Therapeutic Effect HR_BP Increased Heart Rate & Blood Pressure Peripheral->HR_BP Adverse Effect workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies start Test Compound herg hERG Inhibition Assay (Patch Clamp) [21] start->herg monoamine Monoamine Reuptake Inhibition Assay [17] start->monoamine cv_telemetry Cardiovascular Telemetry in Beagle Dogs (ECG, BP, HR) [22] herg->cv_telemetry monoamine->cv_telemetry risk_assessment Integrated Risk Assessment (ICH S7B / E14) [18] cv_telemetry->risk_assessment

References

Safety Operating Guide

Navigating the Disposal of R-(+)-Mono-desmethylsibutramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. R-(+)-Mono-desmethylsibutramine, an active metabolite of the withdrawn weight-loss drug sibutramine, is classified as a Schedule IV controlled substance in the United States due to its relationship to amphetamines.[1] As such, its disposal is subject to stringent regulations set forth by the Drug Enforcement Administration (DEA) and other relevant authorities. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.

Core Principles of Controlled Substance Disposal

The fundamental principle governing the disposal of controlled substances is that they must be rendered "non-retrievable."[2][3] This means the substance cannot be transformed back into a physical or chemical state that would allow it to be used as a controlled substance or analog.[2] The DEA has emphasized that for a substance to be considered non-retrievable, both the chemical compounds and their analogs must be destroyed.[4]

Recommended Disposal Procedures

Given the regulatory landscape, there are two primary pathways for the proper disposal of this compound from a laboratory setting: utilizing a DEA-registered reverse distributor or, if permissible and feasible, on-site destruction in accordance with DEA regulations.

1. Transfer to a DEA-Registered Reverse Distributor:

This is the most common and recommended method for the disposal of controlled substance inventory. A reverse distributor is an entity registered with the DEA to accept and manage the disposal of controlled substances.[4][5]

  • Step 1: Identify and Contract with a Reverse Distributor: Select a DEA-registered reverse distributor authorized to handle Schedule IV substances.

  • Step 2: Documentation: Meticulously document the transfer. For Schedule III-V substances, the registered practitioner must maintain a record that includes the date of disposal, the name, address, and registration number of the reverse distributor, and the quantity of the substance being disposed of.[5]

  • Step 3: Secure Transfer: Arrange for the secure transfer of the this compound to the reverse distributor.

  • Step 4: Confirmation of Destruction: The reverse distributor is responsible for completing a DEA Form 41 (Registrants Inventory of Drugs Surrendered) to document the destruction and must provide a copy to the practitioner for their records.[5]

2. On-Site Destruction:

While less common for laboratory settings due to the stringent requirements, on-site destruction is a potential option.

  • Step 1: Verify Permissibility: Ensure that on-site destruction is permitted by your institution and local regulations.

  • Step 2: Adhere to DEA Regulations: The destruction process must render the this compound non-retrievable. While the DEA does not mandate a specific method, incineration is the only method they have reviewed that meets this standard for both chemical compounds and their analogs.[4][5]

  • Step 3: Witnessing and Record-Keeping: The entire destruction process must be witnessed by at least two authorized employees.[2] A detailed log of the destruction must be created and signed by the witnesses. This log must be maintained for a minimum of two years and be available for inspection by the DEA.[2]

Decontamination of Laboratory Materials

For materials such as glassware, personal protective equipment (PPE), and spill cleanup materials contaminated with this compound, it is crucial to manage them as hazardous waste, unless they can be decontaminated. The contaminated items should be collected in a designated, sealed container. Disposal of this waste should be handled through your institution's hazardous waste management program, which will typically involve incineration.

Spill Management

In the event of a spill of this compound:

  • Evacuate and Secure the Area: Limit access to the spill area.

  • Utilize Appropriate PPE: At a minimum, this should include a lab coat, gloves, and safety glasses.

  • Contain and Absorb the Spill: Use an appropriate absorbent material to contain and clean up the spill.

  • Collect and Dispose of Waste: All cleanup materials should be placed in a sealed container and disposed of as hazardous waste.

  • Report the Spill: Follow your institution's protocols for reporting chemical spills.

Important Considerations

  • Inventory vs. Wastage: The DEA distinguishes between "inventory" (unused, expired, or unwanted controlled substances in stock) and "wastage" (residual amounts of a controlled substance left over from administration).[4][5] The procedures outlined above primarily apply to inventory. While the DEA does not mandate the destruction of wastage to be non-retrievable, it is strongly recommended to implement security controls to prevent diversion.[5]

  • Regulatory Compliance: Always adhere to all federal, state, tribal, and local environmental regulations when disposing of chemical waste.[3][4]

  • Record-Keeping: Maintain meticulous records of all controlled substance disposal activities as required by the DEA.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound for Disposal decision Disposal Method? start->decision reverse_distributor Transfer to DEA-Registered Reverse Distributor decision->reverse_distributor  Reverse Distributor onsite_destruction On-Site Destruction decision->onsite_destruction On-Site   documentation Complete Transfer Documentation reverse_distributor->documentation witnessing Witness Destruction (2 Employees) onsite_destruction->witnessing secure_transfer Securely Transfer Material documentation->secure_transfer receive_form41 Receive DEA Form 41 for Records secure_transfer->receive_form41 end_rd Disposal Complete receive_form41->end_rd destruction_log Complete and Sign Destruction Log witnessing->destruction_log end_os Disposal Complete destruction_log->end_os

Caption: Workflow for the Disposal of this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult with your institution's environmental health and safety department and to comply with all applicable regulations.

References

Essential Safety and Operational Guidance for Handling R-(+)-Mono-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling and Disposal

This document provides immediate, essential safety and logistical information for handling R-(+)-Mono-desmethylsibutramine in a laboratory setting. The following procedural guidance is based on established best practices for handling potent pharmaceutical compounds in the absence of a specific Safety Data Sheet (SDS) for this molecule. It is critical to obtain a substance-specific SDS from the supplier before commencing any work.

Immediate Safety Concerns

This compound is an active metabolite of sibutramine (B127822), a monoamine reuptake inhibitor. Studies indicate that desmethylsibutramine (B128398) analogues exhibit potent binding to serotonin, norepinephrine, and dopamine (B1211576) transporters (SERT, NET, and DAT)[1]. Due to this pharmacological activity, this compound should be handled with caution to avoid potential physiological effects. The primary routes of occupational exposure are inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned procedures. However, as a baseline, the following PPE is recommended. All disposable PPE should not be reused[2].

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard) is recommended.[3][4]Provides a barrier against dermal exposure. Double-gloving offers additional protection in case of a breach of the outer glove.
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes of solutions containing the compound.
Face Protection A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.Provides a full-face barrier.
Lab Coat/Gown A disposable, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if handling the compound as a powder outside of a containment device or if aerosols may be generated.[3]Prevents inhalation of airborne particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of contamination out of the laboratory.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

Preparation and Weighing
  • Location: Perform all manipulations of solid this compound within a certified chemical fume hood or a powder containment balance hood.

  • Pre-weighing: If possible, use a vial with a pre-weighed amount of the compound to avoid weighing operations.

  • Weighing: If weighing is necessary, use a balance with a draft shield inside the fume hood. Use anti-static weigh paper or boats.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing and aerosolization.

Experimental Procedures
  • Containment: Keep all vessels containing the compound covered when not in immediate use.

  • Transfers: Use a closed system or careful technique with syringes and cannulas for liquid transfers to minimize drips and aerosols.

  • Housekeeping: Clean the work area thoroughly after each procedure. Use a wetting agent (e.g., 70% ethanol) to wipe down surfaces to avoid generating dust from any spilled powder.

Decontamination
  • Spills: In the event of a small spill, decontaminate the area using a suitable deactivating agent if known, or absorb the spill with an inert material and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Equipment: All non-disposable equipment that comes into contact with the compound should be decontaminated.

Disposal Plan

Dispose of all waste containing this compound in accordance with local, state, and federal regulations.

Waste StreamDisposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips, vials) in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Collect all contaminated liquid waste in a dedicated, clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Waste Dispose of any contaminated needles or other sharps in a designated sharps container.
Unused Compound Unused or expired this compound should be disposed of as hazardous chemical waste. Follow FDA guidance for the disposal of non-flush list medicines by mixing with an unappealing substance in a sealed container before placing it in the trash, if permitted by your institution and local regulations.[5]

Visualizing the Workflow

The following diagrams illustrate the key workflows for safely handling this compound.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Containment (e.g., Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste Segregate_Waste->Dispose_Waste

Caption: A high-level overview of the safe handling workflow for this compound.

Caption: Decision logic for selecting appropriate personal protective equipment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.